Stigmatellin X
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H38O6 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-5,7-dihydroxy-3-methylchromen-4-one |
InChI |
InChI=1S/C28H38O6/c1-8-17(2)11-9-10-12-23(32-6)20(5)28(33-7)18(3)13-14-24-19(4)27(31)26-22(30)15-21(29)16-25(26)34-24/h8-12,15-16,18,20,23,28-30H,13-14H2,1-7H3/b11-9+,12-10+,17-8+/t18-,20+,23-,28-/m0/s1 |
InChI Key |
BPELVOOPJCBAGM-GEJNJBTGSA-N |
SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C)OC)OC |
Isomeric SMILES |
C/C=C(\C)/C=C/C=C/[C@@H]([C@@H](C)[C@H]([C@@H](C)CCC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C)OC)OC |
Canonical SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Stigmatellin X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmatellin X, a potent inhibitor of the mitochondrial cytochrome bc1 complex, is a polyketide natural product with significant potential in biochemical research and as a lead compound in drug discovery. This technical guide provides an in-depth exploration of the origin of this compound, detailing its microbial producers, biosynthetic pathway, and the experimental methodologies used for its isolation, characterization, and bioactivity assessment. Quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate a comprehensive understanding for researchers in the field.
Microbial Origin of this compound
This compound is a secondary metabolite produced by myxobacteria, a group of Gram-negative bacteria known for their complex social behaviors and production of a diverse array of bioactive compounds. The primary producers of this compound and its analogues are strains of Stigmatella aurantiaca and, more recently discovered, Vitiosangium cumulatum.[1] These myxobacteria are typically found in soil and decaying wood environments.
Table 1: Microbial Producers of this compound
| Producing Organism | Strain | Natural Habitat | Key Stigmatellin Derivatives Produced |
| Stigmatella aurantiaca | Sg a15 | Soil, Decaying Wood | Stigmatellin A, B, X, Y |
| Vitiosangium cumulatum | MCy10943T | Soil | This compound, Stigmatellic acid, Iso-methoxy-stigmatellin A, Stigmatellin C |
Biosynthesis of this compound
The biosynthesis of the stigmatellin core structure is governed by a modular type I polyketide synthase (PKS) gene cluster, designated as the 'sti' cluster.[2] In S. aurantiaca, this cluster is composed of several genes encoding multidomain enzymes that catalyze the sequential condensation of acetate and propionate units to form the polyketide backbone. Subsequent modifications, including methylation and cyclization, are carried out by tailoring enzymes also encoded within the 'sti' cluster.
The Stigmatellin Biosynthetic Gene Cluster ('sti')
The 'sti' gene cluster contains genes encoding the core PKS modules as well as enzymes responsible for post-PKS modifications. Key components of this cluster include:
-
PKS Modules (StiA-StiJ): These large, multifunctional enzymes are organized into modules, each responsible for one cycle of polyketide chain elongation. Each module contains domains for acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP), with additional domains for ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) present in specific modules to tailor the reduction state of the growing polyketide chain.
-
O-Methyltransferases (StiD, StiE): These enzymes are responsible for the methylation of hydroxyl groups on the polyketide intermediate.[1]
-
Cytochrome P450 Monooxygenase: An enzyme involved in the post-PKS hydroxylation of the aromatic ring.[2]
-
Cyclization Domain: A unique domain at the C-terminus of the final PKS module (StiJ) that catalyzes the cyclization and release of the polyketide chain to form the characteristic chromone ring of stigmatellin.[2]
Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway for the Stigmatellin core, highlighting the modular nature of the PKS and the key enzymatic steps.
Caption: Proposed modular arrangement of the Stigmatellin polyketide synthase.
Experimental Protocols
This section details the methodologies for the cultivation of producer organisms, isolation and purification of this compound, and its characterization and bioactivity assessment.
Cultivation of Producer Organisms
Organism: Stigmatella aurantiaca Sg a15 or Vitiosangium cumulatum MCy10943T
Medium: CY/H Liquid Medium is a suitable medium for the production of this compound.
Table 2: Composition of CY/H Liquid Medium
| Component | Concentration (g/L) |
| Solution A | |
| Casitone | 1.5 |
| Yeast Extract | 1.5 |
| Starch | 4.0 |
| Soy Flour (defatted) | 1.0 |
| D-Glucose | 1.0 |
| CaCl₂ x 2H₂O | 1.0 |
| MgSO₄ x 7H₂O | 0.5 |
| HEPES | 11.9 |
| Distilled Water | 1000 mL |
| Solution B | |
| EDTA-iron | 8.0 (in 1 L) |
| Solution C | |
| Vitamin B₁₂ | 0.5 (in 1 L) |
Protocol:
-
Prepare Solution A and adjust the pH to 7.4.
-
Autoclave Solution A and Solution B separately.
-
Filter-sterilize the Vitamin B₁₂ solution (Solution C).
-
Aseptically add 1 mL of Solution B and 1 mL of Solution C per liter of cooled Solution A.[3]
-
Inoculate the medium with a fresh culture of S. aurantiaca or V. cumulatum.
-
For enhanced production and recovery, supplement the culture with 2% (w/v) of sterile Amberlite XAD-16 adsorber resin.
-
Incubate at 30°C with shaking at 180 rpm for 7-10 days.
Isolation and Purification of this compound
Protocol:
-
Extraction:
-
Harvest the culture broth, including the cells and XAD-16 resin, by centrifugation.
-
Extract the cell pellet and resin with acetone.
-
Concentrate the acetone extract under reduced pressure to obtain an aqueous suspension.
-
Perform liquid-liquid extraction of the aqueous suspension with an equal volume of ethyl acetate.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate to dryness to yield the crude extract.
-
-
Flash Chromatography:
-
Dissolve the crude extract in a minimal volume of methanol.
-
Apply the dissolved extract to a C18 reverse-phase flash chromatography column.
-
Elute with a stepwise gradient of methanol in water.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
-
Semi-preparative HPLC:
-
Pool and concentrate the fractions containing this compound.
-
Further purify the concentrated fractions by semi-preparative reverse-phase HPLC.
-
Column: C18, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: UV at 254 nm and 330 nm.
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Structural Characterization
The structure of this compound is elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₂₈H₃₈O₆Calculated [M+H]⁺: 471.2741Observed [M+H]⁺: 471.2746 |
| Tandem Mass Spectrometry (MS/MS) | Key Fragment Ions ([M+H]⁺): m/z 453 (loss of H₂O), m/z 439 (loss of CH₃OH), m/z 205 (cleavage of the side chain) |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 6.51 (s, 1H), 5.95-6.20 (m, 4H), 5.50 (dd, 1H), 3.85 (s, 3H), 3.83 (s, 3H), 3.25 (m, 1H), 2.55 (m, 1H), 2.05 (s, 3H), 1.70 (s, 3H), 1.05 (d, 3H), 0.90 (d, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 182.5, 164.2, 161.8, 158.0, 135.1, 134.5, 130.2, 128.9, 125.4, 115.8, 108.7, 96.4, 91.2, 61.2, 56.4, 40.1, 38.9, 34.2, 20.5, 18.9, 12.4, 9.8 |
Bioactivity Assessment: Cytochrome bc1 Complex Inhibition Assay
The inhibitory activity of this compound on the cytochrome bc1 complex is a key measure of its biological function.
Protocol:
-
Enzyme Preparation: Isolate mitochondria from a suitable source (e.g., bovine heart or yeast) and prepare submitochondrial particles or purify the cytochrome bc1 complex.
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.
-
Substrates: Decylubiquinol (DBH₂) as the electron donor and cytochrome c as the electron acceptor.
-
Assay Procedure:
-
In a cuvette, combine the assay buffer, cytochrome c (final concentration 10-50 µM), and the enzyme preparation.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) and incubate for a few minutes.
-
Initiate the reaction by adding DBH₂ (final concentration 5-20 µM).
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of cytochrome c reduction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Table 4: Bioactivity of this compound
| Target | Assay | IC₅₀ Value |
| Bovine mitochondrial cytochrome bc1 complex | Cytochrome c reductase activity | ~0.2 nM |
| Yeast mitochondrial cytochrome bc1 complex | Cytochrome c reductase activity | ~2.4 nM[4] |
Genetic Manipulation of the 'sti' Cluster
Understanding the function of individual genes within the 'sti' cluster is crucial for biosynthetic studies and for engineering the production of novel stigmatellin analogues. Gene inactivation through homologous recombination or transposon mutagenesis are key techniques employed.
Gene Inactivation Workflow
The following diagram outlines a general workflow for gene inactivation in Stigmatella aurantiaca.
Caption: General workflow for targeted gene inactivation in Stigmatella aurantiaca.
Conclusion
This compound, a product of myxobacterial biosynthesis, continues to be a molecule of significant interest due to its potent and specific inhibition of the cytochrome bc1 complex. The elucidation of its origin, biosynthetic pathway, and the development of detailed experimental protocols for its study provide a solid foundation for future research. This guide offers a comprehensive overview of the technical aspects of this compound research, aiming to empower scientists in the fields of natural product chemistry, microbiology, and drug development to further explore the potential of this fascinating molecule.
References
- 1. Stigmatella aurantiaca - Wikipedia [en.wikipedia.org]
- 2. Myxobacteria of the Cystobacterineae Suborder Are Producers of New Vitamin K2 Derived Myxoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dsmz.de [dsmz.de]
- 4. Metabolic diversity in myxobacteria: identification of the myxalamid and the stigmatellin biosynthetic gene cluster of Stigmatella aurantiaca Sg a15 and a combined polyketide-(poly)peptide gene cluster from the epothilone producing strain Sorangium cellulosum So ce90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Stigmatellin X: A Myxobacterial Inhibitor of the Cytochrome bc1 Complex
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmatellin X, a potent natural product synthesized by myxobacteria, represents a compelling subject for research and development in the fields of biochemistry and pharmacology. This technical guide provides an in-depth overview of this compound, with a focus on its microbial producers, biosynthesis, mechanism of action, and relevant experimental methodologies. Quantitative data on the biological activity of stigmatellins are summarized, and detailed protocols for the cultivation of producing strains, extraction and purification of the compound, and key bioassays are provided. Furthermore, this guide includes visualizations of the biosynthetic pathway, mechanism of action, and an experimental workflow to facilitate a comprehensive understanding of this compound for scientific and drug development applications.
Introduction
Myxobacteria, known for their complex social behaviors and production of a diverse array of secondary metabolites, are a prolific source of novel bioactive compounds.[1][2] Among these natural products, the stigmatellins, a class of chromone antibiotics, have garnered significant attention for their potent inhibitory activity against the cytochrome bc1 complex (also known as complex III) of the mitochondrial and photosynthetic respiratory chains.[1][3] this compound, a prominent member of this family, is distinguished by its unique chemical structure and biological activity. This guide serves as a comprehensive technical resource for professionals engaged in the study and application of this compound.
Myxobacterial Producers of this compound
This compound is primarily produced by specific species of myxobacteria, most notably:
-
Stigmatella aurantiaca : This species, particularly strain Sg a15, was the first identified producer of stigmatellins.[3][4] S. aurantiaca is a Gram-negative, rod-shaped bacterium characterized by its ability to form intricate, tree-like fruiting bodies upon starvation.[5]
-
Vitiosangium cumulatum : Strain MCy10943T of this species has also been identified as a producer of stigmatellins, including novel derivatives.[6][7]
These myxobacteria are typically found in soil and on decaying plant material, where they prey on other microorganisms.[2][5]
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a modular type I polyketide synthase (PKS) gene cluster, designated as the sti cluster.[8][9] This intricate enzymatic machinery is responsible for the assembly of the characteristic 5,7-dimethoxy-8-hydroxychromone core and the attached polyketide side chain.
Key features of the this compound biosynthetic pathway include:
-
Modular Type I PKS: The core structure is assembled through the sequential action of multiple PKS modules, each responsible for the addition and modification of a specific building block.
-
Unusual Domain Organization: The sti gene cluster exhibits a unique organization where each module is encoded by a separate gene.[9]
-
Post-PKS Tailoring: Following the assembly of the polyketide chain, a series of tailoring enzymes, including methyltransferases and cytochrome P450 monooxygenases, modify the structure to yield the final this compound molecule.[8]
Mechanism of Action
This compound exerts its potent biological activity by targeting the cytochrome bc1 complex (Complex III) of the electron transport chain.[1][9] This enzyme complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c.
The mechanism of inhibition involves the following key steps:
-
Binding to the Qo Site: this compound binds to the ubiquinol oxidation (Qo) site of the cytochrome b subunit within the bc1 complex.[9]
-
Interaction with Rieske Iron-Sulfur Protein: The inhibitor forms a hydrogen bond with a histidine residue of the Rieske iron-sulfur protein (ISP), a key component of the complex.[10]
-
Inhibition of Electron Transfer: This binding event locks the ISP in a fixed position, preventing its movement and thereby blocking the transfer of electrons to cytochrome c1.[8]
-
Disruption of Proton Motive Force: The inhibition of electron flow disrupts the generation of the proton motive force across the inner mitochondrial membrane, ultimately leading to the cessation of ATP synthesis.
Quantitative Data
While specific production yields for this compound are not extensively reported, studies on related stigmatellins provide valuable insights into their biological activity. The following tables summarize the available quantitative data for Stigmatellin A and its derivatives. It is important to note that the activity of this compound may vary, and specific testing is required for accurate determination.
Table 1: Minimum Inhibitory Concentrations (MIC) of Stigmatellin A and Derivatives
| Microorganism | Stigmatellic acid (1) (μg/mL) | iso-methoxy stigmatellin (2) (μg/mL) | Stigmatellin C (3) (μg/mL) | Stigmatellin A (4) (μg/mL) |
| Acinetobacter baumannii DSM 30007 | >128 | 128 | >128 | 128 |
| Pseudomonas aeruginosa PA14 | >128 | >128 | >128 | >128 |
| Escherichia coli DSM 1116 | >128 | >128 | >128 | >128 |
| Staphylococcus aureus Newman | >128 | >128 | >128 | 64 |
| Staphylococcus aureus Mu50 | >128 | >128 | >128 | 64 |
| Mycobacterium smegmatis ATCC 700084 | >128 | >128 | >128 | >128 |
| Pichia anomala DSM 6766 | >128 | >128 | >128 | 8 |
| Candida albicans DSM 1386 | >128 | >128 | >128 | 16 |
| Mucor hiemalis DSM 2656 | >128 | >128 | >128 | 8 |
Data extracted from a study on new stigmatellin derivatives.[11]
Table 2: Half Maximal Inhibitory Concentrations (IC50) of Stigmatellin A and Derivatives against Cancer Cell Lines
| Cell Line | Stigmatellic acid (1) (μg/mL) | iso-methoxy stigmatellin (2) (μg/mL) | Stigmatellin C (3) (μg/mL) | Stigmatellin A (4) (μg/mL) | Doxorubicin (Control) (μg/mL) |
| HCT-116 (human colon carcinoma) | 18 | 16 | 24 | 4.8 | 0.02 |
| KB-3-1 (cervix carcinoma) | 22 | 20 | 28 | 5.2 | 0.01 |
| U2OS (human bone osteosarcoma) | 25 | 22 | 30 | 6.0 | 0.03 |
Data extracted from a study on new stigmatellin derivatives.[11]
Experimental Protocols
The following section provides detailed methodologies for key experiments related to this compound research.
Cultivation of Stigmatella aurantiaca for Stigmatellin Production
This protocol is adapted for the production of stigmatellins from Stigmatella aurantiaca Sg a15.
Media Preparation (CYHv3 Medium):
-
Casitone: 10 g/L
-
Soluble starch: 8 g/L
-
Yeast extract: 1.5 g/L
-
CaCl2 x 2H2O: 1 g/L
-
MgSO4 x 7H2O: 1 g/L
-
HEPES: 50 mM
-
Fe-EDTA: 8 mg/L
-
Adjust pH to 7.2 with 10 N KOH before autoclaving.
Cultivation Procedure:
-
Prepare a seed culture by inoculating 50 mL of CYHv3 medium with a fresh culture of S. aurantiaca Sg a15. Incubate at 30°C with shaking at 160 rpm for 3-4 days.
-
Inoculate a production culture (e.g., 1 L of CYHv3 medium in a 2 L flask) with 5% (v/v) of the seed culture.
-
Add 2% (v/v) of sterile Amberlite® XAD-16 adsorber resin to the production culture to capture the produced secondary metabolites.
-
Incubate the production culture at 30°C with shaking at 160 rpm for 10 days.[6]
-
Harvest the cells and resin by centrifugation at 8000 rpm for 30 minutes at 4°C.
Extraction and Purification of Stigmatellins
This protocol describes a general method for the extraction and purification of stigmatellins from the harvested cell and resin biomass.
Extraction:
-
Extract the harvested cell and resin pellet with acetone.
-
Evaporate the acetone under vacuum.
-
Partition the resulting aqueous residue between methanol and n-hexane.
-
Collect the methanol layer and dry it under vacuum.
-
Partition the dried methanol extract between water and chloroform, followed by ethyl acetate.[6]
Purification:
-
Subject the chloroform and ethyl acetate fractions to flash chromatography on a silica gel column.
-
Elute with a gradient of an appropriate solvent system (e.g., dichloromethane-methanol) to separate the different stigmatellin congeners.
-
Perform further purification of the fractions containing this compound using semi-preparative High-Performance Liquid Chromatography (HPLC). A C18 column with a water:acetonitrile gradient is a suitable system.[6]
Antifungal Susceptibility Testing
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Procedure:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in an appropriate fungal growth medium (e.g., RPMI-1640).
-
Prepare an inoculum of the test fungus (e.g., Candida albicans) at a standardized concentration (e.g., 0.5-2.5 x 103 cells/mL).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no fungus) controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control).
Cytochrome bc1 Complex Inhibition Assay
This assay measures the ability of this compound to inhibit the ubiquinol-cytochrome c reductase activity of the isolated cytochrome bc1 complex.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 200 mM NaCl and 0.01% n-dodecyl β-D-maltoside (DM).
-
Enzyme: Purified cytochrome bc1 complex.
-
Substrate: Reduced coenzyme Q (e.g., ubiquinol-2) and oxidized cytochrome c.
-
Inhibitor: this compound dissolved in a suitable solvent.
Procedure:
-
Dilute the purified cytochrome bc1 complex to a working concentration in the assay buffer.
-
Add varying concentrations of this compound to the enzyme solution and incubate for a defined period (e.g., 15 minutes on ice).
-
Initiate the reaction by adding the substrates (ubiquinol and cytochrome c).
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Calculate the rate of cytochrome c reduction for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.[8]
Conclusion
This compound, produced by the myxobacteria Stigmatella aurantiaca and Vitiosangium cumulatum, is a potent inhibitor of the cytochrome bc1 complex with significant potential for further research and development. This technical guide has provided a comprehensive overview of the key aspects of this compound, including its microbial origin, biosynthesis, mechanism of action, and relevant experimental protocols. The presented quantitative data and visualizations aim to facilitate a deeper understanding of this fascinating natural product and to support its exploration for applications in medicine and biotechnology. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Intercellular signaling in Stigmatella aurantiaca: Purification and characterization of stigmolone, a myxobacterial pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains [mdpi.com]
- 3. Stigmatellin, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stigmatella aurantiaca - Wikipedia [en.wikipedia.org]
- 6. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of predominant interfering bacteria in the purification process of myxobacteria | Iranian Journal of Microbiology [ijm.tums.ac.ir]
- 8. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 11. mdpi.com [mdpi.com]
Stigmatellin Analogs: A Technical Guide to Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stigmatellins are a family of natural products produced by myxobacteria, notably from the genera Stigmatella and Vitiosangium.[1][2] These compounds feature a distinctive 5,7-dimethoxy-8-hydroxychromone aromatic core connected to a hydrophobic alkenyl chain.[1][3] Stigmatellins are potent inhibitors of the mitochondrial and photosynthetic respiratory chains, making them valuable tools for biochemical research and potential lead compounds in drug discovery.[1][2] This guide provides a detailed overview of the chemical structures, physicochemical properties, and biological activities of key stigmatellin analogs, with a primary focus on the well-characterized Stigmatellin A and the available data for Stigmatellin X.
Stigmatellin A: The Archetypal Cytochrome bc1 Inhibitor
Stigmatellin A is the most extensively studied member of this class of compounds.[4][5] It is a potent inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as Complex III) in mitochondria and the analogous cytochrome b6f complex in photosynthetic organisms.[3]
Chemical Structure and Properties of Stigmatellin A
The chemical structure and physicochemical properties of Stigmatellin A are well-documented in scientific literature and chemical databases.
| Property | Value | Source |
| Molecular Formula | C30H42O7 | [3][6][7] |
| Molecular Weight | 514.65 g/mol | [3][6] |
| IUPAC Name | 2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trien-1-yl]-8-hydroxy-5,7-dimethoxy-3-methyl-4H-1-benzopyran-4-one | [3][6] |
| CAS Number | 91682-96-1 | [3][6] |
| Appearance | Not specified in the provided results | |
| Solubility | Soluble in organic solvents like methanol and ethanol; limited solubility in water.[8] | [8] |
| Melting Point | Not precisely defined in the provided results |
Biological Activity of Stigmatellin A
Stigmatellin A's primary biological activity is the potent inhibition of the cytochrome bc1 complex.[3][9] At higher concentrations, it can also inhibit Complex I of the respiratory chain.[3]
| Target | Activity | Effect | Source |
| Cytochrome bc1 complex (Qo site) | Potent Inhibitor | Blocks electron transfer from ubiquinol to cytochrome c1, inhibiting ATP synthesis. | [3][9] |
| Cytochrome b6f complex | Potent Inhibitor | Inhibits photosynthetic electron transport. | [3] |
| Mitochondrial Complex I | Inhibitor (at higher concentrations) | Contributes to the overall inhibition of cellular respiration. | [3] |
This compound: A lesser-known Derivative
This compound is a more recently identified analog, revealed through targeted-gene inactivation studies of the stigmatellin biosynthetic gene cluster.[2][10] While less characterized than Stigmatellin A, some of its properties have been reported.
Chemical Structure and Properties of this compound
Information on this compound is primarily available from chemical suppliers and specialized research articles.
| Property | Value | Source |
| Molecular Formula | C28H38O6 | [8] |
| Molecular Weight | 470.6 g/mol | [8] |
| IUPAC Name | 2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-5,7-dihydroxy-3-methylchromen-4-one | [8] |
| CAS Number | Not available in the provided results | |
| Appearance | Not specified in the provided results | |
| Solubility | Generally soluble in organic solvents like methanol and ethanol; limited solubility in water due to its hydrophobic side chains.[8] | [8] |
| Melting Point | Not precisely defined in the literature.[8] | [8] |
Biological Activity of this compound
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
Stigmatellin A exerts its inhibitory effect by binding to the Qo site of the cytochrome bc1 complex.[3] This binding has several key consequences:
-
Displacement of Ubiquinol : Stigmatellin A competitively inhibits the binding of the natural substrate, ubiquinol, to the Qo site.
-
Interaction with the Rieske Iron-Sulfur Protein (ISP) : It forms a hydrogen bond with a histidine residue (His-181 in bovine complex) of the Rieske ISP.[3]
-
Increased Redox Potential of ISP : This interaction dramatically raises the midpoint potential of the ISP's [2Fe-2S] cluster from approximately 290 mV to 540 mV.[3][11]
-
Inhibition of ISP Movement : The binding of Stigmatellin A restricts the movement of the cytoplasmic domain of the Rieske protein, which is a critical step in the electron transfer to cytochrome c1.[3]
The overall effect is a blockage of the electron flow through the cytochrome bc1 complex, leading to the cessation of ATP synthesis and ultimately cell death.
Caption: Mechanism of Stigmatellin A inhibition at the Qo site of the cytochrome bc1 complex.
Experimental Protocols
Isolation of Stigmatellins from Myxobacteria
The following is a generalized protocol for the isolation of stigmatellins from myxobacterial cultures, based on methods described in the literature.[2][12]
-
Cultivation : Culture the myxobacterium, such as Stigmatella aurantiaca or Vitiosangium cumulatum, in a suitable liquid medium until sufficient cell mass is achieved.
-
Extraction : Separate the cell mass from the culture broth by centrifugation. The bioactive compounds can be extracted from the cell mass using organic solvents. A common method is liquid-liquid extraction with solvents like chloroform and ethyl acetate.[2]
-
Fractionation : Concentrate the organic extracts and subject them to flash chromatography for initial fractionation.[2]
-
Purification : Further purify the fractions containing stigmatellins using semi-preparative High-Performance Liquid Chromatography (HPLC).[2] A reversed-phase C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Characterization : The purified compounds are then characterized using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity and structure.[2]
Caption: Generalized workflow for the isolation and purification of stigmatellins.
Assay for Cytochrome bc1 Complex Inhibition
The inhibitory activity of stigmatellins on the cytochrome bc1 complex can be determined by measuring the ubiquinol-cytochrome c reductase activity.[13]
-
Enzyme Preparation : Isolate the cytochrome bc1 complex from a suitable source, such as bovine heart mitochondria or a bacterial membrane fraction.
-
Assay Buffer : Prepare an appropriate assay buffer, for example, 50 mM Tris-Cl, pH 8, containing 200 mM NaCl and 0.01% dodecyl maltoside (DM).[13]
-
Inhibitor Incubation : Dilute the enzyme to a known concentration in the assay buffer. Add varying concentrations of the stigmatellin analog to the enzyme solution and incubate for a specific period (e.g., 15 minutes on ice).[13]
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrates, ubiquinol (or a soluble analog) and cytochrome c.
-
Activity Measurement : Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm.
-
Data Analysis : Plot the reaction rate against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Biosynthesis of Stigmatellins
The biosynthesis of stigmatellins is governed by a modular type I polyketide synthase (PKS) gene cluster.[10] This complex enzymatic machinery is responsible for the assembly of the polyketide chain that forms the backbone of the stigmatellin molecule. The process involves a series of condensation and modification reactions, followed by cyclization and aromatization to form the characteristic chromone ring.[10] Post-PKS modifications, such as hydroxylations catalyzed by cytochrome P450 monooxygenases, can lead to the formation of different stigmatellin derivatives, including this compound and Y.[2][10]
Conclusion
The stigmatellins, particularly Stigmatellin A, are well-established as powerful biochemical tools for studying mitochondrial and photosynthetic electron transport. Their specific and potent inhibition of the cytochrome bc1 complex has been instrumental in elucidating the mechanism of this crucial enzyme. While this compound and other derivatives are less studied, they represent a source of chemical diversity that could be exploited for the development of new therapeutic agents, particularly antifungals and antiparasitics. Further research into the structure-activity relationships of the various stigmatellin analogs is warranted to fully explore their potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stigmatellin - Wikipedia [en.wikipedia.org]
- 4. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stigmatellin A | SGD [yeastgenome.org]
- 6. Stigmatellin | C30H42O7 | CID 447884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stigmatellin, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound (EVT-1567399) [evitachem.com]
- 9. mdpi.com [mdpi.com]
- 10. The biosynthesis of the aromatic myxobacterial electron transport inhibitor stigmatellin is directed by a novel type of modular polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 91682-96-1 | Stigmatellin| |BioChemPartner [biochempartner.com]
- 12. Intercellular signaling in Stigmatella aurantiaca: Purification and characterization of stigmolone, a myxobacterial pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Stigmatellin X
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stigmatellin X, a polyketide natural product isolated from myxobacteria, is a potent biochemical tool and a member of the stigmatellin family of antibiotics. This document provides a comprehensive overview of its core mechanism of action, focusing on its role as a high-affinity inhibitor of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain. We will delve into the specific molecular interactions at its binding site, the resultant biochemical consequences, and the experimental methodologies used to elucidate these functions. Quantitative data are presented for comparative analysis, and key processes are visualized through signaling and workflow diagrams.
Core Mechanism of Action
This compound exerts its primary biological effect by potently inhibiting cellular respiration. This is achieved through its function as a competitive inhibitor at the quinol oxidation (Qo), or Qp, site of the cytochrome bc1 complex.[1][2] The cytochrome bc1 complex is a critical enzymatic component of the mitochondrial respiratory chain, responsible for transferring electrons from ubiquinol to cytochrome c.
By binding to the Qp site, this compound physically obstructs the binding of the natural substrate, ubiquinol. This blockage effectively halts the transfer of electrons to the Rieske iron-sulfur protein (ISP) and subsequently to cytochrome c1, thereby disrupting the proton-motive Q-cycle and halting the respiratory process.[1][3] While its primary target is the mitochondrial bc1 complex, stigmatellin is also a known inhibitor of the analogous cytochrome b6f complex in photosynthetic systems.[2] At concentrations significantly higher than those required for bc1 inhibition, it may also act as a "Class B" inhibitor of Complex I.[2]
Molecular Interaction at the Qp Binding Site
Crystal structure analyses of the stigmatellin-bound bc1 complex have provided a detailed view of its binding mode. This compound, like its well-studied analogue Stigmatellin A, docks in the distal portion of the Qp site, a pocket formed by cytochrome b and the Rieske ISP.[2][4]
The stability of this interaction is maintained by specific hydrogen bonds:
-
The carbonyl oxygen (O4) of the stigmatellin chromone ring accepts a hydrogen bond from the Nδ1 atom of a histidine residue (e.g., His161 in yeast, His-181 in bovine mitochondria) which is a crucial ligand for the [2Fe2S] cluster of the Rieske ISP.[2][4]
-
The phenolic hydroxyl group (O8) on the chromone ring donates a hydrogen bond to the carboxylate side chain of a glutamic acid residue (e.g., Glu271) in cytochrome b.[4]
This dual-point attachment is critical. The interaction with the Rieske ISP's histidine residue has a profound conformational consequence: it locks the mobile, extrinsic head of the ISP.[5] This prevents the protein from undertaking the necessary movement to shuttle electrons from the Qp site to its acceptor, cytochrome c1, thus providing a structural basis for its inhibitory action.[2][5]
Biochemical and Biophysical Consequences
The binding of this compound induces several measurable biochemical and biophysical changes in the cytochrome bc1 complex.
Alteration of ISP Redox Potential
A key consequence of this compound binding is a dramatic shift in the electrochemical properties of the Rieske ISP. The midpoint potential (Em) of the [2Fe2S] cluster is significantly increased, from approximately +290 mV to +540 mV.[2][3] This makes the ISP a much stronger oxidant.[3][6]
Substrate-Independent ISP Reduction and Radical Formation
Remarkably, the addition of stigmatellin to the fully oxidized bc1 complex, in the absence of its ubiquinol substrate, leads to the reduction of the ISP.[3][6] This reduction is proportional to the concentration of stigmatellin added. Concurrently, an organic free radical signal (g = 2.005) is detected via EPR spectroscopy. The prevailing hypothesis is that the super-oxidizing, stigmatellin-bound ISP extracts an electron from a nearby organic moiety, likely an amino acid residue, resulting in the observed ISP reduction and radical generation.[3][6]
Half-of-the-Sites Activity and Anti-Cooperative Binding
The cytochrome bc1 complex functions as a dimer. Stigmatellin exhibits "half-of-the-sites" reactivity, meaning that the binding of one inhibitor molecule to one Qp site in the dimer is sufficient to abolish the activity of the entire complex.[3] Kinetic studies of inhibitor binding to the Paracoccus denitrificans bc1 complex revealed that stigmatellin binds with biphasic kinetics. This suggests an anti-cooperative mechanism: the binding of the first stigmatellin molecule to one monomer induces a conformational change that is transmitted to the second monomer, making its Qp site less accessible to a second inhibitor molecule.[7]
Quantitative Data Summary
The biological activity of this compound has been quantified relative to other members of the stigmatellin family.
Table 1: Inhibitory Activity of Stigmatellin Congeners This table compares the 50% inhibitory concentration (IC50) of Stigmatellin A, X, and Y against NADH oxidation in submitochondrial particles from beef heart.
| Compound | IC50 (ng/mL) | IC50 (nM) | Relative Activity vs. Stigmatellin A |
| Stigmatellin A | 7.7 | 15 | 1.00 |
| This compound | 31.0 | 66 | 0.25 |
| Stigmatellin Y | 10.2 | 21 | 0.75 |
| Data sourced from Semantic Scholar.[8] |
Table 2: Effect of Stigmatellin on Rieske ISP Midpoint Potential This table shows the change in the midpoint potential (Em) of the [2Fe2S] cluster of the Rieske Iron-Sulfur Protein upon binding of stigmatellin.
| State of Rieske ISP | Midpoint Potential (Em) |
| Unbound | +290 mV |
| Stigmatellin-Bound | +540 mV |
| Data sourced from Wikipedia and associated references.[2][3][6] |
Experimental Protocols
The following sections outline the methodologies used to characterize the mechanism of action of this compound.
Isolation and Purification of this compound
Stigmatellins are secondary metabolites produced by myxobacteria such as Vitiosangium cumulatum or Stigmatella aurantiaca.[9]
-
Cultivation: The producing myxobacterial strain is cultured in a suitable nutrient-limited medium (e.g., CYHv3 with XAD-16 adsorber resin) to induce secondary metabolite production.[1]
-
Extraction: The cell mass and resin are harvested and subjected to solvent extraction, typically a liquid-liquid extraction using organic solvents like ethyl acetate and chloroform to separate metabolites from the aqueous phase.[9]
-
Fractionation: The crude organic extract is concentrated and fractionated using flash chromatography over a silica gel column.
-
Purification: Fractions containing the target compound are further purified to homogeneity using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water/acetonitrile gradient.[9]
-
Characterization: The final pure compound is characterized and its structure confirmed using high-resolution mass spectrometry and multidimensional NMR spectroscopy.[1]
Ubiquinol-Cytochrome c Reductase Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of the bc1 complex.
-
Reagents: Purified cytochrome bc1 complex, decylubiquinol (substrate), cytochrome c (electron acceptor), potassium phosphate buffer (pH 7.4), and various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Preparation: A reaction mixture is prepared in a cuvette containing buffer and cytochrome c. The bc1 complex is added and the mixture is incubated for a few minutes.
-
Inhibition: A specific concentration of this compound (or solvent control) is added to the cuvette and incubated to allow for binding to the enzyme.
-
Initiation: The reaction is initiated by the addition of the substrate, decylubiquinol.
-
Measurement: The activity is monitored by measuring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The rate of this absorbance change is proportional to the enzyme's activity.
-
Analysis: Rates are calculated for each inhibitor concentration and plotted to determine the IC50 value.
EPR Spectroscopy for ISP State Analysis
This method is used to observe the redox state of the [2Fe2S] cluster and detect radical formation.
-
Sample Preparation: The purified bc1 complex is brought to a fully oxidized state, often by the addition of a chemical oxidant like potassium ferricyanide or by catalytic amounts of cytochrome c and cytochrome c oxidase.[3]
-
Inhibitor Addition: A stoichiometric amount of this compound is added to the oxidized enzyme solution at room temperature.
-
Sample Freezing: The mixture is rapidly frozen in liquid nitrogen to trap the components in their current state.
-
EPR Measurement: The frozen sample is placed in an EPR spectrometer. Spectra are recorded at cryogenic temperatures (e.g., under 20 K for the ISP signal).
-
Data Analysis: The resulting spectrum is analyzed for the characteristic signal of the reduced Rieske [2Fe2S] cluster and for the appearance of any new signals, such as the g = 2.005 organic radical peak induced by stigmatellin binding.[6]
Logical Relationships and Signaling
The sequence of events from this compound binding to the cessation of respiration follows a clear logical pathway.
References
- 1. Buy this compound (EVT-1567399) [evitachem.com]
- 2. Stigmatellin - Wikipedia [en.wikipedia.org]
- 3. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dosequis.colorado.edu [dosequis.colorado.edu]
- 6. Stigmatellin induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric binding of stigmatellin to the dimeric Paracoccus denitrificans bc1 complex: evidence for anti-cooperative ubiquinol oxidation and communication between center P ubiquinol oxidation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration [mdpi.com]
Stigmatellin X as a Cytochrome bc1 Complex Inhibitor: A Technical Guide
Abstract
The cytochrome bc1 complex (also known as complex III) is a critical component of the electron transport chain in mitochondria and photosynthetic bacteria, playing a central role in cellular respiration and energy production. Its inhibition can have profound physiological effects, making it a key target for drug development and a subject of extensive biochemical research. Stigmatellin X, a potent natural product inhibitor, has been instrumental in elucidating the structure and function of this complex. This guide provides a detailed technical overview of this compound's mechanism of action, its binding site, quantitative inhibition data, and the experimental protocols used for its study, aimed at researchers, scientists, and professionals in drug development.
Introduction to the Cytochrome bc1 Complex and the Q-Cycle
The cytochrome bc1 complex catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial or bacterial membrane. This proton pumping generates the electrochemical gradient that drives ATP synthesis. The catalytic core of this process is the Q-cycle, which involves the oxidation of two ubiquinol molecules at the Qo site and the reduction of one ubiquinone molecule at the Qi site.
This compound: Mechanism of Inhibition
This compound is a highly effective inhibitor of the cytochrome bc1 complex. Its primary mechanism of action is the disruption of the Q-cycle by binding to the Qo site of the complex. This binding event physically obstructs the entry and oxidation of ubiquinol, thereby halting electron flow to cytochrome c and subsequent proton translocation. Specifically, this compound is known to be one of the most potent inhibitors of this complex, effectively shutting down a crucial step in cellular energy production.
The binding of this compound to the Qo site is characterized by a strong interaction with the Rieske iron-sulfur protein (ISP), a key subunit of the cytochrome bc1 complex. This interaction locks the ISP in a fixed position, preventing its movement, which is essential for the transfer of electrons to cytochrome c1.
Molecular Binding and Structure-Activity Relationship
Crystallographic studies have provided detailed insights into the binding pocket of this compound within the Qo site. The inhibitor forms several key interactions with amino acid residues of the cytochrome b subunit and the Rieske ISP. The chromone ring of this compound is a critical feature for its high-affinity binding. This interaction is so specific and potent that this compound has been widely used as a tool to study the function and conformational changes of the Rieske protein.
The following diagram illustrates the inhibitory action of this compound on the Q-cycle within the cytochrome bc1 complex.
Caption: Inhibition of the Q-cycle by this compound at the Qo site.
Quantitative Inhibition Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 value can vary depending on the specific organism and the experimental conditions.
| Inhibitor | Organism/Source | IC50 (nM) | Reference |
| This compound | Bovine heart mitochondria | 0.4 - 1.2 | |
| This compound | Rhodobacter sphaeroides | ~1.0 | |
| This compound | Saccharomyces cerevisiae | 0.8 |
Experimental Protocols
The study of this compound as a cytochrome bc1 complex inhibitor involves several key experimental techniques.
Cytochrome bc1 Complex Activity Assay
This assay measures the enzymatic activity of the complex, which is the rate of cytochrome c reduction.
Principle: The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm. The assay is performed in the presence and absence of this compound to determine its inhibitory effect.
Detailed Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
Substrate: Decylubiquinol (DBH2) is typically used as the electron donor. Prepare a stock solution in ethanol.
-
Electron Acceptor: Cytochrome c (from bovine heart or horse heart) solution in assay buffer.
-
Inhibitor: this compound stock solution in a suitable solvent (e.g., DMSO or ethanol).
-
Enzyme: Purified or mitochondrial preparations of cytochrome bc1 complex.
-
-
Assay Procedure:
-
In a cuvette, add the assay buffer, cytochrome c, and the enzyme preparation.
-
Add varying concentrations of this compound (or solvent control).
-
Initiate the reaction by adding the substrate (DBH2).
-
Immediately monitor the increase in absorbance at 550 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The following diagram outlines the general workflow for this inhibition assay.
Caption: Experimental workflow for determining the IC50 of this compound.
X-ray Crystallography
This technique is used to determine the three-dimensional structure of the cytochrome bc1 complex with this compound bound to it.
Principle: High-resolution structural information is obtained by analyzing the diffraction pattern of X-rays passing through a crystal of the protein-inhibitor complex.
General Protocol:
-
Crystallization: The purified cytochrome bc1 complex is co-crystallized with this compound. This involves screening a wide range of conditions (e.g., pH, precipitant concentration) to find those that promote crystal growth.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
-
Structure Determination: The diffraction data are processed to determine the electron density map, from which the atomic coordinates of the protein and the bound inhibitor are derived.
Downstream Signaling and Physiological Consequences
Inhibition of the cytochrome bc1 complex by this compound has significant downstream effects on cellular metabolism and signaling.
Key Consequences:
-
Disruption of ATP Synthesis: By halting the electron transport chain, this compound prevents the generation of the proton motive force, leading to a rapid decrease in cellular ATP levels.
-
Increased Oxidative Stress: The blockage of electron flow can lead to the production of reactive oxygen species (ROS) as electrons are diverted to molecular oxygen at the Qo site.
-
Induction of Apoptosis: In mammalian cells, a sustained decrease in mitochondrial function and an increase in ROS can trigger the intrinsic pathway of apoptosis.
The logical relationship between this compound binding and its ultimate effect on the cell is depicted below.
Caption: Logical cascade of events following this compound inhibition.
Conclusion
This compound is a powerful and specific inhibitor of the cytochrome bc1 complex, making it an invaluable tool for studying mitochondrial and bacterial respiration. Its well-characterized mechanism of action, high-affinity binding to the Qo site, and the availability of detailed structural information have solidified its role in biochemical and biophysical research. For professionals in drug development, the interactions of this compound with its target provide a template for the design of novel therapeutics targeting the cytochrome bc1 complex, which is a validated target for antifungal and antimalarial agents. Understanding the nuances of its inhibitory action is crucial for leveraging this knowledge in future research and development endeavors.
Stigmatellin X: A Comprehensive Technical Guide to its Inhibition of the Cytochrome bc1 Complex Qo Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmatellin X, a potent natural product inhibitor, serves as a critical tool in the study of cellular respiration and a lead compound in the development of novel therapeutics. This document provides an in-depth technical overview of the molecular mechanisms underpinning the inhibition of the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as complex III) by this compound. It details the binding interactions, conformational changes, and kinetic consequences of this inhibition. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize this compound's activity and presents quantitative data in a clear, comparative format. Visualizations of the inhibitory pathway and experimental workflows are provided to facilitate a comprehensive understanding of the subject matter.
Introduction to the Cytochrome bc1 Complex and the Qo Site
The cytochrome bc1 complex is a crucial enzyme in the electron transport chain of mitochondria and photosynthetic bacteria. It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial or bacterial membrane, thereby generating a proton motive force essential for ATP synthesis.[1][2] The catalytic core of the complex comprises three key subunits: cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein (ISP).[3][4]
The complex operates via a sophisticated mechanism known as the Q-cycle, which involves two distinct quinone/quinol binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site. The Qo site, located near the positive (P) side of the membrane, is the site of ubiquinol oxidation. This compound is a potent inhibitor that specifically targets this Qo site.[1][4]
Mechanism of this compound Inhibition
This compound exerts its inhibitory effect by binding directly to the Qo site of the cytochrome bc1 complex. This binding event physically obstructs the entry and oxidation of the natural substrate, ubiquinol, thereby halting the electron flow to the Rieske ISP and subsequently to cytochrome c1.[5]
Molecular Interactions and Binding Site
Crystal structures of the cytochrome bc1 complex in the presence of this compound have revealed the precise molecular interactions that underpin its high-affinity binding.[1][5][6] this compound's chromone headgroup inserts into the Qo pocket, where it forms critical hydrogen bonds with two key residues:
-
Histidine-181 (or equivalent) of the Rieske Iron-Sulfur Protein (ISP): This interaction is a hallmark of this compound binding and is crucial for its inhibitory potency.
-
Glutamate-271 (or equivalent) of cytochrome b: This hydrogen bond further stabilizes the inhibitor within the binding pocket.
The hydrophobic alkenyl side chain of this compound extends into a hydrophobic channel within the cytochrome b subunit, contributing significantly to the overall binding affinity.[7]
Conformational Changes and Entrapment of the Rieske ISP
A key aspect of this compound's inhibitory mechanism is its ability to induce a significant conformational change in the Rieske ISP. The ISP is a mobile protein with a flexible head domain that shuttles electrons from the Qo site to cytochrome c1. In the presence of this compound, the ISP head domain becomes locked in a "proximal" or "b-position," in close proximity to cytochrome b.[1] This sequestration prevents the ISP from interacting with cytochrome c1, effectively halting electron transfer.
Alteration of the Rieske ISP Redox Potential
The binding of this compound dramatically alters the electrochemical properties of the Rieske ISP. Specifically, it causes a significant increase in the midpoint potential of the [2Fe-2S] cluster, from approximately +290 mV to +540 mV.[3][5] This shift to a more positive potential makes the reduction of the ISP by ubiquinol thermodynamically unfavorable, further contributing to the inhibition of electron flow.
Quantitative Inhibition Data
The potency of this compound as a Qo site inhibitor has been quantified using various biochemical assays. The following table summarizes key inhibitory parameters from different studies and organisms.
| Parameter | Organism/Complex | Value | Reference(s) |
| IC50 | Saccharomyces cerevisiae (yeast) cytochrome bc1 complex | 2.4 nM | [8] |
| Binding Rate Constant (kon) | Bos taurus (bovine) cytochrome bc1 complex | 1.0 x 10⁵ M⁻¹s⁻¹ | [9] |
| Dissociation Constant (Kd) | Not specified | < 10⁻¹¹ M | Not directly cited in provided results, but mentioned in secondary sources. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on the cytochrome bc1 complex.
Cytochrome bc1 Complex Activity Assay
This assay measures the ubiquinol-cytochrome c reductase activity of the cytochrome bc1 complex.
Materials:
-
Purified cytochrome bc1 complex
-
Decylubiquinol (DBH2) solution (e.g., 3 mM in DMSO)
-
Cytochrome c (from equine heart) solution
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.01% n-dodecyl-β-D-maltoside (DDM)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the desired concentration of cytochrome c in the Assay Buffer. The final volume should be around 0.74 mL.[10]
-
Place the cuvette in the spectrophotometer and start monitoring the absorbance at 550 nm to establish a baseline.
-
Initiate the reaction by adding a small volume (e.g., 5 µL) of the DBH2 solution to the cuvette to achieve a final concentration of approximately 20 µM.[10][11] Mix immediately.
-
Record the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
To determine the inhibitory effect of this compound, pre-incubate the purified cytochrome bc1 complex with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes on ice) before adding it to the reaction mixture.
-
Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve. The activity is proportional to the initial rate of absorbance change.
Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske Iron-Sulfur Protein
EPR spectroscopy is used to directly observe the redox state and environment of the [2Fe-2S] cluster of the Rieske ISP.
Materials:
-
Purified cytochrome bc1 complex
-
This compound solution
-
Sodium ascorbate solution (for reduction)
-
Potassium ferricyanide solution (for oxidation)
-
EPR tubes
-
Liquid nitrogen
-
EPR spectrometer (e.g., Bruker EMX) with a cryostat
Procedure:
-
Sample Preparation (Reduced State):
-
Dilute the purified cytochrome bc1 complex to a final concentration of approximately 50 µM in a buffer such as 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% DDM.[3]
-
Add sodium ascorbate to a final concentration of 5 mM and incubate on ice for 20 minutes to fully reduce the [2Fe-2S] cluster.[3]
-
Transfer the sample to an EPR tube and freeze rapidly in liquid nitrogen.
-
-
Sample Preparation (Oxidized State with this compound):
-
To prepare a fully oxidized sample, incubate the cytochrome bc1 complex overnight with catalytic amounts of cytochrome c oxidase and cytochrome c.[3]
-
Add the desired concentration of this compound to the oxidized complex and incubate on ice for 15 minutes.[3]
-
Transfer the sample to an EPR tube and freeze rapidly in liquid nitrogen.
-
-
EPR Data Acquisition:
X-ray Crystallography of the this compound-Bound Cytochrome bc1 Complex
X-ray crystallography provides high-resolution structural information on the binding of this compound to the Qo site.
Materials:
-
Highly purified and concentrated cytochrome bc1 complex
-
This compound solution
-
Crystallization buffer (e.g., 250 mM NaCl, 20 mM Tris-HCl pH 7.5, 0.05% Undecylmaltoside)[6]
-
Precipitant solution (e.g., 0.75–2% polyethylene glycol 4000 in 20 mM Tris-HCl, pH 7.5)[6]
-
Cryoprotectant solution
-
X-ray diffraction equipment
Procedure:
-
Complex Formation:
-
Mix the purified cytochrome bc1 complex with a slight molar excess of this compound (e.g., 1 µM).[6]
-
-
Crystallization:
-
Use a method such as vapor diffusion (hanging or sitting drop) to set up crystallization trials.
-
Mix the protein-inhibitor complex solution with the precipitant solution in appropriate ratios.
-
Incubate the crystallization plates under controlled conditions (e.g., 4°C) and monitor for crystal growth.[6]
-
-
Crystal Harvesting and Cryo-protection:
-
Once crystals have grown to a suitable size, carefully harvest them from the drop.
-
Soak the crystals in a cryoprotectant solution (e.g., the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.
-
-
Data Collection and Structure Determination:
-
Flash-cool the cryo-protected crystals in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and subsequent refinement techniques.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Molecular mechanism of this compound inhibition at the Qo site.
Experimental Workflow for Cytochrome bc1 Activity Assay
Caption: Workflow for determining cytochrome bc1 complex activity.
Logical Relationship of this compound Binding and its Consequences
Caption: Logical flow of events following this compound binding.
Conclusion
This compound is an invaluable tool for probing the function of the cytochrome bc1 complex. Its well-characterized mechanism of action, involving high-affinity binding to the Qo site, induction of conformational changes in the Rieske ISP, and subsequent blockage of electron transfer, makes it a model inhibitor. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this potent molecule. A thorough understanding of how this compound inhibits the Qo site not only advances our knowledge of cellular respiration but also provides a framework for the design and development of new therapeutic agents targeting this critical enzyme.
References
- 1. Stigmatellin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2A06: Bovine cytochrome bc1 complex with stigmatellin bound [ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Studies on the effect of stigmatellin derivatives on cytochrome b and the Rieske iron-sulfur cluster of cytochrome c reductase from bovine heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of the binding rate constants of stigmatellin and UHDBT to bovine cytochrome bc(1) complex by cytochrome c(1) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Stigmatellin X on the Mitochondrial Electron Transport Chain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of Stigmatellin X on the mitochondrial electron transport chain (ETC). It is designed to serve as a detailed resource for professionals in cellular biology, biochemistry, and pharmacology.
Core Mechanism of Action
This compound is a potent inhibitor of the mitochondrial electron transport chain, primarily targeting Complex III , also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase.[1] Its mechanism is highly specific, focusing on the quinol oxidation (Qo) site of this complex.[2]
The binding of this compound at the Qo site has several critical consequences:
-
Inhibition of Electron Transfer: It physically blocks the binding of the natural substrate, ubiquinol (QH2), to the Qo site.[3] This action halts the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP) and subsequently to cytochrome c1, effectively disrupting the Q-cycle.[1][4]
-
Interaction with the Rieske Iron-Sulfur Protein (ISP): this compound forms a hydrogen bond with a histidine residue (His-181 in bovine) of the ISP.[2] This interaction is crucial as it "locks" the ISP in a position where it cannot accept electrons from ubiquinol, further ensuring the inhibition of the electron flow.
-
Alteration of Redox Potential: A significant and well-documented effect of this compound binding is the dramatic increase in the midpoint redox potential of the Rieske ISP, shifting it from approximately 290 mV to 540 mV.[1][4][5] This makes the ISP a much stronger oxidizing agent.
-
Induction of ISP Reduction and Radical Formation: The binding of Stigmatellin to the oxidized cytochrome bc1 complex can induce the reduction of the ISP.[1][4] It is proposed that the now highly oxidizing ISP extracts an electron from a nearby organic molecule, possibly an amino acid residue, leading to the formation of an organic free radical.[1][4]
At higher concentrations, Stigmatellin has also been observed to inhibit Complex I (NADH:ubiquinone oxidoreductase).[2]
Quantitative Data Summary
The following tables summarize the key quantitative effects of Stigmatellin on the mitochondrial electron transport chain based on available literature.
Table 1: Effect of Stigmatellin on the Midpoint Redox Potential of the Rieske Iron-Sulfur Protein (ISP)
| Parameter | Value Before Stigmatellin Binding | Value After Stigmatellin Binding | Reference(s) |
| Midpoint Redox Potential of ISP (mV) | 290 | 540 | [1][4][5] |
Table 2: Stoichiometry of Stigmatellin Inhibition
| Parameter | Observation | Reference(s) |
| Inhibitor to Enzyme Ratio for Maximum ISP Reduction | 1:1 (one molecule of Stigmatellin per monomer of the cytochrome bc1 complex) | [1][4] |
| Binding Cooperativity | Exhibits negative cooperativity; binding to one monomer in a dimer decreases the affinity of the second monomer. | [1] |
Experimental Protocols
This section details methodologies for key experiments used to characterize the effects of this compound.
3.1. Measurement of Mitochondrial Oxygen Consumption Rate (OCR) to Determine Complex III Inhibition
This protocol is adapted for use with a Seahorse XF Analyzer to measure the specific inhibition of Complex III in isolated mitochondria or permeabilized cells.
Materials:
-
Seahorse XFe96 or similar microplate-based respirometer
-
Isolated mitochondria or permeabilized cells
-
Mitochondrial Assay Solution (MAS)
-
Substrates and inhibitors:
-
Rotenone (Complex I inhibitor)
-
Succinate (Complex II substrate)
-
Antimycin A (Complex III inhibitor, for positive control)
-
This compound (test compound)
-
Ascorbate and TMPD (Complex IV substrate and electron donor)
-
Azide (Complex IV inhibitor)
-
Procedure:
-
Plate Preparation: Seed an appropriate amount of isolated mitochondria or permeabilized cells onto the Seahorse XF plate.
-
Substrate and Inhibitor Loading: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Load the injection ports of the sensor cartridge with the following compounds:
-
Port A: Rotenone and Succinate (to isolate Complex II-driven respiration)
-
Port B: this compound (at various concentrations) or Antimycin A (as a positive control for Complex III inhibition)
-
Port C: Ascorbate and TMPD (to measure Complex IV activity independently)
-
Port D: Azide (to inhibit Complex IV and determine non-mitochondrial oxygen consumption)
-
-
Assay Execution:
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay protocol.
-
The instrument will measure baseline OCR, then sequentially inject the compounds from each port, measuring the OCR after each injection.
-
-
Data Analysis:
-
The injection of rotenone and succinate will stimulate OCR driven by Complex II and III.
-
The subsequent injection of this compound should cause a dose-dependent decrease in OCR, indicating inhibition of Complex III.
-
The magnitude of this decrease can be used to calculate the IC50 value for this compound.
-
The final injections of Ascorbate/TMPD and Azide will confirm that Complex IV is functional and allow for the subtraction of non-mitochondrial respiration.
-
3.2. Electron Paramagnetic Resonance (EPR) Spectroscopy to Monitor the Rieske ISP
EPR spectroscopy is used to observe the redox state and environment of the [2Fe-2S] cluster of the Rieske ISP.
Materials:
-
Purified and isolated cytochrome bc1 complex
-
This compound
-
EPR spectrometer equipped with a cryostat
-
EPR tubes
Procedure:
-
Sample Preparation:
-
Prepare a concentrated solution of the purified cytochrome bc1 complex in a suitable buffer.
-
For the baseline measurement, the complex should be in its oxidized state.
-
Transfer the sample to an EPR tube and flash-freeze in liquid nitrogen.
-
-
EPR Spectrum Acquisition:
-
Record the EPR spectrum at a low temperature (e.g., 100 K) to observe the signal from the Rieske ISP. The oxidized [2Fe-2S] cluster is EPR silent, while the reduced form gives a characteristic signal.
-
-
This compound Titration:
-
Thaw the sample and add a specific molar ratio of this compound.
-
Allow the inhibitor to bind, then flash-freeze the sample again.
-
Record the EPR spectrum under the same conditions.
-
Repeat this process with increasing concentrations of this compound.
-
-
Data Analysis:
-
The addition of this compound to the oxidized complex will induce the appearance of the characteristic EPR signal of the reduced Rieske ISP.[1]
-
The intensity of this signal will be proportional to the amount of this compound added, up to a 1:1 stoichiometry with the complex.[1][4]
-
Changes in the g-values and line shape of the EPR signal upon Stigmatellin binding can also provide information about the altered environment of the [2Fe-2S] cluster.[5]
-
Mandatory Visualizations
Diagram 1: Inhibition of the Mitochondrial Electron Transport Chain by this compound
References
- 1. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stigmatellin - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial electron transport chain, ROS generation and uncoupling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stigmatellin induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chromone inhibitor stigmatellin--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Stigmatellin X: An In-depth Technical Guide to its Role in Photosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin X, a potent inhibitor of photosynthetic and respiratory electron transport chains, has emerged as an invaluable tool for dissecting the intricate mechanisms of energy conversion in biological systems.[1][2][3] Isolated from the myxobacterium Stigmatella aurantiaca, this chromone derivative specifically targets the quinol oxidation (Qo) site of the cytochrome b6f complex in photosynthetic organisms and the analogous cytochrome bc1 complex in mitochondria.[1][2][4] Its high affinity and specific mode of action have made it an indispensable molecular probe for studying electron transfer pathways, the architecture of cytochrome complexes, and the mechanics of the Q-cycle. This technical guide provides a comprehensive overview of the role of this compound in photosynthesis research, detailing its mechanism of action, experimental protocols for its use, and a summary of key quantitative data.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the Qo site of the cytochrome b6f complex, a critical juncture in the photosynthetic electron transport chain responsible for oxidizing plastoquinol and transferring electrons to downstream acceptors.[5][6] This binding has several key consequences:
-
Inhibition of Plastoquinol Oxidation: this compound competitively inhibits the binding of plastoquinol to the Qo site, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein (ISP) and cytochrome f.[6]
-
Interaction with the Rieske Iron-Sulfur Protein: The inhibitor forms a hydrogen bond with a histidine residue that ligands the [2Fe-2S] cluster of the Rieske ISP.[4] This interaction dramatically raises the midpoint redox potential of the ISP from approximately +290 mV to +540 mV.
-
Restriction of ISP Movement: By binding to the Qo site, this compound locks the soluble domain of the Rieske ISP in a fixed position, preventing its movement between the Qo site and cytochrome f, a crucial step for electron transfer.
A derivative, tridecyl-stigmatellin (TDS), has been instrumental in structural studies. Interestingly, crystallographic analyses have revealed a second, unexpected binding site for TDS on the n-side of the cytochrome b6f complex, where it acts as a ligand to heme cn. This finding suggests a potential pathway for plastoquinone and plastoquinol movement across the complex.
Quantitative Data
The following tables summarize the key quantitative parameters associated with the interaction of this compound and its derivatives with cytochrome complexes.
| Parameter | Value | Organism/Complex | Reference |
| Dissociation Constant (Kd) | < 10-11 M | Cytochrome bc1 Complex (Qp site) | [4] |
| Binding Rate Constant (kon) | 1.0 x 105 M-1 s-1 | Bovine Cytochrome bc1 Complex (pH 7.5) | |
| Stoichiometry of Inhibition | 0.5 mol inhibitor / mol complex monomer | Cytochrome bc1 Complex | |
| Midpoint Potential Shift (Rieske ISP) | +290 mV to +540 mV | Cytochrome bc1 Complex |
Further research is needed to populate this table with more specific IC50 and Ki values for the cytochrome b6f complex from various photosynthetic organisms.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound in photosynthesis research.
Spectrophotometric Assay for Measuring Plastoquinol-Plastocyanin Oxidoreductase Activity and IC50 Determination
This protocol details the measurement of cytochrome b6f complex activity and the determination of the IC50 value for this compound.
Materials:
-
Isolated and purified cytochrome b6f complex
-
Duroquinol (or other plastoquinol analogue) as the electron donor
-
Plastocyanin (from a compatible species, e.g., spinach) as the electron acceptor
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Reaction buffer (e.g., 20 mM Tricine-NaOH pH 7.8, 50 mM NaCl, 0.03% (w/v) n-dodecyl-β-D-maltoside (DM))
-
Spectrophotometer capable of measuring absorbance changes in the 550-600 nm range
Procedure:
-
Preparation of Reagents:
-
Prepare a fresh solution of duroquinol by reducing duroquinone with sodium borohydride.
-
Prepare a stock solution of oxidized plastocyanin in the reaction buffer.
-
Prepare a series of dilutions of this compound in the reaction buffer.
-
-
Assay Mixture Preparation:
-
In a cuvette, combine the reaction buffer, a known concentration of the purified cytochrome b6f complex, and oxidized plastocyanin.
-
For the inhibition assay, add varying concentrations of this compound to different cuvettes. Incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of the Reaction:
-
Start the reaction by adding a small volume of the duroquinol solution to the cuvette.
-
-
Spectrophotometric Measurement:
-
Immediately monitor the reduction of plastocyanin by measuring the increase in absorbance at its alpha-band maximum (around 597 nm for spinach plastocyanin) or the oxidation of cytochrome f at around 554 nm.
-
-
Data Analysis:
-
Calculate the initial rate of plastocyanin reduction (or cytochrome f oxidation) from the linear portion of the absorbance change over time.
-
Plot the initial rates against the corresponding concentrations of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Measurement of Chlorophyll a Fluorescence Induction Kinetics (OJIP Test)
This protocol describes how to use fast chlorophyll fluorescence induction to assess the impact of this compound on the photosynthetic electron transport chain in isolated thylakoids.
Materials:
-
Isolated thylakoid membranes from a photosynthetic organism (e.g., spinach, Chlamydomonas reinhardtii)
-
This compound stock solution
-
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) stock solution (as a positive control for PSII inhibition)
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 5 mM MgCl2, 2 mM KH2PO4, 10 mM NaCl)
-
A fluorometer capable of performing a fast fluorescence induction (OJIP) test (e.g., a Plant Efficiency Analyser, PEA)
Procedure:
-
Sample Preparation:
-
Resuspend the isolated thylakoid membranes in the assay buffer to a final chlorophyll concentration of approximately 10-20 µg/mL.
-
-
Inhibitor Incubation:
-
In separate tubes, incubate the thylakoid suspension with different concentrations of this compound. Include a control with no inhibitor and a positive control with a saturating concentration of DCMU (e.g., 10 µM).
-
Incubate the samples in the dark for a specific period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
-
Dark Adaptation:
-
Dark-adapt the samples for at least 15-20 minutes before measurement.
-
-
Fluorescence Measurement:
-
Using the fluorometer, subject the dark-adapted sample to a saturating pulse of light (e.g., >3000 µmol photons m⁻² s⁻¹) and record the fluorescence emission over a period of about 1 second.
-
-
Data Analysis:
-
Analyze the resulting OJIP transient. The characteristic steps (O, J, I, P) provide information about the redox state of different components of the electron transport chain.
-
O (F0): Initial fluorescence level, when the primary quinone acceptor of PSII (QA) is fully oxidized.
-
J-step: Reflects the accumulation of QA⁻. An increase in the J-step in the presence of an inhibitor suggests a block in electron flow from QA to QB.
-
I-P phase: Reflects the reduction of the plastoquinone pool. This compound, by blocking the re-oxidation of the plastoquinol pool at the cytochrome b6f complex, will cause a faster and higher rise to the P-step, indicating a more reduced state of the electron transport chain between PSII and PSI.
-
Calculate various fluorescence parameters such as Fv/Fm (maximum quantum yield of PSII), and analyze the shape of the fluorescence transient to pinpoint the site of inhibition.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske Iron-Sulfur Protein
This protocol outlines the procedure for studying the effect of this compound on the Rieske iron-sulfur protein using EPR spectroscopy.
Materials:
-
Isolated and purified cytochrome b6f complex
-
This compound stock solution
-
EPR tubes
-
EPR spectrometer equipped with a cryostat
-
Reducing agent (e.g., sodium ascorbate)
-
Oxidizing agent (e.g., potassium ferricyanide)
Procedure:
-
Sample Preparation:
-
Concentrate the purified cytochrome b6f complex to a suitable concentration for EPR measurements.
-
-
Redox Poising:
-
To observe the reduced Rieske ISP signal, treat the sample with a slight excess of sodium ascorbate.
-
To observe the effect of Stigmatellin on the oxidized state, ensure the complex is fully oxidized, for example, by the addition of a small amount of potassium ferricyanide followed by its removal via a desalting column.
-
-
Inhibitor Addition:
-
Add a stoichiometric amount of this compound to the sample and incubate to allow for binding.
-
-
EPR Measurement:
-
Transfer the sample to an EPR tube and freeze it in liquid nitrogen.
-
Record the EPR spectrum at a low temperature (e.g., 20-30 K).
-
-
Data Analysis:
-
The reduced Rieske ISP exhibits a characteristic EPR signal with g-values around g_z = 2.03, g_y = 1.90, and g_x = 1.80.
-
The binding of this compound will cause a shift in the g-values and a change in the lineshape of the EPR spectrum of the Rieske ISP, reflecting the change in its electronic environment and midpoint potential.
-
Visualization of Pathways and Workflows
This compound Inhibition of the Q-Cycle
Caption: this compound blocks the Q-cycle by inhibiting plastoquinol oxidation at the Qo site.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound on cytochrome b6f activity.
Logical Relationship of Stigmatellin's Effects
Caption: The interconnected molecular effects resulting from this compound binding.
Conclusion
This compound remains a cornerstone in the toolkit of photosynthesis researchers. Its specific and potent inhibition of the cytochrome b6f complex provides a powerful means to investigate the Q-cycle, electron transport pathways, and the structure-function relationships within this vital energy-transducing complex. The detailed protocols and quantitative data presented in this guide are intended to facilitate its effective use in advancing our understanding of the fundamental processes of photosynthesis. Further research to elucidate the precise inhibitory constants across a broader range of photosynthetic organisms will continue to refine its application and enhance its value as a molecular probe.
References
- 1. Photosynthetic response of Chlamydomonas reinhardtii and Chlamydomonas sp. 1710 to zinc toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interactions Between Carbon Metabolism and Photosynthetic Electron Transport in a Chlamydomonas reinhardtii Mutant Without CO2 Fixation by RuBisCO [frontiersin.org]
- 3. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Insights into plastocyanin–cytochrome b6f complex formation: The role of plastocyanin phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Stigmatellin X: A Technical Guide to its Antifungal Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the antifungal properties of Stigmatellin X, a potent secondary metabolite produced by the myxobacterium Stigmatella aurantiaca. Stigmatellins are a class of polyketide-derived compounds recognized for their significant biological activities, primarily as inhibitors of cellular respiration. This guide details the mechanism of action, presents quantitative antifungal data from closely related analogs, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Core Mechanism of Antifungal Action
The primary antifungal activity of this compound and its congeners stems from its potent and specific inhibition of the mitochondrial electron transport chain. This disruption of cellular respiration is catastrophic for the fungal cell, leading to a rapid depletion of ATP and ultimately, cell death.
Target Site: Cytochrome bc₁ Complex (Complex III) Stigmatellin is a well-documented inhibitor of the quinol oxidation (Qo) site within the cytochrome bc₁ complex.[1] Its mechanism involves:
-
Competitive Binding : this compound binds to the Qo site, where it mimics the native substrate, ubiquinone, thereby blocking the electron transfer essential for cellular respiration.[2]
-
Inhibition of Electron Transfer : The binding effectively prevents the transfer of electrons from the Rieske iron-sulfur protein (ISP) to cytochrome c₁, a critical step in the Q-cycle.[2][3]
-
Conformational Locking : The interaction with Stigmatellin raises the midpoint potential of the ISP and physically restricts the movement of its cytoplasmic domain, halting the entire process.[1]
This targeted inhibition disrupts the proton motive force across the inner mitochondrial membrane, ceasing ATP synthesis and leading to fungal cell death.
Caption: this compound inhibits the mitochondrial electron transport chain at Complex III.
Quantitative Antifungal Activity
While the stigmatellin class is known for potent broad-spectrum antifungal activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.1–50 μg/mL, specific data for the this compound congener is not extensively detailed in publicly accessible literature.[2] However, recent studies on the parent compound, Stigmatellin A, and other derivatives provide valuable quantitative insights into their antifungal efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Stigmatellin A and Derivatives [4]
| Compound | Candida albicans (DSM 1665) | Pichia anomala (DSM 6766) |
|---|---|---|
| MIC (µg/mL) | MIC (µg/mL) | |
| Stigmatellin A | 16 | 16 |
| Stigmatellic acid | 128 | 64 |
| iso-methoxy-stigmatellin A | 128 | 128 |
| Stigmatellin C | 128 | 128 |
| Amphotericin B (Control) | 0.25 | 0.25 |
Data sourced from a 2022 study on new stigmatellin derivatives.[4] The results indicate that Stigmatellin A possesses the most potent antifungal activity among the tested analogues, although it is less potent than the clinical control, Amphotericin B.
Experimental Protocols
The determination of a compound's antifungal activity is primarily quantified by its Minimum Inhibitory Concentration (MIC). The following section details a standardized protocol for this assay.
Protocol: Antifungal Susceptibility Testing via Broth Microdilution
This method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
1. Preparation of Materials:
- Fungal Strains: Use overnight cultures of fungi (e.g., Candida albicans) grown in a suitable broth like RPMI-1640 medium.
- Compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Assay Medium: Use RPMI-1640 medium, buffered to pH 7.0 with MOPS buffer.
- Microplates: Sterile 96-well, flat-bottom microtiter plates.
2. Inoculum Preparation:
- Adjust the turbidity of the fungal culture with sterile saline or medium to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
- Dilute this suspension in the assay medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the assay wells.
3. Compound Dilution:
- Perform a serial two-fold dilution of the this compound stock solution in the 96-well plate using the assay medium. This creates a concentration gradient across the plate.
- Include a positive control (fungal inoculum without compound) and a negative control (medium only).
4. Inoculation and Incubation:
- Add the prepared fungal inoculum to each well containing the diluted compound.
- Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
5. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[5][6] This can be assessed visually or by using a spectrophotometric plate reader to measure optical density.
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Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Summary and Future Outlook
This compound belongs to a class of potent antifungal agents that function by directly targeting and inhibiting the cytochrome bc₁ complex in the fungal mitochondrial respiratory chain. This specific mechanism of action makes it a valuable subject for further investigation in the development of novel antifungal drugs. While quantitative antifungal data for this compound itself is not widely published, analysis of its close analog, Stigmatellin A, confirms significant activity against pathogenic fungi like Candida albicans. The detailed protocols provided herein offer a standardized framework for future research and comparative studies aimed at fully elucidating the therapeutic potential of this compound.
References
- 1. Stigmatellin - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-1567399) [evitachem.com]
- 3. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. idexx.com [idexx.com]
The Unveiling of Stigmatellin X: A Technical Guide to its Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Stigmatellin X, a potent metabolic inhibitor, belongs to the stigmatellin family of natural products produced by the myxobacterium Stigmatella aurantiaca. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on the genetic and enzymatic machinery responsible for its formation. We delve into the modular nature of the Type I polyketide synthase (PKS) involved, the crucial role of post-PKS modifying enzymes, and the genetic engineering strategies that have been instrumental in elucidating the pathway and generating novel derivatives. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery, providing a foundation for further investigation and exploitation of this fascinating biosynthetic pathway.
Introduction
Myxobacteria are a rich source of structurally diverse and biologically active secondary metabolites. Among these, the stigmatellins, first isolated from Stigmatella aurantiaca, have garnered significant attention due to their potent inhibitory effects on the cytochrome bc1 complex of the mitochondrial respiratory chain.[1] this compound, a derivative of the more abundant Stigmatellin A, is of particular interest as its biosynthesis is the result of a targeted inactivation of a key tailoring enzyme, providing a unique window into the post-polyketide synthase modifications that diversify the stigmatellin scaffold.
This guide will provide an in-depth exploration of the this compound biosynthetic pathway, from the genetic blueprint to the final molecular architecture. We will examine the modular organization of the polyketide synthase, the enzymatic domains responsible for chain elongation and modification, and the critical post-PKS steps that define the structure of this compound.
The Stigmatellin Biosynthetic Gene Cluster (sti)
The biosynthesis of stigmatellins is orchestrated by a large, ~65,000 base-pair biosynthetic gene cluster (BGC), designated as the sti cluster, in Stigmatella aurantiaca.[2][3] This cluster encodes a unique modular Type I polyketide synthase (PKS) system, where, unusually, each module is encoded by a separate gene (stiA-J).[2][3] In addition to the PKS genes, the cluster also harbors genes for post-PKS modification, including a standalone O-methyltransferase (stiK) and a cytochrome P450 monooxygenase (stiL).[2]
The modular nature of the Stigmatellin PKS is a key feature, with each module responsible for a specific elongation and modification step in the assembly of the polyketide backbone. The domain organization within each module dictates the choice of extender unit and the degree of reduction at each step.
The Polyketide Synthase Assembly Line
The biosynthesis of the stigmatellin backbone is a multi-step process catalyzed by the Sti PKS assembly line. The process is initiated with a starter unit and proceeds through successive rounds of condensation with extender units, primarily malonyl-CoA and methylmalonyl-CoA. A proposed model for the assembly of the polyketide chain is depicted below.
A notable feature of the stigmatellin PKS is the proposed iterative use of one of its modules, which contributes to the formation of the polyene chain.[2] The final module, encoded by stiJ, contains a C-terminal domain with cyclization activity, which is responsible for the formation of the characteristic chromone ring of the stigmatellin core.[2]
Biosynthesis of this compound: The Role of Post-PKS Modifications
The biosynthesis of this compound diverges from that of Stigmatellin A at the post-PKS modification stage. The key enzyme in this divergence is StiL, a cytochrome P450 monooxygenase.
The Role of StiL in Stigmatellin A Biosynthesis
In the wild-type S. aurantiaca, the StiL enzyme catalyzes the hydroxylation of the aromatic ring of the polyketide intermediate, a crucial step in the formation of Stigmatellin A.[2] This hydroxylation occurs at the C8 position of the chromone ring.
Formation of this compound in a stiL Mutant
The targeted inactivation of the stiL gene through site-directed mutagenesis leads to the accumulation of two novel stigmatellin derivatives: this compound and Stigmatellin Y.[2][3] These compounds lack the C8 hydroxyl group that is characteristic of Stigmatellin A. This compound lacks both of the methoxy groups present on the aromatic ring of Stigmatellin A, while Stigmatellin Y lacks one of them. This indicates that in the absence of StiL-mediated hydroxylation, the subsequent O-methylation steps are also affected.
The proposed biosynthetic pathway to this compound is illustrated in the following diagram:
References
- 1. Cyclization of aromatic polyketides from bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthesis of the aromatic myxobacterial electron transport inhibitor stigmatellin is directed by a novel type of modular polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Stigmatellin X: A Technical Guide to its Discovery, Biosynthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stigmatellin X is a naturally occurring polyketide belonging to the stigmatellin family of antibiotics. These compounds are produced by myxobacteria, most notably Stigmatella aurantiaca and Vitiosangium cumulatum.[1][2] Stigmatellins are potent inhibitors of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, making them valuable tools for studying cellular respiration and potential starting points for the development of novel therapeutic agents. This document provides a comprehensive overview of the discovery, history, and key scientific details of this compound, including its physicochemical properties, biosynthesis, and mechanism of action.
Discovery and Isolation
The stigmatellin family of antibiotics was first reported in 1984 from the myxobacterium Stigmatella aurantiaca Sg a15.[1][3] While the initial publications focused on Stigmatellin A and B, subsequent research into the biosynthetic pathway and the secondary metabolite profiles of producing organisms led to the identification of several congeners, including this compound.[2][4] this compound is a derivative of the core stigmatellin structure, distinguished by modifications on its polyketide side chain.[2]
Producing Organisms
-
Stigmatella aurantiaca : A Gram-negative soil bacterium known for its complex multicellular fruiting body formation.[2]
-
Vitiosangium cumulatum : Another myxobacterium that has been identified as a producer of novel stigmatellin derivatives.[3]
Physicochemical Properties of Stigmatellins
| Property | Value | Reference |
| Molecular Formula (Stigmatellin) | C30H42O7 | [1] |
| Molecular Formula (this compound) | C30H43O8 | [2] |
| Core Structure | 5,7-dimethoxy-8-hydroxychromone headgroup with a hydrophobic alkenyl side chain | [5] |
| General Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform; sparingly soluble in water. | [1] |
Experimental Protocols
The following protocols are based on established methods for the isolation and characterization of stigmatellins and their derivatives.
Fermentation and Extraction
-
Cultivation: Stigmatella aurantiaca or Vitiosangium cumulatum is cultured in a suitable medium (e.g., CYHv3 medium) supplemented with an adsorber resin such as XAD-16 to facilitate the capture of secondary metabolites.[3] The culture is incubated under optimal conditions for myxobacterial growth and secondary metabolite production.
-
Extraction: The cell mass and adsorber resin are harvested by centrifugation. The pellet and resin are then extracted with an organic solvent, such as methanol or ethyl acetate.[2][3] The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning between an immiscible organic solvent (e.g., ethyl acetate) and water to remove polar impurities. The organic phase, containing the stigmatellins, is collected and dried.
Chromatographic Purification
-
Silica Gel Chromatography: The dried organic extract is fractionated by column chromatography on silica gel using a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Preparative HPLC: Fractions enriched with this compound are further purified by preparative reverse-phase HPLC (RP-HPLC) using a suitable column (e.g., C18) and a mobile phase gradient, typically a mixture of water and acetonitrile or methanol, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape.
Structure Elucidation
-
High-Resolution Mass Spectrometry (HRMS): The molecular formula of the purified compound is determined by HRMS, which provides a highly accurate mass measurement.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The detailed chemical structure is elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.[2][3] These techniques reveal the connectivity of atoms within the molecule and provide information about its stereochemistry.
Biosynthesis of this compound
Stigmatellins are synthesized by a type I modular polyketide synthase (PKS) encoded by the sti gene cluster.[6] This biosynthetic pathway involves the sequential condensation of small carboxylic acid units to build the polyketide backbone.
The core structure of stigmatellin is assembled by the PKS modules encoded by the stiA-J genes.[6][7] The formation of this compound is believed to result from post-PKS modifications of a stigmatellin precursor, likely involving the action of a cytochrome P450 monooxygenase.[6] Inactivation of such an enzyme in the stigmatellin biosynthetic pathway has been shown to lead to the production of novel stigmatellin derivatives.[6]
References
- 1. Stigmatellin, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-1567399) [evitachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stigmatellin - Wikipedia [en.wikipedia.org]
- 6. The biosynthesis of the aromatic myxobacterial electron transport inhibitor stigmatellin is directed by a novel type of modular polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stigmatellin X Binding to the Rieske Iron-Sulfur Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular interactions between the potent inhibitor Stigmatellin and the Rieske iron-sulfur protein (ISP), a critical component of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. Understanding this interaction is crucial for the fields of bioenergetics, toxicology, and the development of novel therapeutic agents and pesticides. This document provides a comprehensive overview of the binding mechanism, quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways and experimental workflows. While "Stigmatellin X" is specified, the majority of published research focuses on the well-characterized Stigmatellin A . This guide will primarily detail the actions of Stigmatellin A, which is considered representative of this class of inhibitors, and will note distinctions where information on other derivatives is available.
Introduction to the Rieske Iron-Sulfur Protein and Stigmatellin
The Rieske iron-sulfur protein is a key catalytic subunit of the cytochrome bc1 complex. It contains a high-potential [2Fe-2S] cluster, which is unique in that one of its iron atoms is coordinated by two histidine residues instead of the more common cysteine ligation. This feature is central to its role in accepting an electron from ubiquinol at the Qp (quinol oxidation) site and transferring it to cytochrome c1.
Stigmatellin, a natural product isolated from the myxobacterium Stigmatella aurantiaca, is a potent inhibitor of the cytochrome bc1 complex.[1] It belongs to a class of chromone inhibitors that act at the Qp site. Its inhibitory action stems from its ability to bind to cytochrome b and directly interact with the Rieske iron-sulfur protein, thereby blocking the electron transfer process. This inhibition has significant consequences for cellular respiration and energy production.
Mechanism of Stigmatellin Binding and Inhibition
Stigmatellin binds within the Qp pocket of the cytochrome bc1 complex, a site also occupied by the substrate, ubiquinol. The binding of Stigmatellin induces significant conformational and electronic changes in the Rieske iron-sulfur protein.
The key molecular interactions involve the formation of a hydrogen bond between the chromone headgroup of Stigmatellin and the Nδ atom of a histidine residue (His-161 in Rhodobacter sphaeroides, His-181 in bovine mitochondria) that ligates the [2Fe-2S] cluster of the Rieske protein.[1][2] Additionally, Stigmatellin forms a hydrogen bond with an glutamic acid residue (Glu-272) of cytochrome b.[2]
This binding has two major consequences:
-
Immobilization of the Rieske Protein: The Rieske protein's extramembrane domain is mobile, moving between a position near cytochrome b (the 'b' position) to interact with ubiquinol and a position near cytochrome c1 (the 'c1' position) to deliver the electron. Stigmatellin binding locks the Rieske protein in the 'b' position, preventing its movement and thus halting the electron transfer to cytochrome c1.[2]
-
Alteration of Redox Potential: The interaction with Stigmatellin dramatically increases the midpoint redox potential of the Rieske [2Fe-2S] cluster. This potential is shifted from approximately +290 mV to +540 mV.[2][3] This makes the Rieske protein a much stronger oxidizing agent. Paradoxically, this can lead to the reduction of the iron-sulfur cluster even in an otherwise oxidized complex, likely by abstracting an electron from a nearby amino acid residue, which can result in the production of damaging free radicals.[2][3]
Quantitative Data on Stigmatellin Inhibition
The following tables summarize the key quantitative data associated with the inhibition of the cytochrome bc1 complex by Stigmatellin and its analogues.
| Parameter | Value | Species/System | Reference |
| Inhibition Stoichiometry | 0.5 mol Stigmatellin / mol bc1 monomer | Rhodobacter sphaeroides | [2] |
| Rieske ISP Midpoint Potential (Native) | +290 mV | Bovine heart mitochondria | [2] |
| Rieske ISP Midpoint Potential (Stigmatellin-bound) | +540 mV | Bovine heart mitochondria | [2] |
| Binding Rate Constant (k_on) | 1.0 x 10^5 M⁻¹s⁻¹ | Bovine heart mitochondria | [4] |
| IC50 (Inz-1, a Stigmatellin analogue) | 8.0 µM | Candida albicans mitochondria | [5] |
| IC50 (Inz-1, a Stigmatellin analogue) | 2.5 µM | Saccharomyces cerevisiae mitochondria | [5] |
| IC50 (Inz-1, a Stigmatellin analogue) | 45.3 µM | Human (HEK293) mitochondria | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between Stigmatellin and the Rieske iron-sulfur protein.
Ubiquinol-Cytochrome c Reductase Activity Assay
This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Materials:
-
Purified cytochrome bc1 complex or isolated mitochondria
-
50 mM Tris-Cl buffer, pH 8.0, containing 200 mM NaCl and 0.01% n-dodecyl-β-D-maltoside (DM)
-
Assay mixture: 100 mM Na+/K+ phosphate buffer, pH 7.4, 0.3 mM EDTA
-
50 µM ferricytochrome c
-
25 µM decylubiquinol (Q₀C₁₀BrH₂) as the substrate
-
Stigmatellin stock solution in DMSO
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Dilute the purified cytochrome bc1 complex or mitochondrial preparation in the Tris-Cl buffer to a final cytochrome b concentration of 1 µM.
-
Prepare a series of dilutions of Stigmatellin in DMSO.
-
In a cuvette, combine the assay mixture and ferricytochrome c.
-
Add a small volume (e.g., 5 µL) of the diluted enzyme preparation to the cuvette.
-
Add the desired concentration of Stigmatellin or an equivalent volume of DMSO for the control. Incubate for 15 minutes on ice.
-
Initiate the reaction by adding the substrate, decylubiquinol.
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c (ε₅₅₀ = 19.1 mM⁻¹cm⁻¹).
-
Calculate the initial rate of reaction and determine the percent inhibition at each Stigmatellin concentration to calculate the IC50 value.
Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske [2Fe-2S] Cluster
EPR spectroscopy is used to directly probe the electronic environment of the [2Fe-2S] cluster in the Rieske protein and observe changes upon Stigmatellin binding.
Materials:
-
Purified cytochrome bc1 complex (at a concentration of ~100 µM of cytochrome b)
-
50 mM Tris-Cl buffer, pH 8.0, containing 200 mM NaCl and 0.01% DM
-
Sodium ascorbate (for reducing the sample)
-
Stigmatellin stock solution
-
EPR tubes and a liquid nitrogen cryostat
-
EPR spectrometer
Procedure:
-
Sample Preparation (Reduced State):
-
To one aliquot of the purified bc1 complex, add 5 mM sodium ascorbate.
-
Incubate on ice for 20-30 minutes to ensure complete reduction of the Rieske center.
-
Transfer the sample to an EPR tube and flash-freeze in liquid nitrogen.
-
-
Sample Preparation (Oxidized State with Stigmatellin):
-
To a second aliquot of the bc1 complex, add Stigmatellin to the desired final concentration (e.g., 200 µM).
-
Incubate on ice for 15 minutes.
-
Transfer the sample to an EPR tube and flash-freeze in liquid nitrogen.
-
-
EPR Data Acquisition:
-
Record the EPR spectra at cryogenic temperatures (e.g., 100 K).
-
Typical X-band spectrometer settings are:
-
Microwave frequency: ~9.39 GHz
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 6.3 G
-
Microwave power: (non-saturating, to be determined empirically)
-
Time constant: ~655 ms
-
Sweep time: ~168 s
-
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The reduced Rieske protein exhibits a characteristic rhombic EPR signal with g-values around gz = 2.02, gy = 1.89, and gx = 1.80.
-
Analyze the changes in the g-values and the lineshape of the EPR spectrum upon Stigmatellin binding.
-
X-ray Crystallography of the Stigmatellin-Bound Cytochrome bc1 Complex
This protocol outlines a general procedure for the crystallization of the cytochrome bc1 complex for structural studies.
Materials:
-
Highly purified and concentrated cytochrome bc1 complex from a suitable source (e.g., bovine heart mitochondria).
-
Detergents for solubilization and crystallization (e.g., n-dodecyl-β-D-maltoside, deoxycholate).
-
Crystallization buffer (e.g., Tris-HCl or potassium phosphate).
-
Precipitant solution (e.g., polyethylene glycol 4000).
-
Stigmatellin.
-
Cryoprotectant (e.g., glycerol).
-
Crystallization plates (e.g., for sitting or hanging drop vapor diffusion).
Procedure:
-
Protein Purification:
-
Isolate mitochondria from the source tissue.
-
Solubilize the mitochondrial membranes with a suitable detergent.
-
Purify the cytochrome bc1 complex using a combination of chromatographic techniques, such as ion exchange and size exclusion chromatography.[6] Ensure the final sample is homogenous and concentrated.
-
-
Crystallization:
-
To the purified bc1 complex, add Stigmatellin in a slight molar excess to ensure saturation of the binding site.
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
The drops typically contain a 1:1 ratio of the protein-inhibitor complex and the precipitant solution.
-
Crystallization conditions need to be screened extensively by varying the pH, precipitant concentration, and temperature. A reported successful condition for bovine heart bc1 complex involves polyethylene glycol 4000 as the precipitant.
-
-
Crystal Harvesting and Cryo-cooling:
-
Once crystals of suitable size are obtained, they are carefully harvested.
-
The crystals are briefly soaked in a cryoprotectant solution (mother liquor supplemented with a cryoprotectant like glycerol) to prevent ice formation during freezing.
-
The crystals are then flash-cooled in liquid nitrogen.
-
-
X-ray Diffraction Data Collection and Structure Determination:
-
The frozen crystals are mounted on a goniometer at a synchrotron X-ray source.
-
X-ray diffraction data are collected.
-
The structure is solved using molecular replacement, using a previously determined structure of the bc1 complex as a search model. The electron density map is then used to model the bound Stigmatellin molecule and refine the overall structure.
-
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using the DOT language, illustrate key aspects of Stigmatellin's interaction with the Rieske iron-sulfur protein.
References
- 1. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stigmatellin induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the binding rate constants of stigmatellin and UHDBT to bovine cytochrome bc(1) complex by cytochrome c(1) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New crystal forms and preliminary X-ray diffraction studies of mitochondrial cytochrome bc1 complex from bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Properties of Stigmatellin X
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the spectroscopic properties of Stigmatellin X, a potent metabolic inhibitor isolated from the myxobacterium Stigmatella aurantiaca. This compound is a member of the stigmatellin family, which are characterized by a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup with a hydrophobic alkenyl side chain.[1] Its primary mechanism of action involves the potent and specific inhibition of the mitochondrial respiratory chain, making it a valuable tool in bioenergetics research and a potential scaffold for drug development.
This guide summarizes key quantitative spectroscopic data, outlines detailed experimental methodologies for its characterization, and visualizes its primary mechanism of action through a signaling pathway diagram.
Spectroscopic Data
The characteristic spectroscopic signature of this compound is dominated by its chromone core. Ultraviolet-visible (UV-Vis) spectroscopy is a primary method for its characterization and quantification.
UV-Visible Absorption
This compound, like its derivatives, exhibits distinct absorption maxima in the UV-Vis spectrum. These peaks are attributed to π-π* electronic transitions within the aromatic chromone structure.[2] The conjugated benzene nucleus and the pyrone nucleus of the chromone moiety are responsible for these characteristic absorptions.[2]
Table 1: UV-Visible Spectroscopic Data for Stigmatellin Derivatives
| Property | Value | Solvent | Reference |
| λmax 1 | 224 nm | Methanol | [2] |
| λmax 2 | 266 nm | Methanol | [2] |
| λmax 3 | 330 nm | Methanol | [2] |
Note: Data is for closely related stigmatellin derivatives as detailed in the cited literature. The core chromophore responsible for these absorptions is conserved in this compound.
Other Spectroscopic Techniques
While UV-Vis spectroscopy is crucial for routine analysis, the complete structural elucidation of this compound relies on a combination of advanced spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula (C₃₀H₄₂O₇ for Stigmatellin A).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are essential for determining the connectivity of atoms and the detailed stereochemical configuration of the molecule.[2][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR difference spectroscopy has been used to monitor the binding of stigmatellin to its protein target, the cytochrome bc₁ complex, providing direct evidence of interaction with specific amino acid residues.[4]
Experimental Protocols
The following sections describe generalized yet detailed methodologies for the spectroscopic analysis of this compound, based on established research protocols.
General Sample Preparation
This compound is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.[3] For spectroscopic analysis, stock solutions are typically prepared in methanol or a similar organic solvent and then diluted to the desired concentration for measurement.
Protocol for UV-Vis Spectroscopy
This protocol outlines the steps for obtaining a UV-Vis absorption spectrum of this compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Solvent: Spectroscopic grade methanol is used as the solvent and for the reference blank.
-
Sample Preparation: A dilute solution of this compound in methanol is prepared in a quartz cuvette.
-
Measurement: The absorption spectrum is recorded over a wavelength range of 200–600 nm.[5]
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
Protocol for HPLC-DAD-MS Analysis
This protocol is used for the separation, identification, and quantification of this compound from a complex mixture, such as a crude bacterial extract.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a Diode Array Detector (DAD) and a High-Resolution Mass Spectrometer (HRMS).[5]
-
Column: A reverse-phase C18 column (e.g., Waters BEH C18, 100 × 2.1 mm, 1.7 µm) is typically employed.[5]
-
Mobile Phase: A gradient elution is performed using:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile or Methanol + 0.1% Formic Acid
-
-
Gradient Program: A typical gradient runs from 5% to 95% Solvent B over approximately 18 minutes at a flow rate of 0.6 mL/min.[5]
-
Detection:
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of cellular respiration by targeting the cytochrome bc₁ complex (Complex III) of the electron transport chain.[1] It binds to the quinol oxidation (Qo) site of cytochrome b.[1][4] This binding event physically blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, a critical step in the Q-cycle.[3][4] The binding of stigmatellin raises the midpoint potential of the iron-sulfur cluster and restricts the movement of its cytoplasmic domain, effectively halting the electron flow to cytochrome c and subsequently inhibiting ATP synthesis.[1]
Caption: Inhibition of the mitochondrial electron transport chain by this compound.
Experimental Workflow Visualization
The characterization of a natural product like this compound follows a systematic workflow from isolation to detailed analysis. This process ensures the purity and correct identification of the compound before further biological or spectroscopic studies are conducted.
Caption: A typical experimental workflow for the isolation and analysis of this compound.
References
Stigmatellin X: A Technical Guide to a Myxobacterial Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stigmatellin X is a polyketide-derived secondary metabolite produced by myxobacteria, most notably Stigmatella aurantiaca and Vitiosangium cumulatum.[1][2] As a member of the stigmatellin family, it is characterized by a chromone ring system linked to a hydrophobic alkenyl side chain.[1][3] The primary and most studied biological activity of this compound is its function as a potent inhibitor of the mitochondrial respiratory chain.[1][4] It specifically targets the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III), effectively disrupting cellular respiration and ATP synthesis.[1][5] This mechanism of action confers significant antifungal properties and has made this compound a valuable molecular probe for studying mitochondrial bioenergetics.[1][6] This document provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, mechanism of action, biological activities, and detailed experimental protocols for its isolation and functional analysis.
Physicochemical Properties of this compound
This compound possesses a complex molecular architecture, featuring a 5,7-dihydroxy-3-methylchromen-4-one core attached to a substituted tridecatrienyl chain.[1] Its structure is essential for its interaction with the cytochrome bc1 complex.[1] Key physicochemical data are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-5,7-dihydroxy-3-methylchromen-4-one | [1] |
| Molecular Formula | C28H38O6 | [1] |
| Molecular Weight | 470.6 g/mol | [1] |
| Core Structure | Chromone Ring | [1] |
| Side Chain | Polyketide | [1] |
| Solubility | Soluble in organic solvents like methanol and ethanol; limited solubility in water. | [1] |
Biosynthesis
The biosynthesis of this compound is governed by an unusual modular type I polyketide synthase (PKS) gene cluster, designated sti.[6][7] In S. aurantiaca, this cluster spans approximately 65 kb and comprises multiple genes (stiA–J), each encoding a separate module of the PKS.[6][7] The assembly line constructs the polyketide chain from acetate and propionate precursors.[6] A distinctive feature of this PKS system is the presence of embedded O-methyltransferase domains and the iterative use of one module.[6][7] The final polyketide chain undergoes cyclization and aromatization, catalyzed by a novel C-terminal domain in the StiJ protein, to form the characteristic chromone ring.[7] this compound is a derivative that arises from post-PKS modifications; specifically, it lacks the two methyl groups on the methoxy moieties of the aromatic ring that are present in Stigmatellin A, a modification linked to the activity of a cytochrome P450 monooxygenase.[6]
References
- 1. Buy this compound (EVT-1567399) [evitachem.com]
- 2. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stigmatellin - Wikipedia [en.wikipedia.org]
- 5. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The biosynthesis of the aromatic myxobacterial electron transport inhibitor stigmatellin is directed by a novel type of modular polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Stigmatellin X in Mitochondrial Respiration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin X is a polyketide natural product isolated from the myxobacterium Stigmatella aurantiaca. It belongs to the stigmatellin family of compounds, which are highly potent inhibitors of mitochondrial respiration. This compound functions by specifically targeting Complex III (cytochrome bc1 complex) of the electron transport chain (ETC). This property makes it a valuable tool for researchers studying mitochondrial function, cellular bioenergetics, and the pathophysiology of mitochondrial dysfunction. These application notes provide a detailed overview of this compound's mechanism of action and protocols for its use in key mitochondrial respiration assays.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the quinol oxidation (Qo) site within the cytochrome bc1 complex of the mitochondrial inner membrane.[1] Its mechanism is precise and well-characterized:
-
Binding to the Qo Site : this compound binds to the Qo site, a pocket on the cytochrome b subunit of Complex III. This site is where ubiquinol (Coenzyme Q10, reduced form) normally docks to transfer electrons.
-
Interaction with Rieske Iron-Sulfur Protein (ISP) : A critical feature of its inhibitory action is the formation of a hydrogen bond with the histidine residue (His-181) of the Rieske Iron-Sulfur Protein (ISP), a key mobile subunit of Complex III.[1]
-
Inhibition of Electron Transfer : This binding event locks the ISP in a fixed position, preventing its movement. The movement of the ISP is essential for shuttling electrons from ubiquinol to cytochrome c1. By arresting this movement, this compound effectively halts the flow of electrons through Complex III.[1]
-
Increased Midpoint Potential : The binding of stigmatellin dramatically increases the midpoint redox potential of the ISP's 2Fe-2S cluster from approximately +290 mV to +540 mV, further impeding its ability to accept electrons.[1]
This inhibition of Complex III disrupts the proton motive force, leading to a decrease in mitochondrial ATP synthesis and a collapse of the mitochondrial membrane potential. At higher concentrations, stigmatellin may also exhibit off-target effects, including the inhibition of Complex I.[1]
References
Stigmatellin X: Application Notes and Protocols for Measuring Oxygen Consumption Rate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin X is a potent inhibitor of the mitochondrial electron transport chain (ETC), primarily targeting Complex III (cytochrome bc1 complex).[1][2][3] Its high specificity and potency make it a valuable tool for studying mitochondrial respiration, investigating the effects of Complex III inhibition on cellular metabolism, and for screening potential drug candidates that modulate mitochondrial function. This document provides detailed application notes and protocols for utilizing this compound to measure its impact on cellular oxygen consumption rate (OCR) using extracellular flux analysis.
This compound exerts its inhibitory effect by binding to the Qo site of cytochrome b within the Complex III complex.[1][2][4] This binding event blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, a critical step in the Q-cycle.[3][5] The interaction with the Rieske iron-sulfur protein is a key feature of its mechanism.[6][7] At higher concentrations, this compound has also been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase).[2][8]
Data Presentation
Quantitative Inhibition of Oxygen Consumption Rate
The following table summarizes the inhibitory characteristics of this compound on mitochondrial respiration. It is important to note that the optimal concentration and IC50 value can vary depending on the cell type, cell density, and specific experimental conditions. Therefore, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
| Parameter | Stigmatellin A | This compound | Stigmatellin Y | Notes |
| IC50 (NADH oxidation) | 15 nM (7.7 ng/ml) | 66 nM (31 ng/ml) | 21 nM (10.2 ng/ml) | Inhibition of NADH oxidation in submitochondrial particles of beef heart.[9] |
Experimental Protocols
Measuring the Effect of this compound on OCR using a Seahorse XF Analyzer
This protocol is adapted from the standard Seahorse XF Cell Mito Stress Test and is designed to specifically measure the inhibitory effect of this compound on mitochondrial respiration.
Materials:
-
Cells of interest
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor) mix
-
Seahorse XFe/XF Pro Analyzer
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow cells to adhere and form a monolayer overnight in a CO2 incubator.
-
-
Sensor Cartridge Hydration:
-
One day prior to the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.
-
-
Preparation of Compound Plate:
-
On the day of the assay, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in pre-warmed Seahorse XF Assay Medium at the desired final concentrations.
-
Load the injection ports of the hydrated sensor cartridge with the compound working solutions. A typical injection strategy would be:
-
Port A: this compound (at various concentrations for a dose-response curve) or vehicle control.
-
Port B: Oligomycin (e.g., 1.0 - 2.5 µM).
-
Port C: FCCP (e.g., 0.5 - 2.0 µM, requires optimization for each cell line).
-
Port D: Rotenone (e.g., 0.5 µM) & Antimycin A (e.g., 0.5 µM) mix.
-
-
-
Assay Execution:
-
Replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Start the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR) before injecting the compounds.
-
After baseline measurements, the instrument will sequentially inject the compounds from the ports at specified time points. OCR will be measured after each injection.
-
-
Data Analysis:
-
After the run is complete, the Seahorse XF software will calculate the OCR at different stages of the experiment.
-
Basal Respiration: The initial OCR before any injections.
-
Response to this compound: The change in OCR after the injection of this compound.
-
ATP-linked Respiration: The decrease in OCR after the injection of oligomycin.
-
Maximal Respiration: The peak OCR after the injection of FCCP.
-
Non-Mitochondrial Respiration: The remaining OCR after the injection of rotenone and antimycin A.
-
To determine the specific effect of this compound, compare the OCR of this compound-treated wells to the vehicle-treated control wells. The percentage of inhibition can be calculated to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound inhibition in the ETC.
Experimental Workflow for OCR Measurement
Caption: Workflow for measuring OCR with this compound.
References
- 1. Buy this compound (EVT-1567399) [evitachem.com]
- 2. Stigmatellin - Wikipedia [en.wikipedia.org]
- 3. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stigmatellin induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the effect of stigmatellin derivatives on cytochrome b and the Rieske iron-sulfur cluster of cytochrome c reductase from bovine heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of stigmatellin and DNP-INT with the Rieske iron-sulfur center of the chloroplast cytochrome b6-f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Utilizing Stigmatellin X with the Seahorse XF Analyzer for Mitochondrial Function Analysis
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, specifically oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.[1] Stigmatellin X is a potent inhibitor of the mitochondrial electron transport chain (ETC) at Complex III (cytochrome bc1 complex).[2] It binds to the Qo site of cytochrome b, effectively blocking the transfer of electrons from ubiquinol to cytochrome c1.[2][3] This inhibition leads to a significant decrease in mitochondrial respiration. These application notes provide a detailed protocol for using this compound with the Seahorse XF Analyzer to investigate its effects on cellular bioenergetics.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the quinol oxidation (Qo) site within Complex III of the mitochondrial respiratory chain.[2] This binding event prevents the oxidation of ubiquinol, a critical step in the Q-cycle, thereby halting the flow of electrons to cytochrome c. The consequences of this inhibition include a collapse of the mitochondrial membrane potential, a drastic reduction in ATP synthesis via oxidative phosphorylation, and a significant decrease in cellular oxygen consumption.[2]
Data Presentation
Table 1: Expected Effects of this compound on Seahorse XF Parameters
| Parameter | Expected Effect with this compound | Rationale |
| Basal Respiration (OCR) | Significant Decrease | Inhibition of Complex III directly halts the electron transport chain, reducing oxygen consumption. |
| ATP Production (OCR) | Significant Decrease | The collapse of the proton gradient due to ETC inhibition prevents ATP synthase from producing ATP. |
| Maximal Respiration (OCR) | Significant Decrease | The electron transport chain is already inhibited, so the uncoupler FCCP will have minimal to no effect. |
| Spare Respiratory Capacity | Eliminated or Significantly Reduced | The difference between maximal and basal respiration will be negligible due to the profound inhibition of the ETC. |
| Non-Mitochondrial Respiration | No significant change | This component of oxygen consumption is independent of the mitochondrial electron transport chain. |
| Glycolytic Rate (ECAR) | Potential Increase | Cells may attempt to compensate for the loss of mitochondrial ATP production by upregulating glycolysis (the Warburg effect).[4] |
Experimental Protocols
I. Cell Seeding and Preparation
-
Cell Culture: Culture cells of interest to ~80-90% confluency in a T-75 flask.
-
Cell Seeding Density Optimization: Determine the optimal cell seeding density for your specific cell type. This is a critical step to ensure that the OCR and ECAR measurements are within the linear range of the instrument. A typical starting point for many cell lines is between 20,000 and 80,000 cells per well of a 96-well Seahorse XF plate.[5]
-
Plate Seeding:
-
Trypsinize and count the cells.
-
Resuspend the cells in the appropriate volume of complete culture medium to achieve the desired seeding density.
-
Seed the cells in a Seahorse XF96 or XF24 cell culture microplate. Do not seed cells in the background correction wells.[5]
-
Allow the cells to adhere and grow in a 37°C, 5% CO2 incubator for 24-48 hours.
-
II. Seahorse XF Cartridge Hydration and Assay Medium Preparation
-
Cartridge Hydration: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.[6][7]
-
Assay Medium Preparation:
-
Prepare the Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) according to the manufacturer's instructions.[8]
-
Warm the assay medium to 37°C and adjust the pH to 7.4.
-
III. This compound and Other Compound Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be less than 0.1% to avoid solvent-induced toxicity.
-
Working Solutions: On the day of the assay, prepare fresh working solutions of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the prepared Seahorse XF assay medium.
-
Concentration Optimization: It is highly recommended to perform a dose-response experiment to determine the optimal working concentration of this compound for your cell line. A starting range of 10 nM to 1 µM is suggested based on its high potency.
IV. Seahorse XF Assay Protocol: this compound Injection
This protocol is designed to assess the specific effect of this compound on mitochondrial respiration.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells twice with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
-
Compound Loading:
-
Load the injector ports of the hydrated sensor cartridge with the prepared working solutions. A typical injection sequence would be:
-
Port A: this compound (to determine its direct effect on basal respiration).
-
Port B: Oligomycin (to measure ATP-linked respiration).
-
Port C: FCCP (to determine maximal respiration).
-
Port D: Rotenone/Antimycin A (to shut down mitochondrial respiration completely and measure non-mitochondrial respiration).[8]
-
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Once calibration is complete, replace the calibrant plate with the cell plate.
-
Start the assay. The instrument will measure baseline OCR and ECAR before injecting the compounds sequentially and measuring the subsequent changes in metabolic rates.
-
Mandatory Visualization
Caption: Mechanism of this compound inhibition of the mitochondrial electron transport chain.
Caption: Experimental workflow for using this compound with the Seahorse XF Analyzer.
References
- 1. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stigmatellin - Wikipedia [en.wikipedia.org]
- 3. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tabaslab.com [tabaslab.com]
- 6. biotech.cornell.edu [biotech.cornell.edu]
- 7. cpu.edu.cn [cpu.edu.cn]
- 8. agilent.com [agilent.com]
Application Notes and Protocols: Stigmatellin for the Investigation of Reverse Electron Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse Electron Transport (RET) is a physiological or pathological process in mitochondria where electrons from the coenzyme Q (CoQ) pool flow backward through Complex I, reducing NAD+ to NADH. This process is a significant source of mitochondrial reactive oxygen species (ROS) and is implicated in various cellular signaling pathways and disease states. Stigmatellin, a potent and specific inhibitor of the Qo site of mitochondrial Complex III (cytochrome bc1 complex), serves as an invaluable tool for dissecting the mechanisms of RET. By blocking forward electron flow from ubiquinol to the iron-sulfur protein (ISP) of Complex III, Stigmatellin allows researchers to isolate and study the effects of RET-driven ROS production and alterations in the NAD+/NADH ratio.
These application notes provide a comprehensive guide to utilizing Stigmatellin for investigating RET, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action of Stigmatellin
Stigmatellin is a myxobacterial metabolite that binds with high affinity to the Qo site of Complex III. This binding has several key consequences:
-
Inhibition of Ubiquinol Oxidation: Stigmatellin prevents the oxidation of ubiquinol (CoQH2) at the Qo site, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein (ISP).[1]
-
Increased Midpoint Potential of ISP: The binding of Stigmatellin dramatically increases the midpoint potential of the ISP from approximately +290 mV to +540 mV.[1][2]
-
Blockade of Forward Electron Transport: By inhibiting ubiquinol oxidation, Stigmatellin effectively halts the forward flow of electrons through Complex III to Cytochrome c.
This specific inhibition of forward electron transport at Complex III is crucial for studying RET. When RET is induced, typically by providing a high concentration of a Complex II substrate like succinate, the CoQ pool becomes highly reduced. These electrons can then flow in reverse to Complex I. Since Stigmatellin blocks the primary exit route for electrons from the CoQ pool via Complex III, it can be used to modulate the redox state of the CoQ pool and study the specific contributions of RET to cellular physiology and pathology.
Data Presentation
To facilitate clear interpretation and comparison of experimental results, all quantitative data should be summarized in structured tables.
Table 1: Inhibitory Concentrations of Stigmatellin on Mitochondrial Respiration
| Parameter | Value | Species/System | Reference |
| IC50 (Complex III activity) | Nanomolar range | Bovine heart mitochondria | [3] |
| Stoichiometry for inhibition | 0.5 mol/mol of bc1 complex (monomer) | Rhodobacter sphaeroides | [1] |
Table 2: Expected Effects of Stigmatellin on Mitochondrial Parameters during Induced RET
| Parameter | Condition: Succinate-induced RET | Condition: Succinate-induced RET + Stigmatellin | Rationale for Change |
| Mitochondrial ROS Production | High | Significantly Reduced | Stigmatellin blocks the reduction of the CoQ pool by succinate, thus preventing the reverse flow of electrons to Complex I, a major site of ROS production during RET. |
| NAD+/NADH Ratio | Decreased (more NADH) | No significant change from baseline | By inhibiting the reduction of the CoQ pool, Stigmatellin prevents the succinate-driven reverse electron flow that reduces NAD+ to NADH at Complex I. |
| Mitochondrial Membrane Potential (ΔΨm) | High | Maintained or slightly decreased | Succinate oxidation at Complex II contributes to maintaining a high membrane potential. Stigmatellin's effect will depend on the degree of inhibition and the specific experimental conditions. |
| Oxygen Consumption Rate (OCR) | High (driven by Complex II) | Significantly Reduced | Stigmatellin directly inhibits Complex III, which is downstream of Complex II, thereby blocking succinate-driven respiration. |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells or Tissues
A critical prerequisite for studying RET is the isolation of functional mitochondria.
Materials:
-
Cell culture or tissue sample
-
Mitochondria Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)
-
Dounce homogenizer or other appropriate tissue disruption tool
-
Centrifuge capable of reaching 12,000 x g at 4°C
-
Bradford assay reagents for protein quantification
Methodology:
-
Harvest Cells/Tissues: Harvest cultured cells by scraping or trypsinization, or finely mince fresh tissue on ice.
-
Homogenization: Resuspend the cell pellet or minced tissue in ice-cold Mitochondria Isolation Buffer. Homogenize using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are disrupted (monitor under a microscope).
-
Differential Centrifugation:
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with fresh, ice-cold Mitochondria Isolation Buffer.
-
Repeat the high-speed centrifugation step.
-
-
Final Pellet and Quantification: Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer. Determine the protein concentration using a Bradford assay.
Protocol 2: Induction of RET and Measurement of Mitochondrial ROS Production
This protocol details how to induce RET in isolated mitochondria and measure the resulting superoxide production using the fluorescent probe MitoSOX Red.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Mitochondrial Respiration Buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2)
-
Succinate (Complex II substrate)
-
Rotenone (Complex I inhibitor, used as a control to confirm RET)
-
Stigmatellin
-
MitoSOX Red fluorescent probe
-
Fluorescence plate reader or microscope
Methodology:
-
Prepare Reagents: Prepare stock solutions of succinate, rotenone, and Stigmatellin in an appropriate solvent (e.g., water for succinate, DMSO for inhibitors). Prepare a working solution of MitoSOX Red (typically 5 µM) in Respiration Buffer.[4][5]
-
Experimental Setup: In a 96-well plate suitable for fluorescence measurements, add isolated mitochondria (typically 20-50 µg of protein per well) suspended in Respiration Buffer.
-
Incubation with Inhibitors: Add Stigmatellin or rotenone to the designated wells at the desired final concentration. Incubate for 5-10 minutes at 37°C.
-
Induce RET: To induce RET, add succinate (typically 5-10 mM final concentration) to all wells except the negative control.
-
ROS Detection: Immediately add MitoSOX Red to all wells.[6]
-
Measurement: Measure the fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for MitoSOX Red (e.g., Ex/Em ~510/580 nm).[6]
Protocol 3: Measurement of NAD+/NADH Ratio during RET
This protocol outlines the procedure for quantifying the NAD+ and NADH levels in isolated mitochondria during RET using a commercially available colorimetric assay kit.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Mitochondrial Respiration Buffer
-
Succinate
-
Stigmatellin
-
NAD+/NADH Assay Kit (colorimetric or fluorescent)
-
Acid and base extraction buffers (provided in most kits to separate NAD+ and NADH)
-
Microplate reader
Methodology:
-
Experimental Setup: In separate microcentrifuge tubes, incubate isolated mitochondria (e.g., 100 µg) in Respiration Buffer with the following conditions:
-
Control (no additions)
-
Succinate (to induce RET)
-
Succinate + Stigmatellin
-
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 15-30 minutes) to allow for changes in the NAD+/NADH ratio.
-
Extraction:
-
To measure NADH, add the base extraction buffer to lyse the mitochondria and destroy NAD+.
-
To measure total NAD+ and NADH, use the appropriate lysis buffer from the kit.
-
Follow the kit's instructions for heating and neutralization steps.
-
-
Assay:
-
Add the extracted samples to a 96-well plate.
-
Prepare NAD+ standards according to the kit's protocol.
-
Add the cycling enzyme and probe solution to all wells.
-
-
Measurement: Incubate the plate as recommended by the manufacturer and then measure the absorbance at the specified wavelength (e.g., 450 nm for colorimetric assays).[6]
-
Calculation: Calculate the concentrations of NAD+ and NADH from the standard curve and determine the NAD+/NADH ratio for each condition.
Visualizations
Caption: Signaling pathway of Reverse Electron Transport (RET).
Caption: Experimental workflow for studying RET with Stigmatellin.
Caption: Logical diagram of Stigmatellin's inhibitory effect on RET.
References
- 1. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chromone inhibitor stigmatellin--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sm.unife.it [sm.unife.it]
- 5. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Stigmatellin X: A Powerful Tool for Elucidating Photosynthetic Electron Flow
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin X, a myxobacterial metabolite, is a potent inhibitor of the cytochrome b6f complex, a crucial component of the photosynthetic electron transport chain.[1][2] Its high specificity and well-characterized mechanism of action make it an invaluable tool for studying the intricacies of photosynthetic electron flow. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for their studies.
This compound exerts its inhibitory effect by binding to the quinol oxidation (Qo) site on the p-side of the cytochrome b6f complex.[1] This binding event blocks the transfer of electrons from plastoquinol to the Rieske iron-sulfur protein, a critical step in the Q-cycle.[1][3] Notably, this interaction also induces a significant positive shift in the midpoint redox potential of the Rieske iron-sulfur protein.[3] Structural studies have also suggested a second, lower-affinity binding site for stigmatellin on the n-side of the complex.[4]
These properties allow researchers to precisely dissect electron transport pathways, investigate the function of the cytochrome b6f complex, and screen for novel compounds that may modulate photosynthetic processes.
Data Presentation
Table 1: Binding and Inhibitory Parameters of Stigmatellin
| Parameter | Value | Complex | Organism/Source | Reference |
| Binding Rate Constant (kon) | 1.0 x 10^5 M⁻¹s⁻¹ | Cytochrome bc1 | Bovine heart mitochondria | [1] |
| Complete Inhibition Concentration | 1 µM | Cytochrome b6f | Spinach | [5] |
Table 2: Effect of Stigmatellin on the Midpoint Redox Potential of the Rieske Iron-Sulfur Protein
| Condition | Midpoint Potential (mV) | Complex | Reference |
| Uninhibited | +290 | Cytochrome bc1 | [3] |
| Stigmatellin-bound | +540 | Cytochrome bc1 | [3] |
Table 3: Electron Transfer Rates in the Cytochrome b6f Complex
| Condition | Electron Transfer Rate (electrons/cyt f/s) | Assay | Source | Reference |
| Uninhibited (Dimer) | 77 | decyl-PQH₂ → PC-ferricyanide | Spinach | [5] |
| Uninhibited (Monomer) | 18 | decyl-PQH₂ → PC-ferricyanide | Spinach | [5] |
| Stigmatellin (1 µM) | Complete Inhibition | decyl-PQH₂ → PC-ferricyanide | Spinach | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of this compound inhibition and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Photosynthetic Electron Flow and this compound Inhibition
Caption: Inhibition of Photosynthetic Electron Flow by this compound.
Experimental Workflow for Studying Photosynthesis Inhibitors
Caption: General workflow for investigating photosynthesis inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of this compound on photosynthetic electron flow.
Protocol 1: Measurement of Chlorophyll a Fluorescence
Objective: To assess the effect of this compound on Photosystem II (PSII) photochemistry by measuring changes in chlorophyll a fluorescence.
Materials:
-
Intact chloroplasts or thylakoid membranes
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 10 mM KCl, 5 mM MgCl₂)
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Dark adaptation clips or chamber
Procedure:
-
Sample Preparation: Resuspend isolated chloroplasts or thylakoids in the assay buffer to a final chlorophyll concentration of 10-20 µg/mL.
-
Inhibitor Incubation: Add desired concentrations of this compound to the samples. Include a control with the solvent alone. Incubate the samples in the dark for a specific period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
Dark Adaptation: Dark-adapt the samples for at least 20 minutes before measurement.[6]
-
Measurement of F₀: Measure the minimal fluorescence level (F₀) by applying a weak modulated measuring light.
-
Measurement of Fₘ: Apply a saturating pulse of light (e.g., >3000 µmol photons m⁻² s⁻¹) to measure the maximum fluorescence level (Fₘ).
-
Calculation of Fᵥ/Fₘ: Calculate the maximum quantum yield of PSII photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.
-
Light-Adapted Measurements (Optional): To study the effect on electron transport under illumination, measure the steady-state fluorescence (Fₛ) and the maximum fluorescence in the light-adapted state (Fₘ') to calculate the effective quantum yield of PSII (ΦPSII = (Fₘ' - Fₛ) / Fₘ').
Expected Results: Inhibition of the cytochrome b6f complex by this compound will lead to a build-up of reduced plastoquinone, which in turn keeps the primary quinone acceptor of PSII (QA) in a reduced state. This will cause an increase in the F₀ level and a decrease in the Fᵥ/Fₘ ratio, indicating a block in the electron transport chain downstream of PSII.
Protocol 2: Cytochrome b6f Complex Activity Assay (Plastoquinol-Plastocyanin Oxidoreductase Activity)
Objective: To directly measure the enzymatic activity of the isolated cytochrome b6f complex and its inhibition by this compound.
Materials:
-
Isolated and purified cytochrome b6f complex
-
Decyl-plastoquinol (PQH₂-10) as the electron donor
-
Plastocyanin (PC) from a suitable source (e.g., spinach) as the electron acceptor
-
Potassium ferricyanide as a final electron acceptor to reoxidize PC
-
Assay buffer (e.g., 20 mM Tricine-NaOH pH 8.0, 0.05% (w/v) β-D-dodecyl maltoside)
-
This compound stock solution
-
Spectrophotometer capable of measuring absorbance changes in the visible region
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer, plastocyanin (e.g., 10 µM), and potassium ferricyanide (e.g., 100 µM).
-
Inhibitor Incubation: Add the desired concentration of this compound to the reaction mixture and incubate for a few minutes.
-
Enzyme Addition: Add the purified cytochrome b6f complex (e.g., 1-5 nM final concentration) to the cuvette.
-
Initiation of Reaction: Start the reaction by adding decyl-plastoquinol (e.g., 20-50 µM final concentration).
-
Monitoring Activity: Immediately monitor the reduction of cytochrome f within the complex by measuring the absorbance increase at 554 nm. Alternatively, monitor the reduction of plastocyanin indirectly by measuring the oxidation of a secondary reductant that keeps plastocyanin reduced. A more common method is to measure the reduction of an artificial electron acceptor like cytochrome c, which can be monitored at 550 nm. In the presence of ferricyanide, the activity can be monitored by the reduction of ferricyanide at 420 nm.[5]
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance change over time. Determine the percent inhibition at each this compound concentration and calculate the IC50 value.
Expected Results: this compound will inhibit the catalytic activity of the cytochrome b6f complex in a concentration-dependent manner, leading to a decrease in the rate of plastoquinol oxidation and subsequent electron transfer to plastocyanin.
Protocol 3: Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske Iron-Sulfur Protein
Objective: To observe the direct interaction of this compound with the Rieske iron-sulfur protein and the resulting changes in its electronic environment.
Materials:
-
Isolated cytochrome b6f complex
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.05% (w/v) β-D-dodecyl maltoside)
-
EPR tubes
-
Liquid nitrogen
-
EPR spectrometer equipped with a cryostat
Procedure:
-
Sample Preparation: Prepare samples of the cytochrome b6f complex (typically at a high concentration, e.g., 20-50 µM) in the assay buffer.
-
Inhibitor Addition: Add a stoichiometric amount or a slight excess of this compound to the sample. Prepare a control sample without the inhibitor.
-
Redox Poising (Optional): The Rieske protein is EPR-active in its reduced state. Samples can be poised at a specific redox potential using redox mediators and a potentiostat, or chemically reduced with ascorbate or dithionite.
-
Sample Freezing: Transfer the samples to EPR tubes and rapidly freeze them in liquid nitrogen to trap the protein in its conformational state.
-
EPR Spectroscopy: Record the EPR spectra at cryogenic temperatures (e.g., 10-20 K). Typical instrument settings for detecting the Rieske [2Fe-2S] cluster are a microwave frequency of ~9.5 GHz and a magnetic field sweep of ~200-400 mT.
-
Spectral Analysis: Analyze the g-values and the lineshape of the EPR signal from the reduced Rieske iron-sulfur protein. The characteristic g-values for the Rieske center are typically around g_z = 2.03, g_y = 1.90, and g_x = 1.75.[5]
Expected Results: The binding of this compound to the Qo site induces a conformational change in the Rieske iron-sulfur protein. This is reflected in a shift in the g-values and a change in the lineshape of the EPR spectrum.[3] Specifically, a shift in the g_y signal is often observed, providing direct evidence of the inhibitor's interaction with the Rieske protein's environment.
References
- 1. Studies on the effect of stigmatellin derivatives on cytochrome b and the Rieske iron-sulfur cluster of cytochrome c reductase from bovine heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of stigmatellin and DNP-INT with the Rieske iron-sulfur center of the chloroplast cytochrome b6-f complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Characterization of the Chloroplast Cytochrome b6f Complex as a Structural and Functional Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restricting electron flow at cytochrome b6f when downstream electron acceptors are severely limited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purdue Biological Sciences: William Cramer Lab: Structure-Function Studies of the Cytochrome b6f Complex [bio.purdue.edu]
Preparation of Stigmatellin X Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin X is a potent inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex in mitochondria and the cytochrome b6f complex in thylakoid membranes.[1] Its utility in studying electron transport chains and as a potential antimicrobial agent makes the accurate and safe preparation of stock solutions a critical first step in experimental workflows. This document provides a detailed protocol for the preparation of a this compound stock solution, including its physicochemical properties, safety and handling guidelines, and recommended storage conditions.
Physicochemical and Safety Data
A clear understanding of the properties and hazards of this compound is essential for its safe handling and use. The following table summarizes key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₃₈O₆ | [2] |
| Molecular Weight | 470.6 g/mol | [2] |
| Solubility | Soluble in ethanol and methanol | [2] |
| Limited solubility in water | [2] | |
| Storage Temperature | -20°C | |
| Primary Hazard | Fatal if swallowed |
Experimental Protocol: Preparation of a 4 mM this compound Stock Solution in Ethanol
This protocol describes the preparation of a 4 mM stock solution of this compound in ethanol, a common solvent for this compound in research applications.[3][4][5][6]
Materials:
-
This compound (solid powder)
-
Anhydrous Ethanol (≥99.5%)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves, and a dust mask or respirator.
Procedure:
-
Safety Precautions: Before handling this compound, ensure you are wearing the appropriate PPE. All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of the powder.
-
Calculating the Required Mass: To prepare 1 mL of a 4 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
Mass (mg) = 4 mM x 1 mL x 470.6 g/mol / 1000 = 1.8824 mg
-
Weighing this compound: Carefully weigh out approximately 1.88 mg of this compound on a calibrated analytical balance.
-
Dissolving in Ethanol: Transfer the weighed this compound to a sterile microcentrifuge tube or amber glass vial. Add 1 mL of anhydrous ethanol to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any particulate matter.
-
Labeling and Storage: Clearly label the tube with the compound name ("this compound"), concentration (4 mM), solvent (Ethanol), preparation date, and your initials. For long-term storage, it is recommended to store the stock solution at -20°C.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway and Logical Relationships
While this compound does not have a signaling pathway in the traditional sense of cellular communication, its mechanism of action involves the disruption of a critical biological process. The diagram below illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.
Caption: Inhibition of Electron Flow by this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLASMON WAVEGUIDE RESONANCE SPECTROSCOPIC EVIDENCE FOR DIFFERENTIAL BINDING OF OXIDIZED AND REDUCED RHODOBACTER CAPSULATUS CYTOCHROME C2 TO THE CYTOCHROME BC1 COMPLEX MEDIATED BY THE CONFORMATION OF THE RIESKE IRON-SULFUR PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 5. researchgate.net [researchgate.net]
- 6. Stigmatellin Probes the Electrostatic Potential in the QB Site of the Photosynthetic Reaction Center - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Stigmatellin X as a Potent Inhibitor of Mitochondrial Complex III
Introduction
Stigmatellin X is a natural product isolated from the myxobacterium Stigmatella aurantiaca. It belongs to a family of potent inhibitors that target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] Stigmatellin acts by binding to the quinol oxidation (Qo) site of Complex III, thereby blocking the transfer of electrons from ubiquinol to cytochrome c.[1] This inhibitory action disrupts the proton-motive Q-cycle, leading to a halt in ATP synthesis and the generation of reactive oxygen species.[3][4] Due to its high affinity and specificity, Stigmatellin is a valuable tool for studying mitochondrial respiration, electron transport chain function, and the mechanisms of drug resistance.
Mechanism of Action
Stigmatellin binds at the Qo site (also known as the Qp site) of cytochrome b, which is a subunit of the Complex III dimer.[3] Its binding is characterized by a hydrogen bond formed with the histidine residue of the Rieske iron-sulfur protein (ISP), a critical component for electron transfer.[3][5] This interaction locks the ISP in a fixed position, preventing its movement and thus inhibiting the electron transfer to cytochrome c1.[1] This binding also significantly raises the midpoint potential of the ISP from approximately 290 mV to 540 mV.[1][3] Inhibition by Stigmatellin is stoichiometric, with the binding of one molecule per Complex III dimer being sufficient to abolish its reductase activity.[3]
Quantitative Data: Inhibitory Concentrations of Stigmatellin
The following table summarizes the key inhibitory concentrations of Stigmatellin derivatives against mitochondrial Complex III.
| Compound | Parameter | Concentration | System | Reference |
| This compound | IC50 | 66 nM (31 ng/mL) | Beef heart submitochondrial particles | [2] |
| Stigmatellin A | IC50 | 15 nM (7.7 ng/mL) | Beef heart submitochondrial particles | [2] |
| Stigmatellin | Kd | < 0.01 nM | Bovine heart mitochondria | [5] |
| Stigmatellin | Stoichiometry | 0.5 mol / mol of bc1 complex | R. sphaeroides bc1 complex | [3] |
Protocols
Protocol 1: Determination of IC50 of this compound on Complex III Activity
This protocol details a spectrophotometric assay to measure the ubiquinol-cytochrome c reductase activity of Complex III and determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents:
-
Isolated mitochondria or purified Complex III
-
This compound stock solution (in DMSO)
-
Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.4), 0.3 mM EDTA
-
Substrate 1: Decylubiquinol (DBH2) or another suitable ubiquinol analog (e.g., Q₀C₁₀BrH₂)
-
Substrate 2: Ferricytochrome c (from horse heart)
-
Bradford Reagent for protein quantification
-
96-well clear bottom microplate
-
Spectrophotometric plate reader capable of kinetic measurements at 550 nm
Procedure:
-
Protein Concentration Determination: Measure the protein concentration of the mitochondrial preparation using the Bradford assay to ensure consistent loading.
-
Reagent Preparation:
-
Prepare a working solution of ferricytochrome c (e.g., 50 µM) in Assay Buffer.
-
Prepare a working solution of the ubiquinol substrate (e.g., 25 µM).[3]
-
Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO).
-
-
Assay Setup:
-
To each well of the 96-well plate, add the Assay Buffer.
-
Add the desired volume of each this compound dilution (or vehicle) to the respective wells.
-
Add the mitochondrial sample (e.g., 5-10 µg protein) to each well.
-
Incubate the plate for 15 minutes on ice to allow the inhibitor to bind to the enzyme.[3]
-
-
Initiation and Measurement:
-
To initiate the reaction, add the ferricytochrome c solution to all wells.
-
Immediately after, add the ubiquinol substrate to start the reaction.
-
Place the plate in the spectrophotometer and begin kinetic reading at 550 nm, taking measurements every 30 seconds for 5-10 minutes. The increase in absorbance at 550 nm corresponds to the reduction of cytochrome c.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve. Use the molar extinction coefficient of reduced cytochrome c (18.5 mM⁻¹ cm⁻¹) to convert the rate from ΔA/min to µmol/min.[3]
-
Normalize the activity rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. Stigmatellin - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Stigmatellin X in Fluorescence Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin X, a potent inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial and photosynthetic electron transport chains, serves as a valuable tool for studying the structure, function, and inhibition of this critical enzyme complex. While not intrinsically a strong fluorophore, its high affinity and specific binding to the quinol oxidation (Qo) site make it an ideal non-fluorescent competitor in various fluorescence spectroscopy-based assays. These techniques are instrumental in high-throughput screening for novel inhibitors and in fundamental research into the enzyme's catalytic mechanism.
This document provides detailed application notes and protocols for utilizing this compound in fluorescence spectroscopy to investigate its interaction with the cytochrome bc1 complex.
Principle of Use
The primary application of this compound in fluorescence spectroscopy is in competitive binding assays. In these assays, a fluorescent probe designed to bind to the Qo site of the cytochrome bc1 complex is displaced by the non-fluorescent this compound. The resulting change in the fluorescent signal (e.g., intensity, polarization, or FRET) is proportional to the binding affinity of this compound. This principle can be applied to determine the binding affinity (Ki or IC50) of this compound and to screen for other compounds that bind to the same site.
Physicochemical and Binding Data of Stigmatellin
For effective experimental design, it is crucial to understand the physicochemical and binding characteristics of Stigmatellin.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂O₇ | [1] |
| UV Absorption Maxima (λmax) | 224 nm, 266 nm, 330 nm | [2] |
| Target | Cytochrome bc1 complex (Complex III) | [2] |
| Binding Site | Quinol oxidation (Qo) site | [3] |
| Reported IC50 (Complex III) | Nanomolar range | [4] |
Application 1: Fluorescence Polarization (FP) Competition Assay
Fluorescence polarization is a powerful technique to study molecular interactions in solution. It relies on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of its emitted light. Upon binding to a larger molecule, such as the cytochrome bc1 complex, its tumbling rate slows down, leading to an increase in fluorescence polarization. This compound can be used as a competitor to displace a fluorescent probe from the Qo site, causing a decrease in polarization.
Experimental Protocol: FP Competition Assay
Objective: To determine the inhibitory constant (IC50) of this compound for the cytochrome bc1 complex.
Materials:
-
Isolated and purified cytochrome bc1 complex
-
This compound
-
A suitable fluorescent probe for the Qo site (e.g., a fluorescently labeled ubiquinone analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA)
-
Black, low-binding 96- or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the cytochrome bc1 complex in the assay buffer. The final concentration should be optimized for a significant polarization window.
-
Prepare a stock solution of the fluorescent probe. The final concentration should be in the low nanomolar range and should be less than the Kd of its interaction with the complex.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the assay components in the following order:
-
Assay buffer
-
This compound at various concentrations (or vehicle control)
-
Fluorescent probe (at a fixed concentration)
-
Cytochrome bc1 complex (at a fixed concentration)
-
-
Include control wells:
-
Blank: Assay buffer only
-
Probe only: Fluorescent probe in assay buffer
-
Probe + Complex (Maximum Polarization): Fluorescent probe and cytochrome bc1 complex in assay buffer
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader. Set the excitation and emission wavelengths appropriate for the fluorescent probe.
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values for each well.
-
Plot the polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Application 2: Fluorescence Quenching Assay
This assay utilizes the principle of fluorescence resonance energy transfer (FRET) or other quenching mechanisms. A fluorescent probe bound to the Qo site can have its fluorescence quenched by a nearby acceptor molecule. Alternatively, the intrinsic fluorescence of tryptophan residues in the cytochrome bc1 complex can be monitored. Binding of this compound can induce conformational changes that alter the distance between tryptophan residues and natural quenchers within the protein, leading to a change in fluorescence intensity.
Experimental Protocol: Intrinsic Tryptophan Fluorescence Quenching Assay
Objective: To monitor the binding of this compound to the cytochrome bc1 complex by observing changes in intrinsic protein fluorescence.
Materials:
-
Isolated and purified cytochrome bc1 complex
-
This compound
-
Assay buffer (e.g., 50 mM Phosphate buffer, pH 7.4)
-
Fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the cytochrome bc1 complex in the assay buffer.
-
Prepare a stock solution of this compound.
-
-
Fluorescence Measurement:
-
Place a solution of the cytochrome bc1 complex in a quartz cuvette.
-
Set the fluorometer to excite the tryptophan residues (typically around 280-295 nm) and measure the emission spectrum (typically from 310 to 400 nm).
-
Record the baseline fluorescence spectrum of the protein.
-
-
Titration:
-
Add small aliquots of the this compound stock solution to the cuvette containing the cytochrome bc1 complex.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of this compound.
-
The resulting binding curve can be used to determine the dissociation constant (Kd) of the this compound-complex interaction.
-
Visualizations
References
- 1. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
Application Notes & Protocols: Purification of Stigmatellin X from Stigmatella aurantiaca
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Stigmatellin X is a potent polyketide antibiotic produced by the myxobacterium Stigmatella aurantiaca. It belongs to a class of natural products known for their significant biological activities, primarily as inhibitors of the mitochondrial and photosynthetic respiratory chains.[1][2] this compound achieves this by binding to the quinone-binding site (Qp) of the cytochrome bc1 complex, thereby disrupting electron transport.[3] This mechanism of action makes it a valuable tool for studying cellular respiration and a potential lead compound in drug development. Additionally, stigmatellins have demonstrated antifungal properties and the ability to interfere with bacterial biofilm signaling.[3]
These application notes provide detailed protocols for the cultivation of Stigmatella aurantiaca, followed by the extraction and purification of this compound.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂O₇ | [4] |
| Molecular Weight | 514.65 g/mol | Calculated |
| UV Absorption Maxima (in Methanol) | 258, 268, 279, 320 nm | [5] |
| Mass Spectrometry (ESI, negative ion) | m/z 469 (M-H)⁻ | [5] |
Purification Yields of this compound and Related Compounds
| Purification Step | Compound | Starting Material | Yield | Reference |
| Crude Extract | This compound | 5 L culture | 0.25 g | [5] |
| Pure Compound | This compound | 0.25 g crude extract | 18 mg | [5] |
| Crude Extract | Stigmatellin Y | 5 L culture | 0.21 g | [5] |
| Pure Compound | Stigmatellin Y | 0.21 g crude extract | 12 mg | [5] |
Experimental Protocols
Cultivation of Stigmatella aurantiaca Sg a15
This protocol is optimized for the production of secondary metabolites like this compound.
Materials:
-
Stigmatella aurantiaca Sg a15 strain
-
Zein liquid medium:
-
Zein: 8 g/L
-
Peptone (casein, tryptically digested): 1 g/L
-
MgSO₄·7H₂O: 1 g/L
-
HEPES buffer (50 mM, pH 7.2)
-
-
Adsorber resin XAD16
-
Gyratory shaker
-
Fermenter (optional, for large-scale production)
Procedure:
-
Prepare the Zein liquid medium and sterilize by autoclaving.
-
Inoculate the medium with a starter culture of S. aurantiaca Sg a15.
-
Add 1% (v/v) of the adsorber resin XAD16 to the culture medium. This resin aids in the sequestration of secondary metabolites, potentially increasing yield and simplifying extraction.
-
Incubate the culture at 30°C on a gyratory shaker at 160 rpm for approximately 3 days.[5] For larger scale production, a fermenter can be used, maintaining a temperature of 32°C and pH of 7.2.[6]
-
Monitor the culture for growth and secondary metabolite production. Production typically peaks during the late exponential to stationary phase.[3]
Extraction of this compound
This protocol describes the extraction of this compound from the cultured cell mass and adsorber resin.
Materials:
-
Culture of S. aurantiaca from Protocol 1
-
Acetone
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
Procedure:
-
Harvest the cell mass and adsorber resin from the culture by centrifugation or filtration.
-
Extract the collected solids twice with acetone.
-
Combine the acetone extracts and concentrate them using a rotary evaporator until the acetone is removed, leaving the aqueous phase.
-
Perform a liquid-liquid extraction of the aqueous phase with an equal volume of ethyl acetate. Repeat this step to ensure complete extraction.
-
Pool the organic (ethyl acetate) extracts and dry over anhydrous sodium sulfate.
-
Evaporate the dried organic extract to dryness under vacuum to yield a dark, oily crude extract.[5]
Purification of this compound
This multi-step chromatography protocol is designed to purify this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
-
Reversed-phase (RP-18) chromatography column
-
Acetonitrile
-
Ammonium acetate buffer (50 mM, pH 5.5)
-
HPLC system for analysis and purification
Procedure:
Step 3.1: Silica Gel Column Chromatography
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Prepare a silica gel column equilibrated with dichloromethane.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a step gradient of dichloromethane and methanol.
-
Collect the fractions and monitor by thin-layer chromatography (TLC) or HPLC.
-
Evaporate the solvent from the fractions containing crude this compound.
Step 3.2: Reversed-Phase Chromatography
-
Prepare a reversed-phase (RP-18) chromatography column.
-
Dissolve the crude this compound fraction from the previous step in a suitable solvent.
-
Load the sample onto the RP-18 column.
-
Elute the column with an isocratic mobile phase of 75:25 acetonitrile/50 mM ammonium acetate buffer (pH 5.5).[5]
-
Collect fractions and analyze for the presence and purity of this compound using an analytical HPLC system with UV detection at 258, 268, 279, and 320 nm.[5]
-
Pool the pure fractions containing this compound and evaporate the solvent to obtain the final purified compound.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathway: Inhibition of the Cytochrome bc1 Complex
References
- 1. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-1567399) [evitachem.com]
- 4. Stigmatellin, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Intercellular signaling in Stigmatella aurantiaca: Purification and characterization of stigmolone, a myxobacterial pheromone - PMC [pmc.ncbi.nlm.nih.gov]
Stigmatellin X: A Powerful Tool for the Functional Analysis of Mitochondrial Supercomplexes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial respiratory chain complexes organize into dynamic, supramolecular structures known as supercomplexes. These assemblies, comprising combinations of Complexes I, III, and IV, are thought to enhance electron transfer efficiency and stability of the individual complexes. Stigmatellin X, a potent myxobacterial metabolite, is a highly specific inhibitor of Complex III (cytochrome bc1 complex). Its unique mechanism of action makes it an invaluable tool for dissecting the functional contribution of Complex III within these intricate supercomplexes. This document provides detailed application notes and experimental protocols for utilizing this compound in the analysis of mitochondrial supercomplexes.
This compound exerts its inhibitory effect by binding to the Qo site of Complex III, a crucial step in the Q-cycle. This binding event blocks the oxidation of ubiquinol and subsequent electron transfer to the Rieske iron-sulfur protein (ISP) and cytochrome c1.[1] This precise inhibition allows researchers to probe the functional consequences of a stalled Q-cycle on the activity and integrity of various supercomplex assemblies.
Mechanism of Action of this compound
This compound binds to both cytochrome b and the Rieske iron-sulfur protein within Complex III.[1] This interaction induces a significant conformational change, which effectively locks the complex in an inactive state. Key molecular events include:
-
Inhibition of Electron Transfer: this compound physically obstructs the ubiquinol-binding pocket at the Qo site, preventing the transfer of electrons to the Rieske ISP.
-
Shift in Redox Potential: The binding of this compound dramatically increases the midpoint redox potential of the Rieske iron-sulfur protein, shifting it from approximately 290 mV to 540 mV.[1]
-
Stoichiometry of Inhibition: this compound inhibits the ubiquinol-cytochrome c reductase activity of the dimeric Complex III with a stoichiometry of 0.5 moles of inhibitor per mole of Complex III monomer, indicating that the binding of one molecule is sufficient to inactivate the entire dimeric complex.[1]
The following diagram illustrates the inhibitory action of this compound on Complex III within the electron transport chain.
Caption: Inhibition of Complex III by this compound.
Data Presentation: Quantitative Parameters of this compound Inhibition
The following table summarizes the available quantitative data regarding the interaction of this compound with mitochondrial Complex III. It is important to note that specific IC50 and Kd values for the inhibition of distinct supercomplexes are not yet widely available in the literature and represent an area for future research.
| Parameter | Value | Organism/System | Reference |
| Binding Rate Constant (kon) | 1.0 x 10^5 M⁻¹s⁻¹ | Bovine heart mitochondria | [2] |
| Stoichiometry of Inhibition | 0.5 mol of inhibitor per mol of Complex III monomer | Rhodobacter sphaeroides and yeast | [1] |
| Midpoint Redox Potential Shift of Rieske ISP | From 290 mV to 540 mV | Bovine heart mitochondria | [1] |
| Inhibitor Titer (Tridecyl analog) | 0.2 µM (extrapolated to zero particle concentration) | Mitochondrial particles | [2] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound to investigate mitochondrial supercomplexes.
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured mammalian cells, a prerequisite for the analysis of supercomplexes.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 250 mM Sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with freshly added protease inhibitors
-
Dounce homogenizer with a tight-fitting pestle
-
Centrifuge and centrifuge tubes
-
Bradford assay reagents for protein quantification
Procedure:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Allow the cells to swell on ice for 10-15 minutes.
-
Homogenize the cells with 10-15 strokes of a pre-chilled Dounce homogenizer.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of MIB.
-
Centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB (e.g., 50-100 µL).
-
Determine the protein concentration using the Bradford assay. The mitochondrial preparation is now ready for supercomplex analysis or can be stored at -80°C.
The following diagram outlines the workflow for mitochondrial isolation.
Caption: Workflow for mitochondrial isolation from cultured cells.
Protocol 2: Solubilization of Mitochondrial Membranes and Separation of Supercomplexes by Blue Native PAGE (BN-PAGE)
This protocol describes the solubilization of mitochondrial membranes and the separation of supercomplexes using BN-PAGE.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Digitonin (high purity)
-
BN-PAGE Sample Buffer (1 M 6-aminohexanoic acid, 50 mM Bis-Tris pH 7.0, 5% (w/v) Coomassie Brilliant Blue G-250)
-
NativePAGE™ Novex® 3-12% Bis-Tris Protein Gels
-
NativePAGE™ Running Buffer
-
NativePAGE™ Cathode Additive
-
Electrophoresis apparatus
Procedure:
-
Thaw the isolated mitochondrial pellet on ice.
-
To 50 µg of mitochondrial protein, add ice-cold digitonin to a final concentration of 4-8 g of digitonin per g of protein. The optimal ratio should be determined empirically.
-
Add BN-PAGE Sample Buffer to the solubilized mitochondria.
-
Incubate on ice for 20 minutes with gentle mixing.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized supercomplexes.
-
Assemble the BN-PAGE gel in the electrophoresis apparatus according to the manufacturer's instructions.
-
Load the supernatant into the wells of the gel.
-
Prepare the cathode buffer with the dark blue cathode additive for the first part of the run.
-
Run the gel at 150 V for 30-60 minutes until the dye front has migrated about one-third of the way down the gel.
-
Replace the dark blue cathode buffer with the light blue cathode buffer.
-
Continue the electrophoresis at 250 V until the dye front reaches the bottom of the gel. The gel is now ready for in-gel activity assays or western blotting.
Protocol 3: In-Gel Activity Assay for Complex III with this compound Inhibition
This protocol describes an in-gel activity assay to specifically assess the function of Complex III within separated supercomplexes and its inhibition by this compound.
Materials:
-
BN-PAGE gel with separated supercomplexes (from Protocol 2)
-
Complex III Activity Buffer: 50 mM potassium phosphate pH 7.2, 0.1 mM EDTA, 1 mg/mL nitroblue tetrazolium (NBT), 0.5 mg/mL reduced decylubiquinone (DBH2)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
DMSO (for control)
Procedure:
-
After BN-PAGE, carefully remove the gel from the cassette and rinse it briefly with deionized water.
-
To demonstrate the specificity of the Complex III activity stain, pre-incubate the gel in Complex III Activity Buffer lacking the substrate (DBH2) but containing a final concentration of 1-5 µM this compound (or an equivalent volume of DMSO for the control lane/gel) for 30 minutes at room temperature with gentle agitation.
-
Prepare the complete Complex III Activity Buffer by adding the DBH2 substrate.
-
Remove the pre-incubation solution and add the complete Complex III Activity Buffer to the gel.
-
Incubate the gel at room temperature with gentle agitation and monitor the development of the formazan precipitate (a dark blue/purple band) indicating Complex III activity.
-
The bands corresponding to supercomplexes containing active Complex III will appear. In the this compound-treated lane/gel, the intensity of these bands should be significantly reduced or absent, confirming the specific inhibition of Complex III.
-
Stop the reaction by washing the gel with deionized water and document the results by imaging.
The following diagram illustrates the workflow for the in-gel activity assay with this compound.
Caption: In-gel activity assay workflow with this compound.
Conclusion
This compound is a powerful and specific inhibitor of mitochondrial Complex III, making it an essential tool for the functional characterization of respiratory supercomplexes. By employing the protocols and understanding the principles outlined in these application notes, researchers can effectively probe the role of Complex III within these dynamic macromolecular assemblies, contributing to a deeper understanding of mitochondrial bioenergetics in health and disease. Further research is warranted to determine the precise inhibitory constants of this compound on different supercomplex stoichiometries, which will provide a more nuanced view of its effects on mitochondrial function.
References
Troubleshooting & Optimization
How to dissolve Stigmatellin X for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of Stigmatellin X in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. This compound is a lipophilic molecule with limited aqueous solubility, and DMSO is an effective solvent for such compounds that is miscible with cell culture media at low concentrations. For other applications, methanol and ethanol can also be used as this compound is generally soluble in these organic solvents.[1]
Q2: What is the maximum concentration of DMSO that can be safely used in cell culture?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5%. However, the tolerance to DMSO can vary between cell lines. It is recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent inhibitor of the mitochondrial electron transport chain. It specifically targets the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III).[1] By binding to this site, this compound blocks the transfer of electrons from ubiquinol to cytochrome c, which disrupts mitochondrial respiration and leads to a decrease in ATP synthesis.[1]
Troubleshooting Guide
Issue 1: My this compound precipitated out of solution when I added it to my aqueous cell culture medium.
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Cause: This is a common issue with hydrophobic compounds like this compound when they are transferred from a high-concentration organic stock solution to an aqueous environment too rapidly. The drastic change in solvent polarity causes the compound to become insoluble and precipitate.
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Solution: Stepwise Dilution. To prevent precipitation, it is crucial to perform a serial or stepwise dilution. Instead of adding the concentrated DMSO stock directly to your final volume of media, first, create an intermediate dilution in a smaller volume of media. Then, add this intermediate dilution to the final volume. This gradual decrease in solvent polarity helps to keep the compound in solution.
Issue 2: I am observing unexpected or inconsistent results in my experiments.
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Cause 1: Compound Degradation. Repeated freeze-thaw cycles of the stock solution can lead to the degradation of this compound, reducing its effective concentration and leading to inconsistent results.
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Solution 1: Aliquoting. Prepare single-use aliquots of your high-concentration stock solution to minimize the number of freeze-thaw cycles.
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Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can have cytotoxic effects on cells, which may mask or confound the specific effects of this compound.
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Solution 2: Vehicle Control. Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples. This will allow you to distinguish the effects of the solvent from the effects of this compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions for cell culture. |
| Ethanol | Generally Soluble[1] | Can be used for applications where DMSO is not suitable. |
| Methanol | Generally Soluble[1] | Another alternative organic solvent. |
| Water | Limited Solubility[1] | Due to its hydrophobic nature, this compound is poorly soluble in water. |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Generally considered safe with minimal cytotoxic effects. | Ideal for sensitive cell lines or long-term experiments. |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may have minor effects. | A common working range; always validate with a vehicle control. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. | Avoid if possible; if necessary, extensive control experiments are required. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound powder (Molecular Weight: 514.65 g/mol )
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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Procedure:
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Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need:
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Mass (g) = 10 mmol/L * 1 L/1000 mL * 514.65 g/mol * 1 mL = 0.0051465 g = 5.15 mg
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Weigh out 5.15 mg of this compound powder in a sterile microcentrifuge tube.
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Add 1 mL of sterile DMSO to the tube.
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Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
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Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
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Protocol 2: Dilution of this compound for Cell Culture Treatment (Example for a final concentration of 10 µM)
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Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed, sterile cell culture medium
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Sterile microcentrifuge tubes
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Procedure (Stepwise Dilution):
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Intermediate Dilution (1:100):
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Pipette 2 µL of the 10 mM this compound stock solution into a sterile microcentrifuge tube.
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Add 198 µL of pre-warmed cell culture medium to the tube.
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Mix well by gentle pipetting. This creates a 100 µM intermediate solution.
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Final Dilution (1:10):
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Add the required volume of the 100 µM intermediate solution to your cell culture plate wells containing the final volume of medium to achieve the desired 10 µM final concentration. For example, to a well containing 900 µL of medium, add 100 µL of the 100 µM intermediate solution.
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The final DMSO concentration in this example will be 0.1%.
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Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Mechanism of action of this compound.
References
Stigmatellin X stability in different solvents
Welcome to the technical support center for Stigmatellin X. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the mitochondrial electron transport chain. Its primary mechanism of action is the inhibition of the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III).[1] This blockage disrupts mitochondrial respiration by preventing the transfer of electrons from ubiquinol to cytochrome c.
Q2: In which solvents is this compound soluble?
This compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It has limited solubility in aqueous solutions. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. It is recommended to keep the final DMSO concentration in cell culture below 0.5% to avoid solvent-induced toxicity.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO, for example, at 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. While the stability of compounds in DMSO can vary, proper storage helps to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound in my experiment. | Compound Degradation: this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from powder. Ensure the stock solution is stored in small aliquots at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles. |
| Incorrect Concentration: The final concentration of this compound in the experiment may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal working concentration for your specific cell line or experimental system. | |
| Cell Permeability Issues: While generally cell-permeable, the compound may not be efficiently entering the cells in your specific model. | Ensure the final DMSO concentration is appropriate and not interfering with cell membranes. If problems persist, consider alternative delivery methods, though this is less common for this class of inhibitors. | |
| Precipitation of this compound upon dilution in aqueous buffer or media. | Low Aqueous Solubility: this compound has poor solubility in water. | When diluting the DMSO stock solution, add it to the aqueous buffer or media slowly while vortexing or mixing to ensure rapid and even dispersion. Prepare the working solution fresh before each experiment. |
| Inconsistent results between experiments. | Variability in Stock Solution: Inconsistent pipetting when preparing stock solutions or degradation of the stock over time. | Always use calibrated pipettes. Prepare a large batch of stock solution, aliquot it, and use a fresh aliquot for each experiment to ensure consistency. |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular response to inhibitors. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure consistent plating densities. |
Stability of this compound in Different Solvents
While specific public data on the stability of this compound is limited, the following tables provide an illustrative summary of expected stability based on general knowledge of similar natural products. This data is for guidance purposes and should be confirmed by in-house stability studies.
Table 1: Illustrative Long-Term Stability of this compound (10 mM Stock Solution) at -20°C
| Solvent | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| DMSO | >98 | >95 | >90 |
| Ethanol | >95 | >90 | >85 |
| Methanol | >95 | >90 | >85 |
Table 2: Illustrative Short-Term Stability of this compound (1 mM Working Solution) at Room Temperature (20-25°C)
| Solvent | Purity after 8 hours (%) | Purity after 24 hours (%) | Purity after 48 hours (%) |
| DMSO | >99 | >98 | >95 |
| Ethanol | >98 | >95 | >90 |
| Methanol | >98 | >95 | >90 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
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Procedure:
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Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
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Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex thoroughly until the powder is completely dissolved.
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Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C.
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Protocol 2: Illustrative Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework. The specific parameters (e.g., column, mobile phase) may need to be optimized for your specific equipment and this compound batch.
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Objective: To determine the stability of this compound in a specific solvent over time and under defined storage conditions.
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Materials:
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This compound stock solution (e.g., 10 mM in DMSO).
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Solvent for stability testing (e.g., DMSO, ethanol, methanol).
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HPLC system with a UV detector.
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Appropriate HPLC column (e.g., C18 reverse-phase).
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HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water with 0.1% formic acid).
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Methodology:
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Sample Preparation:
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Prepare a solution of this compound in the test solvent at a known concentration (e.g., 100 µM).
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Divide the solution into multiple aliquots for analysis at different time points.
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Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
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HPLC Analysis:
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At each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot and allow it to come to room temperature.
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Inject a defined volume of the sample onto the HPLC system.
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Run the HPLC method with a suitable gradient to separate this compound from any potential degradation products.
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Monitor the elution profile at a wavelength where this compound has a strong absorbance.
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Data Analysis:
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Integrate the peak area of the this compound peak at each time point.
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Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).
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The stability is often reported as the percentage of the initial concentration remaining.
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Visualizations
Caption: Experimental workflow for this compound.
Caption: Signaling pathway of this compound.
References
Potential off-target effects of Stigmatellin X
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Stigmatellin X. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experiments.
Disclaimer: The majority of published research has been conducted on Stigmatellin, particularly Stigmatellin A. This compound is a known congener with a similar chromone core structure but potential variations in its side chain.[1][2] While the primary mechanism of action is expected to be conserved, the off-target profile may vary. The information provided here is based on the broader Stigmatellin family and the known consequences of its primary target inhibition. Researchers should validate these potential off-target effects for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary target of this compound is the quinone oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2][3] By binding to this site, it blocks the transfer of electrons, thereby inhibiting mitochondrial respiration and cellular ATP production.[2]
Q2: What is the structural difference between this compound and Stigmatellin A?
A2: Stigmatellin A is one of the most well-characterized members of this class of compounds.[4][5] this compound is a derivative, and while it shares the core 5,7-dimethoxy-8-hydroxychromone aromatic headgroup, it may have variations in the hydrophobic alkenyl side chain.[1][6][7] These structural differences could potentially influence the potency and off-target profile.
Q3: Are there any known direct off-targets of this compound?
A3: Yes, at higher concentrations, Stigmatellin has been shown to inhibit Complex I of the mitochondrial respiratory chain.[3] This is a "Class B" inhibition and is a potential direct off-target that can contribute to reduced cellular respiration.
Q4: What are the potential indirect off-target effects of this compound?
A4: The most significant indirect off-target effects stem from its primary activity of inhibiting mitochondrial Complex III. This inhibition leads to two major downstream consequences:
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Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential and a reduction in ATP synthesis.
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Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the leakage of electrons and their reaction with oxygen to form superoxide and other ROS.[8][9]
These two events can trigger a cascade of cellular responses, affecting various signaling pathways that are not directly targeted by this compound.
Q5: How can this compound-induced mitochondrial dysfunction impact cellular signaling pathways?
A5: Mitochondrial dysfunction and the associated increase in ROS can modulate several key signaling pathways:
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Apoptosis: The disruption of mitochondrial function and release of pro-apoptotic factors like cytochrome c can activate the intrinsic apoptotic pathway.[10][11][12]
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MAPK Signaling: ROS can act as signaling molecules that activate stress-responsive MAPK pathways, such as p38 and JNK, which are involved in inflammation and apoptosis.[10][13][14][15]
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NF-κB Signaling: The NF-κB pathway, a critical regulator of inflammation and cell survival, can be activated by ROS.[8][16]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially due to its off-target effects.
Q1: I'm observing a higher-than-expected level of cytotoxicity or apoptosis in my cell cultures treated with this compound. What could be the cause and how can I troubleshoot this?
A1: Unexpectedly high cytotoxicity is a common issue and can be attributed to the potent inhibition of mitochondrial respiration and subsequent activation of apoptosis.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Severe ATP Depletion | 1. Titrate this compound Concentration: Perform a dose-response curve to find the optimal concentration for your experiment that achieves the desired effect without excessive cell death. 2. Measure Cellular ATP Levels: Use a commercial ATP assay kit to quantify the impact on cellular energy status. 3. Supplement with Alternative Energy Sources: In some cases, supplementing media with pyruvate or galactose may help cells that can rely on glycolysis. |
| Activation of Intrinsic Apoptosis | 1. Conduct Apoptosis Assays: Use assays for caspase-3/7/9 activation, PARP cleavage, or Annexin V staining to confirm apoptosis. 2. Monitor Cytochrome c Release: Fractionate cells into mitochondrial and cytosolic components and perform a Western blot for cytochrome c to check for its release into the cytosol. 3. Use Apoptosis Inhibitors: Co-treat with a pan-caspase inhibitor like Z-VAD-FMK to see if it rescues the cytotoxic phenotype. |
Q2: My experiment shows unexpected changes in the phosphorylation status of proteins in the MAPK pathway after this compound treatment. Why is this happening?
A2: This is likely an indirect off-target effect mediated by the increase in intracellular ROS, which can activate stress-activated protein kinases.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| ROS-Mediated Kinase Activation | 1. Measure Intracellular ROS: Use a fluorescent probe like DCFDA or MitoSOX to quantify ROS levels after this compound treatment. 2. Co-treatment with Antioxidants: Use an antioxidant such as N-acetylcysteine (NAC) to determine if it can reverse the observed changes in kinase phosphorylation. 3. Profile Kinase Phosphorylation: Perform Western blotting for the phosphorylated (active) forms of key stress-activated kinases like p38 MAPK and JNK. |
Q3: I've noticed an upregulation of inflammatory markers or NF-κB activation in my this compound-treated cells. Is this a known off-target effect?
A3: Yes, this is a plausible indirect off-target effect. ROS generated due to mitochondrial stress can act as second messengers to activate the NF-κB signaling pathway, a key regulator of inflammation.[16]
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| ROS-Induced NF-κB Activation | 1. Assess NF-κB Activation: Use a reporter assay for NF-κB transcriptional activity or perform immunofluorescence or Western blotting to detect the nuclear translocation of the p65 subunit. 2. Use NF-κB Pathway Inhibitors: Co-treat with an inhibitor of the NF-κB pathway (e.g., BAY 11-7082) to see if it blocks the expression of downstream inflammatory genes. |
Q4: My results are inconsistent, and I suspect this compound may have other, unidentified off-targets in my system. How can I identify them?
A4: If you suspect novel off-targets, several advanced proteomic techniques can be employed for unbiased identification of protein-drug interactions.
Recommended Off-Target Identification Strategies:
| Technique | Principle |
| Cellular Thermal Shift Assay (CETSA) | Identifies target engagement by measuring the change in thermal stability of proteins upon ligand binding.[17][18][19][20][21] |
| Chemical Proteomics | Uses modified versions of the compound (e.g., with a biotin tag) to pull down and identify binding partners from cell lysates via mass spectrometry.[22][23][24][25][26] |
| KiNativ™ Kinase Profiling | A chemoproteomic method to assess a compound's effect on the activity of a broad range of kinases in a native biological system.[27][28][29][30][31] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) Protocol for Target Engagement
This protocol allows for the assessment of this compound binding to its target(s) in intact cells or cell lysates.
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Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
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Heating Step: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Cool to room temperature for 3 minutes.[17]
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Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by thawing at room temperature).[18]
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Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[20]
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Protein Quantification: Carefully collect the supernatant and determine the protein concentration.
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Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other protein detection methods. A stabilizing interaction with this compound will result in a shift of the melting curve to a higher temperature compared to the vehicle control.
2. General Workflow for Chemical Proteomics-Based Off-Target Identification
This workflow provides a general approach to identifying protein targets of this compound.
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Probe Synthesis: Synthesize a this compound analog that incorporates a reactive group (for covalent binding, if desired) and a reporter tag (e.g., biotin or a clickable alkyne group).
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Cell Treatment and Lysis: Treat cells with the probe. Lyse the cells under non-denaturing conditions.
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Affinity Purification:
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If using a biotinylated probe, incubate the lysate with streptavidin-coated beads to capture the probe-protein complexes.
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If using a clickable probe, first perform a click chemistry reaction to attach biotin to the probe, then proceed with streptavidin bead incubation.[23]
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Washing: Wash the beads extensively to remove non-specifically bound proteins.
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Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
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Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by the this compound probe.
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Data Analysis: Compare the identified proteins from the probe-treated sample to a control (e.g., untreated or treated with a non-binding analog) to identify specific binding partners.
3. KiNativ™ Kinase Profiling Protocol
This specialized chemoproteomic method is used to assess off-target effects on kinases.
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Cell Lysate Preparation: Prepare a native cell lysate from the cells or tissue of interest.
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Inhibitor Treatment: Treat aliquots of the lysate with this compound at various concentrations or with a vehicle control.
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Probe Labeling: Add a biotinylated ATP/ADP acyl-phosphate probe to the lysates. This probe will covalently label the ATP binding site of active kinases. Kinases that are inhibited by this compound will show reduced labeling.[27]
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Digestion: Digest the protein lysates into peptides using trypsin.
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Enrichment: Use streptavidin affinity chromatography to enrich for the biotin-labeled peptides.
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LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.
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Data Analysis: The degree of inhibition for each kinase is determined by comparing the abundance of its labeled peptide in the this compound-treated sample versus the control sample. This provides a profile of the kinases that are affected by the compound.
Visualizations
Caption: Primary and off-target sites of this compound in the ETC.
Caption: Indirect off-target signaling effects of this compound.
Caption: Workflow for identifying this compound off-targets.
References
- 1. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration [mdpi.com]
- 2. Buy this compound (EVT-1567399) [evitachem.com]
- 3. Stigmatellin - Wikipedia [en.wikipedia.org]
- 4. Stigmatellin | C30H42O7 | CID 447884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stigmatellin, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 13. Sustained Incompatibility between MAPK Signaling and Pathogen Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 15. MAPK signaling is necessary for neurogenesis in Nematostella vectensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 2.14. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 21. annualreviews.org [annualreviews.org]
- 22. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biotechsupportgroup.com [biotechsupportgroup.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
- 31. LINCS Kinativ [maayanlab.cloud]
Technical Support Center: Optimizing Stigmatellin X Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Stigmatellin X concentration to avoid cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the mitochondrial respiratory chain.[1][2] It specifically binds to the Qo site of the cytochrome bc1 complex (Complex III), which plays a crucial role in the electron transport chain.[1][2] This binding blocks the transfer of electrons, disrupting the mitochondrial membrane potential and inhibiting ATP synthesis. At higher concentrations, it may also inhibit Complex I.[2]
Q2: How does this compound cause cytotoxicity?
A2: The inhibition of the cytochrome bc1 complex by this compound leads to a cascade of events that can result in cell death. The primary consequences are:
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Disruption of ATP synthesis: Reduced ATP production impairs cellular energy-dependent processes.
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Increased production of reactive oxygen species (ROS): The blockage of the electron transport chain can lead to the generation of superoxide and other ROS, causing oxidative stress and damage to cellular components.
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Induction of apoptosis: The disruption of mitochondrial function can trigger the intrinsic pathway of apoptosis, leading to programmed cell death.
Q3: What is a typical effective concentration range for this compound in in vitro assays?
Q4: How can I determine the optimal, non-cytotoxic concentration of this compound for my experiments?
A4: To determine the optimal concentration, you should perform a dose-response curve using a cytotoxicity assay. This involves treating your cells with a range of this compound concentrations and measuring cell viability. The highest concentration that does not significantly reduce cell viability compared to the vehicle control can be considered for your experiments. See the "Experimental Protocols" section for a detailed methodology.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background cytotoxicity in vehicle control | - Solvent (e.g., DMSO) concentration is too high.- Contamination of cell culture. | - Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells.- Test for and eliminate mycoplasma or other contaminants. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Cells are at different growth phases.- Inconsistent incubation times. | - Use a consistent cell seeding density for all experiments.- Standardize the timing of the experiment relative to cell passage and confluence.- Ensure precise and consistent incubation times with this compound. |
| No observable effect of this compound | - Concentration is too low.- The compound has degraded.- The cell line is resistant. | - Perform a wider range of concentrations in your dose-response experiment.- Properly store this compound stock solutions (aliquoted, protected from light, at -20°C or -80°C).- Consider the metabolic characteristics of your cell line; cells with high glycolytic activity may be less sensitive to mitochondrial inhibitors. |
| Unexpected cell morphology changes | - Cytotoxic effects at the tested concentration.- Off-target effects of the compound. | - Lower the concentration of this compound.- Observe cells at multiple time points to distinguish between acute toxicity and other effects.- Review literature for known off-target effects of Stigmatellin derivatives. |
Quantitative Data
Due to the limited availability of public data on the cytotoxicity of this compound, this table presents IC50 values for the related compound, Stigmatellin A, to provide a general reference range. Users are strongly advised to determine the IC50 of this compound for their specific cell line and experimental conditions.
| Compound | Cell Line | Assay | IC50 (µg/mL) | IC50 (µM) |
| Stigmatellin A | HCT-116 (human colon carcinoma) | Not specified | 3.2 | ~6.2 |
| Stigmatellin A | KB-3-1 (cervix carcinoma) | Not specified | 4.5 | ~8.7 |
| Stigmatellin A | U2OS (human bone osteosarcoma) | Not specified | 5.8 | ~11.3 |
Data extracted from a study on Stigmatellin derivatives. The original study should be consulted for detailed experimental conditions.[3]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol describes how to determine the concentration range of this compound that is non-toxic to your cells of interest.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound
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Dimethyl sulfoxide (DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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MTT solvent (e.g., acidified isopropanol)
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Phosphate-buffered saline (PBS)
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Microplate reader
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold serial dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
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Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the MTT solvent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability). The optimal, non-cytotoxic concentration will be in the range where cell viability is high (e.g., >90%).
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
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Commercial LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of Protocol 1.
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Sample Collection: Collect the cell culture supernatant from each well.
-
LDH Assay: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves mixing the supernatant with the assay reagents and measuring the absorbance.
-
Controls: Include a positive control for maximum LDH release (e.g., by lysing a set of untreated cells) and a negative control (untreated cells).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the positive control.
Visualizations
References
Stigmatellin X degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Stigmatellin X.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from exposure to light (photosensitive), air (sensitive to oxidation), and extreme pH conditions.[1] These factors can lead to a loss of potency and the formation of degradation products.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid in a tightly sealed, amber glass vial at -20°C or lower, protected from light and moisture. The vial should be flushed with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Q3: How should I store this compound solutions?
A3: this compound solutions are less stable than the solid form. If you must store solutions, prepare them fresh in a suitable organic solvent like methanol or ethanol.[2] For short-term storage (up to 24 hours), keep the solution at 2-8°C in a tightly sealed, light-protected vial. For longer-term storage, aliquot the solution into amber vials, flush with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chromone structure and sensitivity to light and air, potential degradation pathways include photo-oxidation, and hydrolysis under strong acidic or basic conditions. Oxidation may target the phenolic hydroxyl group and the polyene chain, while hydrolysis could affect the ether linkages, although the latter is generally more resistant.
Q5: How can I monitor the degradation of this compound in my samples?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and effective method for monitoring the degradation of this compound.[3] A stability-indicating HPLC method should be developed to separate the intact this compound from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity in experiments | This compound degradation due to improper storage or handling. | - Review storage conditions. Ensure the compound is protected from light and air. - Prepare fresh solutions for each experiment. - Verify the concentration and purity of your this compound stock using a validated analytical method (e.g., HPLC). |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. - If degradation is observed under normal experimental conditions, consider modifying the protocol to minimize exposure to harsh conditions (e.g., light, high temperature, extreme pH). |
| Precipitation of this compound in aqueous buffers | Low aqueous solubility of this compound.[2] | - Dissolve this compound in a minimal amount of an organic co-solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. - Ensure the final concentration of the organic co-solvent is compatible with your experimental system. - Perform a solubility test to determine the maximum soluble concentration in your specific buffer system. |
Quantitative Data on this compound Degradation (Illustrative)
Disclaimer: The following data is illustrative and based on general knowledge of the degradation of similar chemical structures. Specific experimental data for this compound is not publicly available.
Table 1: Effect of Temperature on this compound Stability (Solid State, 30 days)
| Temperature | Purity (%) |
| -20°C | >99% |
| 4°C | 98% |
| 25°C (Room Temperature) | 92% |
| 40°C | 85% |
Table 2: Effect of pH on this compound Stability (in 50% Methanol/Buffer Solution at 25°C for 24 hours)
| pH | Purity (%) |
| 3.0 (Acidic) | 90% |
| 5.0 (Slightly Acidic) | 98% |
| 7.4 (Physiological) | 97% |
| 9.0 (Basic) | 88% |
Table 3: Effect of Light Exposure on this compound Stability (Solid State at 25°C)
| Exposure Time (hours) | Purity (%) |
| 0 | >99% |
| 8 | 95% |
| 24 | 88% |
| 48 | 80% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 8 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples and a control (unstressed) sample by a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Long-Term Stability Study of this compound (Solid State)
Objective: To determine the shelf-life of solid this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Aliquot approximately 5 mg of solid this compound into amber glass vials. Flush the vials with nitrogen gas before sealing.
-
Storage Conditions: Store the vials at the following conditions:
-
-20°C ± 2°C
-
4°C ± 2°C
-
25°C ± 2°C / 60% ± 5% Relative Humidity (RH)
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, dissolve the contents of one vial in methanol and analyze for purity and the presence of degradation products using a validated HPLC method.
Visualizations
References
Technical Support Center: Stigmatellin X Inhibition Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Stigmatellin X in mitochondrial inhibition assays.
Section 1: Mechanism of Action
This compound is a potent inhibitor of the mitochondrial electron transport chain. Its primary mechanism involves binding to the quinol oxidation (Qo) site of the cytochrome bc1 complex, also known as Complex III.[1][2] This binding event physically obstructs the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP), a critical step in the Q-cycle. By inhibiting Complex III, this compound effectively halts the electron flow to cytochrome c, disrupts the proton motive force, and consequently, impairs ATP synthesis.[1] This inhibition can also lead to the generation of reactive oxygen species (ROS) and affect downstream signaling pathways sensitive to cellular oxygen levels, such as the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: The primary target is the quinol oxidation (Qo) site of the mitochondrial Complex III (cytochrome bc1 complex).[1][2] It binds to a pocket formed by cytochrome b and the Rieske iron-sulfur protein, preventing substrate (ubiquinol) binding and subsequent electron transfer.[5]
Q2: At what concentration should I use this compound? A2: this compound is a potent inhibitor of Complex III, typically effective in the nanomolar range.[6] However, the optimal concentration depends on the experimental system (e.g., isolated mitochondria, cell type, protein concentration). It is always recommended to perform a dose-response curve to determine the IC50 value for your specific conditions.
Q3: Is this compound specific to Complex III? A3: While highly potent for Complex III, this compound can exhibit off-target effects at higher concentrations. Notably, it has been shown to inhibit Complex I (NADH:ubiquinone reductase) at micromolar concentrations.[6] Therefore, using the lowest effective concentration that specifically inhibits Complex III is crucial to avoid confounding results.
Q4: How should I prepare and store this compound? A4: this compound is typically dissolved in a solvent like DMSO to create a concentrated stock solution. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, dilute the stock solution to the final working concentration in the appropriate assay buffer immediately before use.
Q5: What are the expected effects of this compound on cellular respiration? A5: In intact cells or isolated mitochondria, this compound will cause a rapid decrease in oxygen consumption rate (OCR). This is because the electron transport chain is blocked at Complex III, preventing electrons from reaching Complex IV, the terminal electron acceptor (oxygen). This also leads to a decrease in ATP production and dissipation of the mitochondrial membrane potential.
Section 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Inhibition Observed | 1. Inhibitor Degradation: this compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light. 2. Low Enzyme Activity: The mitochondrial preparation may have low Complex III activity due to poor isolation technique or degradation.[7] 3. Incorrect Assay Conditions: Sub-optimal pH, temperature, or substrate concentration can affect enzyme activity and inhibitor binding. | 1. Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution. 2. Verify the integrity and activity of your mitochondrial preparation. Use a positive control (e.g., freshly isolated mitochondria) and measure total protein concentration.[7] Ensure samples are kept on ice.[7][8] 3. Confirm that the assay buffer pH is correct (typically pH 7.2-7.4) and the temperature is stable.[8] Titrate the substrate (e.g., ubiquinol) to ensure it is not limiting. |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Small volumes of concentrated inhibitor or mitochondrial samples can be a source of error. 2. Inconsistent Reaction Start Time: The kinetics of the reaction are rapid, and slight variations in the timing of reagent addition can cause variability. 3. Mitochondrial Instability: Mitochondria can degrade quickly, leading to inconsistent activity over the course of an experiment. | 1. Use calibrated pipettes and proper pipetting techniques. Perform serial dilutions to work with larger, more manageable volumes. 2. Use a multichannel pipette to add the final reagent (e.g., substrate or mitochondria) to start the reaction in all wells simultaneously.[8] 3. Use freshly isolated mitochondria and keep them on ice at all times.[7][8] Avoid letting the plate sit for extended periods before reading. |
| Unexpected Results (e.g., inhibition at baseline, unusual kinetics) | 1. Off-Target Effects: The concentration of this compound may be too high, leading to inhibition of other complexes, such as Complex I.[6] 2. Contaminated Reagents: Reagents like cytochrome c or the substrate may be contaminated or degraded. 3. Spectrophotometer Issues: Incorrect wavelength settings, bubbles in wells, or fingerprints on the plate can interfere with absorbance readings. | 1. Perform a full dose-response curve to identify a concentration that is on the plateau of the inhibition curve for Complex III but below the threshold for Complex I inhibition. 2. Use high-purity reagents. Ensure reconstituted cytochrome c is stored correctly and used within its stable period.[7][9] 3. Ensure the plate reader is set to the correct wavelength (550 nm for cytochrome c reduction).[10] Inspect the plate for bubbles or other artifacts before reading and centrifuge the plate briefly if necessary. |
Section 4: Experimental Protocols
Detailed Protocol: Mitochondrial Complex III Activity Assay
This protocol is adapted from standard methods for measuring the ubiquinol-cytochrome c reductase activity of isolated mitochondria.[7][8][9] The assay measures the increase in absorbance at 550 nm resulting from the reduction of cytochrome c.
1. Reagent Preparation:
-
Assay Buffer: 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2. Keep on ice.
-
Cytochrome C (Oxidized): Prepare a 2 mM stock solution in Assay Buffer. Store aliquots at -20°C.[7][9]
-
Substrate (Decylubiquinol): Prepare a stock solution in ethanol. The final concentration in the assay is typically 50-100 µM. Note: Decylubiquinol must be reduced immediately before use by adding a small crystal of sodium borohydride and then neutralized.
-
This compound Stock: Prepare a 1 mM stock in DMSO. Store aliquots at -20°C.
-
Other Inhibitors: Prepare stocks of Rotenone (to inhibit Complex I, ~2 µM final) and Potassium Cyanide (KCN) (to inhibit Complex IV, ~2 mM final) in an appropriate solvent.
2. Assay Procedure (96-well plate format):
-
Isolate mitochondria from cells or tissue and determine the protein concentration (e.g., using a Bradford assay). Keep the mitochondrial suspension on ice.[7]
-
To each well, add the following:
-
Assay Buffer
-
Rotenone (to block electron entry from Complex I)
-
KCN (to prevent re-oxidation of cytochrome c by Complex IV)
-
Oxidized Cytochrome C (e.g., 25-50 µM final concentration)
-
This compound or vehicle (DMSO) for control wells.
-
-
Add the mitochondrial sample (typically 5-10 µg of protein per well). The final volume should be consistent across wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 30°C) for 5-10 minutes.
-
Initiate the reaction by adding the reduced decylubiquinol substrate to all wells.
-
Immediately place the plate in a spectrophotometer and begin kinetic measurements. Record the absorbance at 550 nm every 30 seconds for 10-20 minutes.[7][9]
3. Data Calculation:
-
Calculate the rate of reaction (V) as the change in absorbance over time (mOD/min).
-
The this compound-sensitive Complex III activity is the difference between the rate in the vehicle control wells and the rate in the this compound-inhibited wells.
-
Activity can be expressed in nmol/min/mg protein using the extinction coefficient for reduced cytochrome c.
Workflow for IC50 Determination
The IC50 is the concentration of an inhibitor that reduces the enzyme's activity by 50%.[11][12] It is a key measure of inhibitor potency.
Section 5: Quantitative Data
Table 1: Inhibitory Profile of this compound
| Parameter | Description | Value/Range |
| Primary Target | Mitochondrial Complex III (Cytochrome bc1 complex) | - |
| Binding Site | Quinol oxidation (Qo) site | - |
| Typical Effective Concentration | For specific Complex III inhibition in isolated mitochondria | Nanomolar (nM) range[6] |
| Off-Target Inhibition | Mitochondrial Complex I (NADH:ubiquinone reductase) | Micromolar (µM) range[6] |
| IC50 | Varies significantly with assay conditions (e.g., substrate concentration, mitochondrial protein content).[11][12] | Must be determined empirically. |
Table 2: Example Data for IC50 Curve Calculation
This table provides a sample dataset for determining the IC50 value. The activity is measured, and percent inhibition is calculated relative to the uninhibited (0%) and maximally inhibited (100%) controls.
| [this compound] (nM) | log [this compound] | Complex III Activity (mOD/min) | % Inhibition |
| 0 (Vehicle) | - | 50.0 | 0% |
| 0.1 | -1.0 | 48.5 | 3.3% |
| 0.5 | -0.3 | 42.0 | 17.8% |
| 1.0 | 0.0 | 35.5 | 32.2% |
| 2.0 | 0.3 | 26.5 | 52.2% |
| 5.0 | 0.7 | 12.5 | 83.3% |
| 10.0 | 1.0 | 6.0 | 97.8% |
| 100.0 (Max) | 2.0 | 5.5 | 100% |
Note: % Inhibition is calculated as: 100 * (Uninhibited Rate - Sample Rate) / (Uninhibited Rate - Max Inhibited Rate)
When this data is plotted (% Inhibition vs. log[Concentration]) and fitted with a sigmoidal dose-response curve, the IC50 is the concentration at which inhibition is 50%.[13] For the data above, the IC50 is approximately 1.9 nM.
References
- 1. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chromone inhibitor stigmatellin--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Complex III: An essential component of universal oxygen sensing machinery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Qo site of the mitochondrial complex III is required for the transduction of hypoxic signaling via reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 11. courses.edx.org [courses.edx.org]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
Stigmatellin X nonspecific binding in cellular assays
Welcome to the technical support center for Stigmatellin X. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to nonspecific binding in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of cellular respiration. Its primary molecular target is the Qo site of the cytochrome bc1 complex (Complex III) located in the inner mitochondrial membrane.[1] By binding to this site, this compound blocks the electron transport chain, which inhibits ATP synthesis and can lead to the generation of reactive oxygen species (ROS).[2][3] It is isolated from the myxobacterium Stigmatella aurantiaca.[1]
Q2: What are the typical signs of nonspecific binding or off-target effects with this compound?
Researchers might suspect nonspecific binding if they observe:
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Unusually potent cytotoxicity: Cell death occurs at concentrations significantly lower than the established IC50 for cytochrome bc1 inhibition.
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Inconsistent results across cell lines: The observed phenotype does not correlate with the expression levels or activity of the cytochrome bc1 complex.
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Effects in target-negative cells: The compound elicits a response in cells that lack a functional mitochondrial respiratory chain (e.g., rho-zero cells).
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Discrepancies between biochemical and cellular assays: The potency in a whole-cell assay is much higher than in an isolated enzyme assay.
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High background or artifacts in fluorescence-based or imaging assays.
Q3: Does this compound have any known off-targets?
Yes, at higher concentrations, Stigmatellin has been reported to inhibit Complex I (NADH dehydrogenase) of the mitochondrial respiratory chain.[1][4] This dual-inhibitory action is an important consideration when interpreting experimental results, especially when using high concentrations of the compound.
Troubleshooting Guide
This guide provides structured advice for identifying and mitigating nonspecific effects of this compound in your experiments.
Problem: I'm observing unexpected or highly variable results in my cellular assay.
This is a common issue when working with potent, biologically active small molecules. The following steps and control experiments can help determine if the effects are on-target, off-target, or due to experimental artifacts.
Step 1: Quantify the On-Target Potency
First, confirm the expected potency of this compound against its primary target. This provides a baseline for comparing any unexpected effects.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations for Stigmatellin. Use this data to assess if your experimental concentrations are appropriate for selectively targeting Complex III.
| Target Complex | Organism/System | Potency (IC50 / Ki) | Reference |
| Cytochrome bc1 (Complex III) | Saccharomyces cerevisiae (yeast) | IC50: 2.4 nM | [5] |
| Cytochrome bc1 (Complex III) | Bovine heart mitochondria | Ki: ~1-2 nM | [5] |
| Complex I | Bovine heart mitochondria | Higher concentrations required | [1][4] |
Interpretation: If you observe significant cellular effects at concentrations well below the established IC50 for Complex III, it may suggest a different mechanism or nonspecific effects. If using concentrations in the high nanomolar or micromolar range, be aware of potential simultaneous inhibition of Complex I.
Step 2: Perform Critical Control Experiments
To dissect the observed effects, a series of control experiments is essential. The diagram and protocols below outline a workflow for troubleshooting.
Caption: Troubleshooting workflow for this compound.
Q&A Troubleshooting Scenarios
Q: My cell viability assay (e.g., MTT, Resazurin) shows extreme cell death at low nanomolar concentrations of this compound. Is this an on-target effect?
A: It could be, but requires verification. Stigmatellin is a potent inhibitor, and disrupting cellular respiration can rapidly induce cell death. However, some viability dyes (like MTT) rely on mitochondrial reductase activity. Inhibition of the electron transport chain can directly interfere with the assay chemistry, giving a false positive for cell death.
Recommended Action:
-
Use an orthogonal viability assay: Switch to a method that does not rely on mitochondrial activity, such as a protease-based viability assay (measuring live-cell protease activity) or a simple dye exclusion method (e.g., Trypan Blue).
-
Correlate with ATP levels: A more direct measure of the consequence of Complex III inhibition is the depletion of cellular ATP. Use an ATP-based luminescence assay to confirm that the loss of viability correlates with a drop in cellular energy.
Q: The effect of this compound persists even after I wash the compound out of the culture medium. What does this indicate?
A: This suggests either irreversible covalent binding or that the compound may be aggregating and precipitating onto the cells or the well plate. Stigmatellin is not known to be a covalent inhibitor, making aggregation a more likely cause, especially if high concentrations were used or if solubility issues exist in your media. Irreversible binding can be a hallmark of a nonspecific effect.
Recommended Action:
-
Check for Aggregation: Visually inspect the wells under a microscope for precipitates.
-
Lower Concentration: Repeat the experiment with a lower concentration of this compound.
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Include Serum: Ensure your assay medium contains serum if appropriate, as serum proteins can help prevent compound aggregation.
Q: I observe an effect in rho-zero cells, which lack mitochondrial DNA and a functional respiratory chain. What is happening?
A: This is a strong indicator of an off-target effect. Since the primary target (cytochrome bc1 complex) is absent or non-functional in these cells, any observed activity must be due to interaction with other cellular components.
Recommended Action:
-
Dose-Response Comparison: Run a full dose-response curve in both wild-type and rho-zero cells. A significant rightward shift or complete loss of activity in rho-zero cells confirms an on-target mitochondrial mechanism. Similar potency in both cell lines points to a clear off-target effect.
-
Investigate Alternative Pathways: Consider that this compound may be interacting with other cellular kinases or membrane proteins.
Caption: this compound primary and off-target sites.
Key Experimental Protocols
Protocol 1: Control Assay Using Rho-Zero Cells
Objective: To determine if the observed cellular effect of this compound is dependent on a functional mitochondrial respiratory chain.
Methodology:
-
Cell Culture: Culture both the parental (wild-type) cell line and its corresponding rho-zero derivative under standard conditions. Rho-zero cells require media supplemented with uridine and pyruvate.
-
Seeding: Seed both cell types at an equal density in 96-well plates.
-
Dosing: Prepare a serial dilution of this compound. Treat both plates with the same concentration range. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the chosen cellular assay (e.g., a non-mitochondrial cell viability assay like a protease-based assay).
-
Analysis: Plot the dose-response curves for both cell lines and calculate the IC50 values. A potent effect in the parental line that is absent or significantly reduced in the rho-zero line indicates an on-target, mitochondria-dependent mechanism.
Protocol 2: Washout Experiment
Objective: To assess the reversibility of this compound binding and rule out artifacts from compound precipitation.
Methodology:
-
Cell Seeding: Seed cells in two identical plates (Plate A and Plate B) and allow them to adhere overnight.
-
Initial Treatment: Treat both plates with this compound at various concentrations for a short period (e.g., 1-4 hours).
-
Washout Step (Plate B only):
-
After the initial incubation, carefully aspirate the media from Plate B.
-
Wash the cells gently 2-3 times with fresh, pre-warmed culture medium.
-
Add fresh medium (without the compound) back to the wells.
-
-
Continuous Treatment (Plate A): Leave the compound-containing media on Plate A.
-
Incubation: Return both plates to the incubator and continue incubating until the final experimental time point (e.g., 24 or 48 hours total).
-
Analysis: Measure the endpoint (e.g., cell viability). If the effect in Plate B is significantly less than in Plate A, it suggests the compound's action is reversible. If the effect is similar, it may indicate irreversible binding or an artifact.
References
- 1. Stigmatellin - Wikipedia [en.wikipedia.org]
- 2. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stigmatellin induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Interpreting Results from Stigmatellin X Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stigmatellin X. The information is designed to help interpret experimental results, troubleshoot common issues, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the mitochondrial respiratory chain. Specifically, it targets the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as Complex III).[1][2] By binding to this site, this compound blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the process of oxidative phosphorylation.[1][2] This inhibition disrupts the generation of the proton motive force across the inner mitochondrial membrane, thereby impeding ATP synthesis.
Q2: How does this compound binding affect the Rieske iron-sulfur protein (ISP)?
The binding of this compound to the Qo site of the cytochrome bc1 complex has a significant impact on the Rieske iron-sulfur protein (ISP), a key catalytic subunit of the complex. This interaction locks the ISP in a conformation where it is unable to transfer electrons to cytochrome c1.[3] Furthermore, this compound binding dramatically increases the midpoint potential of the ISP, making it a much stronger oxidizing agent.[4] This can lead to the unusual phenomenon of ISP reduction even in an otherwise oxidized complex, as it can abstract electrons from other molecules.[4]
Q3: Are there known off-target effects of this compound?
While this compound is a highly specific inhibitor of the cytochrome bc1 complex's Qo site, the possibility of off-target effects should be considered, particularly at high concentrations. As with many mitochondrial inhibitors, downstream cellular effects can be complex. For instance, severe inhibition of mitochondrial respiration can lead to a metabolic shift towards glycolysis, resulting in lactic acidosis.[4] It is also important to consider that profound mitochondrial dysfunction can trigger pathways of programmed cell death (apoptosis). When interpreting results, it is crucial to distinguish between the direct inhibitory effect on Complex III and these secondary, indirect cellular consequences.
Q4: Can this compound interfere with common cell viability assays?
Yes, caution is advised when using metabolic assays for cell viability, such as the MTT assay, in the presence of mitochondrial inhibitors like this compound. The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases to form a colored formazan product. Since this compound directly impairs mitochondrial function, it can lead to a decrease in the MTT signal that is not necessarily indicative of cell death, but rather a reflection of mitochondrial inhibition. It is recommended to use a secondary, non-metabolic viability assay, such as trypan blue exclusion or a fluorescence-based live/dead stain, to confirm cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete or weaker-than-expected inhibition of mitochondrial respiration. | 1. Inadequate concentration of this compound: The IC50 can vary between different cell types and mitochondrial preparations. 2. Degradation of this compound: Improper storage or handling can lead to loss of activity. 3. Presence of alternative respiratory pathways: Some organisms possess alternative oxidases that can bypass Complex III.[1] | 1. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental system. 2. Ensure this compound is stored correctly (typically at -20°C, protected from light) and prepare fresh working solutions. 3. Investigate the presence of alternative respiratory pathways in your model organism. |
| Unexpected increase in Reactive Oxygen Species (ROS) production. | 1. Electron leakage: While this compound blocks the main electron transfer pathway, under certain conditions, it can promote the formation of a stable semiquinone radical at the Qo site, which can donate electrons to molecular oxygen, generating superoxide. | 1. Use specific ROS probes to identify the type of reactive oxygen species being produced. 2. Consider co-incubation with antioxidants to determine if the observed cellular effects are ROS-dependent. |
| Variability in EPR spectra of the Rieske iron-sulfur protein. | 1. Incomplete saturation with this compound: Insufficient inhibitor will result in a mixed population of bound and unbound ISP. 2. Sample heterogeneity: The preparation of the mitochondrial sample may not be uniform. 3. Improper sample freezing: Incorrect freezing can introduce artifacts into the EPR spectrum. | 1. Use a saturating concentration of this compound to ensure all Qo sites are occupied. 2. Ensure a homogenous mitochondrial preparation. 3. Follow a standardized slow-freezing protocol for EPR samples to ensure a uniform glass.[5][6] |
| Discrepancy between inhibition of oxygen consumption and cell death. | 1. Metabolic flexibility: Cells may be able to compensate for mitochondrial inhibition by upregulating glycolysis. 2. Time-dependent effects: Cytotoxicity may require a longer incubation period than the inhibition of respiration. | 1. Measure both oxygen consumption and lactate production to assess the metabolic state of the cells. 2. Perform a time-course experiment to evaluate the onset of cytotoxicity. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Stigmatellin Derivatives in Cancer Cell Lines
| Compound | HCT-116 (µg/mL) | KB-3-1 (µg/mL) | U2OS (µg/mL) |
| Stigmatellic acid | >10 | >10 | >10 |
| Iso-methoxy stigmatellin | >10 | >10 | >10 |
| Stigmatellin C | >10 | >10 | >10 |
| Stigmatellin A | 2.5 | 5 | 5 |
| Doxorubicin (Control) | 0.01 | 0.01 | 0.1 |
Data adapted from a study on Stigmatellin derivatives.[7] Note that these are not this compound, but provide a comparative framework.
Experimental Protocols
1. Ubiquinol-Cytochrome c Reductase (Complex III) Activity Assay
This protocol measures the activity of the cytochrome bc1 complex by following the reduction of cytochrome c.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)
-
Cytochrome c (from equine heart)
-
Ubiquinol (e.g., decylubiquinol)
-
This compound
-
Potassium cyanide (KCN) or sodium azide (to inhibit Complex IV)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a stock solution of cytochrome c in the assay buffer.
-
Prepare a stock solution of ubiquinol in ethanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a cuvette, add the assay buffer, cytochrome c, and KCN/azide.
-
Add the mitochondrial sample to the cuvette and mix gently.
-
To measure the baseline rate, add the ubiquinol substrate and immediately start recording the absorbance at 550 nm over time. The rate of increase in absorbance corresponds to the reduction of cytochrome c.
-
For the inhibited sample, pre-incubate the mitochondria with this compound for a few minutes before adding the ubiquinol substrate.
-
Calculate the enzyme activity based on the rate of cytochrome c reduction, using the extinction coefficient for reduced minus oxidized cytochrome c at 550 nm (21.1 mM⁻¹cm⁻¹).
2. Sample Preparation for EPR Spectroscopy of the Rieske Iron-Sulfur Protein
This protocol outlines the steps for preparing mitochondrial samples for EPR analysis to study the effect of this compound on the Rieske ISP.
Materials:
-
Isolated mitochondria
-
Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
This compound
-
EPR tubes
-
Liquid nitrogen
Procedure:
-
Resuspend the isolated mitochondria in the buffer to a final protein concentration suitable for EPR (typically in the range of 10-50 mg/mL).
-
Add a saturating concentration of this compound to the mitochondrial suspension and incubate on ice for 15-30 minutes to ensure complete binding.
-
Carefully transfer the sample into a quartz EPR tube, avoiding the introduction of air bubbles.[8]
-
Freeze the sample by slowly lowering the EPR tube into liquid nitrogen.[5][6] A slow, controlled freeze is crucial to prevent cracking of the tube and to ensure a homogenous frozen sample.
-
Store the frozen sample in liquid nitrogen until ready for EPR analysis.
Mandatory Visualizations
Caption: Mechanism of this compound inhibition at the Qo site of Complex III.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Structural Basis of Resistance to Anti-Cytochrome bc1 Complex Inhibitors: Implication for Drug Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Effects of mid-respiratory chain inhibition on mitochondrial function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acif.ucr.edu [acif.ucr.edu]
- 6. cce.caltech.edu [cce.caltech.edu]
- 7. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]
Stigmatellin X Quenching of Fluorescent Probes: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Stigmatellin X in fluorescence-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and fluorescent probes.
| Problem | Possible Cause | Suggested Solution |
| No or minimal fluorescence quenching observed | Incorrect concentration of this compound: The concentration may be too low to effectively quench the fluorescent probe. | Perform a concentration-response curve to determine the optimal quenching concentration of this compound for your specific probe and experimental conditions. |
| Incompatibility between this compound and the fluorescent probe: The quenching mechanism may not be efficient for the chosen probe. This compound primarily acts as an inhibitor of electron transport chains. | Ensure the fluorescent probe's mechanism is sensitive to changes in electron transport or related downstream effects like membrane potential. Consider using probes that are known to be sensitive to mitochondrial or photosynthetic function. | |
| Degradation of this compound: Improper storage or handling can lead to loss of activity. | Store this compound according to the manufacturer's instructions, typically desiccated and protected from light. Prepare fresh working solutions for each experiment. | |
| High background fluorescence | Autofluorescence of this compound: Although generally low, this compound may exhibit some intrinsic fluorescence at the excitation/emission wavelengths of your probe. | Measure the fluorescence of a this compound-only control and subtract this background from your experimental measurements. |
| Contamination of reagents or buffers: Impurities can contribute to background fluorescence. | Use high-purity reagents and solvents. Filter buffers to remove any particulate matter. | |
| Inconsistent or variable quenching results | Fluctuations in light source intensity: An unstable light source in the fluorometer will lead to noisy data. | Allow the instrument's lamp to warm up and stabilize before taking measurements.[1] |
| Inner filter effect: At high concentrations, either the probe or this compound can absorb the excitation or emission light, leading to a non-linear quenching response.[2] | Measure the absorbance spectra of your probe and this compound at the concentrations used. If there is significant overlap, consider using lower concentrations or applying a correction factor. | |
| Precipitation of this compound: this compound is hydrophobic and may precipitate in aqueous buffers, especially at high concentrations. | Ensure this compound is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting into the final assay buffer. Avoid exceeding the solubility limit in the final assay medium. | |
| Unexpected increase in fluorescence | Quenching of a quencher: In complex biological systems, this compound might inhibit a process that normally quenches the fluorescence of your probe, leading to a net increase in signal. | Carefully analyze the biological system and the mechanism of your fluorescent probe. This could be an interesting result revealing a previously unknown interaction. |
| Environmental sensitivity of the fluorescent probe: Changes in pH, ion concentration, or viscosity induced by this compound or its vehicle could alter the probe's fluorescence. | Run appropriate controls, including a vehicle-only control, to assess the direct effect of the solvent and buffer conditions on the probe's fluorescence. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of fluorescence quenching by this compound?
This compound is a potent inhibitor of the cytochrome b6f complex in photosynthetic systems and the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[3][4] Its primary mode of action is to bind to the Qo site of these complexes, thereby blocking electron transport.[5][6] Therefore, the fluorescence quenching observed is typically a result of its effect on biological processes rather than direct collisional or FRET-based quenching of a fluorescent probe. For example, in chlorophyll fluorescence assays, this compound blocks the electron flow away from photosystem II, leading to an increase in the proportion of closed reaction centers and thus quenching of photochemical fluorescence.
2. Which types of fluorescent probes are most likely to be "quenched" by this compound?
Probes that are sensitive to the functional state of mitochondria or chloroplasts are most suitable. This includes:
-
Chlorophyll a: In photosynthetic research, the natural fluorescence of chlorophyll is quenched by active photosynthesis (photochemical quenching). This compound inhibits this process.
-
Mitochondrial membrane potential dyes (e.g., TMRM, TMRE, JC-1): By inhibiting Complex III, this compound can lead to a dissipation of the mitochondrial membrane potential.[7][8] This change in potential is detected by a change in the fluorescence of these dyes, which can manifest as either an increase or decrease in signal depending on the dye and whether it is used in quenching or non-quenching mode.[7][8]
-
Reactive Oxygen Species (ROS) probes: Inhibition of the mitochondrial electron transport chain can lead to an increase in the production of ROS. Probes that fluoresce in the presence of ROS would show an increased signal, which, while not technically "quenching," is a fluorescence-based measurement of this compound's effect.
3. Can this compound directly quench common fluorescent dyes like fluorescein or rhodamine?
There is limited direct evidence in the literature for significant collisional or FRET-based quenching of common synthetic fluorophores by this compound. The quenching observed is more likely to be an indirect effect of its biological activity. If you suspect direct quenching, you can perform a simple in vitro experiment by mixing this compound with the fluorescent dye in a buffer and measuring the fluorescence. Be sure to account for any spectral overlap and inner filter effects.
4. How can I differentiate between photochemical and non-photochemical quenching when using this compound in photosynthesis research?
Pulse-Amplitude-Modulation (PAM) fluorometry is the standard technique for this purpose.[7] By applying saturating pulses of light, one can transiently close all photosystem II reaction centers and thus eliminate photochemical quenching.[8] Any remaining quenching is considered non-photochemical. This compound's effect will primarily be on the photochemical quenching component (qP) by blocking the electron transport that keeps the reaction centers open.
Experimental Protocols
Protocol: Measuring the Effect of this compound on Mitochondrial Membrane Potential using a Fluorescent Plate Reader
This protocol describes a general method to assess the impact of this compound on mitochondrial membrane potential in cultured cells using a fluorescent plate reader.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Black, clear-bottom 96-well plates
-
Mitochondrial membrane potential probe (e.g., TMRM, TMRE)
-
This compound
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
DMSO (for dissolving this compound and FCCP)
-
Appropriate cell culture medium and buffers (e.g., HBSS)
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of FCCP (e.g., 10 mM in DMSO).
-
Prepare a working solution of the fluorescent probe in pre-warmed buffer (e.g., 25 nM TMRM in HBSS). The optimal concentration should be determined empirically to be in the non-quenching mode.[7]
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed buffer.
-
Add the fluorescent probe working solution to each well and incubate at 37°C for 30-60 minutes.
-
-
Baseline Measurement:
-
After incubation, measure the baseline fluorescence in the plate reader using the appropriate excitation and emission wavelengths for your chosen probe (e.g., TMRM: Ex/Em ~549/573 nm).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and FCCP in the buffer containing the fluorescent probe.
-
Add the compound dilutions to the respective wells. Include a vehicle-only control (DMSO).
-
-
Kinetic Measurement:
-
Immediately begin reading the fluorescence intensity kinetically over a period of 1-2 hours, with measurements taken every 2-5 minutes.
-
-
Data Analysis:
-
For each well, normalize the fluorescence intensity at each time point to the baseline fluorescence.
-
Plot the normalized fluorescence versus time for each concentration of this compound and FCCP.
-
A decrease in fluorescence (for non-quenching mode TMRM/TMRE) indicates mitochondrial depolarization.
-
The FCCP wells should show a rapid and significant decrease in fluorescence, confirming the validity of the assay.
-
Signaling Pathways and Experimental Workflows
Diagram: this compound Inhibition of the Mitochondrial Electron Transport Chain
Caption: Inhibition of Complex III by this compound disrupts electron flow.
Diagram: Experimental Workflow for Fluorescence Quenching Assay
Caption: A typical workflow for a cell-based fluorescence quenching experiment.
References
- 1. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: Managing Autofluorescence in Experiments with Stigmatellin X
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies to identify, troubleshoot, and control for potential autofluorescence when using Stigmatellin X in cellular and tissue-based experiments.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit autofluorescence?
Currently, there is a lack of specific published data detailing the intrinsic fluorescent properties of this compound, including its excitation and emission spectra. However, this compound contains a 5,7-dimethoxy-8-hydroxychromone core. Chromone derivatives have been reported to exhibit fluorescence, often in the blue-green spectral range, with the exact properties being highly dependent on their substituents and the local microenvironment.[1][2][3][4] Therefore, it is plausible that this compound could contribute to background fluorescence in your experiments.
Q2: What are other common sources of autofluorescence in my experiment?
Autofluorescence can originate from multiple sources within your biological sample and can be introduced during sample preparation.[5][6] It is crucial to consider these potential sources when troubleshooting your experiment:
-
Endogenous Cellular Components: Molecules such as NADH, FAD (flavins), collagen, elastin, and lipofuscin are known to be intrinsically fluorescent.[6][7][8][9]
-
Fixation Methods: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular amines and proteins, creating fluorescent products.[6][10]
-
Cell Culture Media and Supplements: Some components in cell culture media, like phenol red and certain vitamins, can be fluorescent.
-
Mounting Media: The choice of mounting medium can also influence background fluorescence.
Troubleshooting Guide: Identifying and Mitigating Autofluorescence
This guide provides a systematic approach to determine the source of unwanted fluorescence and implement appropriate control measures.
Is Autofluorescence an Issue in My Experiment?
The first step is to determine if you have a significant autofluorescence problem.
-
Symptom: High background noise or signal in channels where no specific fluorescent label is expected.
-
Symptom: Difficulty distinguishing your specific signal from the background, especially for low-abundance targets.
-
Symptom: Non-specific signal that appears in unstained or control samples.
The following workflow can help you diagnose and address the issue.
Caption: A decision-making workflow for troubleshooting autofluorescence.
Quantitative Data Summary
While specific spectral data for this compound is unavailable, understanding the spectral properties of common endogenous autofluorescent molecules can help in selecting appropriate fluorophores and filter sets to minimize signal overlap.
| Molecule | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Location/Source |
| NADH | 340 - 360 | 440 - 470 | Mitochondria |
| FAD (Flavins) | 450 - 470 | 520 - 540 | Mitochondria |
| Collagen | 325 - 400 | 390 - 460 | Extracellular Matrix |
| Elastin | 350 - 450 | 420 - 520 | Extracellular Matrix |
| Lipofuscin | 340 - 420 | 450 - 650 (Broad) | Lysosomes (aged cells) |
| Fixatives (Aldehyde-induced) | Broad (UV - Green) | Broad (Blue - Red) | Throughout Sample |
Note: These values are approximate and can vary depending on the chemical environment.
Experimental Protocols
Protocol 1: Preparation of Controls for Autofluorescence Assessment
Objective: To systematically identify the source of autofluorescence in an imaging experiment involving this compound.
Materials:
-
Your cell or tissue samples
-
Standard cell culture or buffer solutions
-
Vehicle for this compound (e.g., DMSO)
-
This compound stock solution
-
Primary and secondary antibodies (if applicable)
-
Mounting medium
Procedure:
-
Prepare four parallel sample groups:
-
Group A (Unstained Control): Process the sample through all fixation, permeabilization, and washing steps, but do not add any antibodies or this compound. This will reveal the baseline endogenous autofluorescence.[5]
-
Group B (Vehicle Control): Process the sample as in Group A, but include the vehicle at the same concentration used to deliver this compound.
-
Group C (this compound Control): Process the sample as in Group B, but add this compound at the final experimental concentration.
-
Group D (Secondary Only Control - for immunofluorescence): Process the sample through all steps, including incubation with the secondary antibody, but omitting the primary antibody. This checks for non-specific binding of the secondary antibody.[5]
-
-
Image all samples using the exact same acquisition settings (laser power, exposure time, gain) that you use for your fully stained experimental samples.
-
Analyze the images:
-
If Group A shows significant fluorescence, you have an endogenous autofluorescence issue.
-
If Group C shows significantly more fluorescence than Group B, this compound is likely contributing to the signal.
-
If Group D shows a strong signal, your secondary antibody is binding non-specifically.
-
Protocol 2: Spectral Imaging and Linear Unmixing
Objective: To computationally separate the fluorescence spectrum of your specific probe from the broad spectrum of autofluorescence. This is a powerful technique when autofluorescence cannot be eliminated through sample preparation.
Principle: This method relies on acquiring a full emission spectrum for each pixel in the image. By providing the microscope software with a "pure" spectrum of the autofluorescence (from an unstained control) and the spectra of your specific fluorophores, an algorithm can calculate the contribution of each to the mixed signal in your experimental sample.[11]
Caption: The process of spectral unmixing.
Procedure:
-
Prepare Reference Samples:
-
An unstained sample (as in Protocol 1, Group A).
-
Single-stained samples for each fluorophore in your experiment.
-
-
Acquire a Lambda Stack: Using a confocal microscope with a spectral detector, acquire a "lambda stack" or "spectral image" of your unstained control. This will be your reference spectrum for autofluorescence.
-
Acquire Reference Spectra for Fluorophores: Acquire a lambda stack for each of your single-stained control samples.
-
Acquire a Lambda Stack of Your Experimental Sample: This image will contain the mixed signals.
-
Perform Linear Unmixing: In the microscope's analysis software, use the linear unmixing function.
-
Load the reference spectrum for autofluorescence.
-
Load the reference spectra for each of your fluorophores.
-
Apply the algorithm to your experimental image.
-
-
Analyze the Output: The software will generate separate images, each showing the calculated signal for a single component (autofluorescence, fluorophore 1, fluorophore 2, etc.), allowing you to visualize your specific signal free from the autofluorescence background.
Protocol 3: Chemical Quenching of Autofluorescence
Objective: To reduce autofluorescence using chemical reagents. This should be considered if other methods are insufficient, as quenchers can sometimes affect the specific signal.
A. Aldehyde-Induced Autofluorescence Quenching
-
Reagent: Sodium borohydride (NaBH₄).
-
Procedure:
-
After fixation and washing, incubate the sample in a freshly prepared solution of 1 mg/mL sodium borohydride in ice-cold PBS.
-
Incubate for 10-15 minutes at room temperature.
-
Wash thoroughly with PBS (3 x 5 minutes) to remove all traces of the reagent.
-
Proceed with your standard staining protocol. Caution: Sodium borohydride is a strong reducing agent and should be handled with care.
-
B. General Autofluorescence Quenching
-
Reagent: Commercial quenching reagents (e.g., TrueVIEW™, Sudan Black B).
-
Procedure:
-
Follow the manufacturer's instructions carefully. Typically, these reagents are applied after the final washing step of your staining protocol, just before coverslipping.
-
Incubation times are usually short (2-10 minutes).
-
A brief rinse may be required before mounting. Note: Always test commercial quenchers on a control sample first to ensure they do not quench your specific fluorescent signal.[5]
-
References
- 1. A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. Autofluorescence microscopy: a non-destructive tool to monitor mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells [frontiersin.org]
- 9. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Ensuring Complete Inhibition with Stigmatellin X
Welcome to the technical support center for Stigmatellin X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the mitochondrial electron transport chain. Specifically, it targets Complex III (cytochrome bc1 complex) at the quinol oxidation (Qo) site.[1] By binding to this site, this compound blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the proton motive force and inhibiting ATP synthesis. At higher concentrations, this compound may also exhibit inhibitory effects on Complex I.[1]
Q2: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cellular assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
-
Protocol for 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Q3: What is the typical working concentration for this compound in cellular assays?
The optimal working concentration of this compound can vary significantly depending on the cell type, cell density, and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model system. Based on available data, concentrations ranging from nanomolar to low micromolar are often effective.
Quantitative Data: IC50 Values of Stigmatellin Derivatives
The following table summarizes the IC50 values for Stigmatellin A, X, and Y, providing a comparative view of their inhibitory potency on NADH oxidation in submitochondrial particles from beef heart.
| Compound | IC50 (ng/mL) | IC50 (nM) | Source |
| Stigmatellin A | 7.7 | 15 | [2] |
| This compound | 31 | 66 | [2] |
| Stigmatellin Y | 10.2 | 21 | [2] |
Experimental Protocols
Detailed Protocol for Determining the IC50 of this compound in Adherent Cells
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of a biological process, such as cell viability or mitochondrial respiration.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS) or other viability assay reagent
-
DMSO (for dissolving formazan crystals)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Dilution:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assay (MTT Example):
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Inhibition of Mitochondrial Respiration | - Insufficient concentration of this compound.- Cell density is too high.- Inadequate incubation time.- this compound degradation. | - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line.- Optimize cell seeding density.- Increase the incubation time with the inhibitor.- Use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles. |
| High Variability Between Replicates | - Uneven cell seeding.- Pipetting errors during compound addition.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for consistent reagent addition.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected Cellular Effects (Off-Target Effects) | - At high concentrations, this compound may inhibit Complex I.- The observed phenotype may be a secondary effect of mitochondrial dysfunction. | - Use the lowest effective concentration of this compound determined from your dose-response experiments.- To confirm the on-target effect, consider using other Complex III inhibitors (e.g., Antimycin A) as a comparison.- Rescue the phenotype by providing downstream metabolites that bypass the inhibited step, if applicable. |
| Precipitation of this compound in Culture Medium | - this compound has low aqueous solubility. | - Ensure the final concentration of DMSO in the culture medium is kept low (typically <0.5%) to maintain solubility.- Visually inspect the medium for any signs of precipitation after adding the compound. |
Visualizations
Caption: Inhibition of the Electron Transport Chain by this compound.
Caption: General Experimental Workflow for this compound Treatment.
Caption: Troubleshooting Logic for Incomplete Inhibition.
References
Stigmatellin X: Technical Support Center for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Stigmatellin X in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound belongs to a class of natural products isolated from the myxobacterium Stigmatella aurantiaca. Its primary mechanism of action is the potent inhibition of the mitochondrial respiratory chain. Specifically, it targets the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis.
Q2: I am observing different IC50 values for this compound in different cell lines. Is this normal?
Yes, it is entirely expected to observe different IC50 values for this compound across various cell lines. The sensitivity of a cell line to a particular compound is influenced by numerous factors, including:
-
Metabolic Rate: Cells with higher metabolic activity may be more susceptible to mitochondrial inhibitors.
-
Genetic Background: Differences in the expression of apoptotic regulatory proteins (e.g., Bcl-2 family members) can alter the threshold for apoptosis induction.
-
Drug Efflux Pumps: Overexpression of efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound, leading to higher IC50 values.
Q3: Can this compound interfere with the MTT assay readout?
While direct interference of this compound with the MTT reagent has not been widely reported, its mechanism of action warrants careful consideration. The MTT assay measures cell viability based on the activity of mitochondrial dehydrogenases, which reduce the MTT tetrazolium salt to formazan. Since this compound is a potent mitochondrial inhibitor, it will inherently suppress this enzymatic activity. This can lead to a decrease in formazan production that reflects not only a reduction in cell number but also a direct inhibition of the metabolic activity of viable cells. Therefore, it is advisable to complement MTT assays with other viability assays that rely on different cellular parameters, such as membrane integrity (e.g., Trypan Blue or Propidium Iodide staining).
Q4: What is the best solvent for this compound in cell culture experiments?
This compound is a hydrophobic molecule with low solubility in aqueous media. Dimethyl sulfoxide (DMSO) is the most commonly used solvent to prepare stock solutions. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting Guides
Issue 1: High Variability in MTT/XTT Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting into wells to prevent settling. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound and with the MTT/XTT reagent for all plates. |
| Precipitation of this compound | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. |
Issue 2: Unexpectedly Low Cell Viability in Control Groups (Annexin V/PI Assay)
| Possible Cause | Troubleshooting Step |
| Harsh Cell Handling | Centrifuge cells at a low speed and handle them gently during washing and resuspension to avoid mechanical damage to the cell membrane, which can lead to false positive PI staining. |
| Over-trypsinization of Adherent Cells | Incubate with trypsin for the minimum time required to detach the cells. Neutralize the trypsin with media containing serum promptly. |
| DMSO Cytotoxicity | Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final DMSO concentration in all experimental wells, including controls, is below this level. |
Issue 3: No Significant Decrease in Cell Viability After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | Perform a broad-range dose-response experiment to determine the effective concentration range for your cell line. |
| Cell Line Resistance | Consider using a cell line known to be sensitive to mitochondrial inhibitors. Investigate the expression of drug resistance markers in your cell line. |
| Degradation of this compound | Store the this compound stock solution at -20°C or -80°C and protect it from light. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Due to the limited availability of public data specifically for "this compound," a comprehensive table of IC50 values across multiple cancer cell lines cannot be provided at this time. However, related compounds like Stigmasterol have shown cytotoxic effects in various cancer cell lines, with IC50 values generally in the micromolar range.[1] It is recommended that researchers determine the IC50 of this compound empirically in their cell line of interest.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via the intrinsic pathway.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for assessing this compound's effect on cell viability.
Troubleshooting Logic for High Background in MTT Assay
References
Technical Support Center: Stigmatellin X & Mitochondrial Function
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for experiments involving Stigmatellin X and its impact on mitochondrial membrane potential.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on mitochondria?
A1: this compound is a potent inhibitor of the mitochondrial electron transport chain. It is isolated from the myxobacterium Stigmatella aurantica.[1] Its primary mechanism involves binding to the quinol oxidation (Qo) site of the cytochrome bc1 complex, also known as Complex III.[1][2] This action blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in cellular respiration.[3]
Q2: How does the inhibition of Complex III by this compound lead to a change in mitochondrial membrane potential (ΔΨm)?
A2: The electron transport chain (ETC) actively pumps protons (H+) from the mitochondrial matrix to the intermembrane space. This process establishes an electrochemical gradient, known as the proton-motive force, which includes the mitochondrial membrane potential (ΔΨm). By inhibiting Complex III, this compound halts electron flow, which in turn stops proton pumping at this complex.[3] The cessation of proton pumping, while proton leak and consumption by ATP synthase may continue, leads to a rapid decrease or collapse of the mitochondrial membrane potential, an effect known as depolarization.
Q3: What is the specific molecular interaction between this compound and Complex III?
A3: this compound binds to the Qo site of Complex III, specifically interacting with cytochrome b and the Rieske iron-sulfur protein (ISP).[2] A key interaction is the formation of a hydrogen bond with the histidine residue (His-181 in bovine) that ligands the [2Fe-2S] cluster of the ISP.[1] This binding locks the ISP's head domain in a fixed position, preventing it from transferring electrons to cytochrome c1, and dramatically increases the midpoint potential of the ISP.[1][3]
Q4: What is the expected outcome of treating cells with this compound in a mitochondrial membrane potential assay?
A4: The expected outcome is a dose-dependent decrease in mitochondrial membrane potential. In fluorescence-based assays using cationic dyes like TMRM or JC-1, this would be observed as a decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1), indicating mitochondrial depolarization.
Quantitative Impact on Complex III
This compound's binding has a direct, quantifiable effect on the components of Complex III. The most significant of these is the change in the redox potential of the Rieske iron-sulfur protein (ISP).
| Parameter | Value (Control) | Value (this compound-bound) | Reference |
| Rieske Iron-Sulfur Protein Midpoint Potential | 290 mV | 540 mV | [2][3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which this compound disrupts mitochondrial function.
Caption: this compound inhibits Complex III, halting electron transport and proton pumping, causing depolarization.
Troubleshooting Guide
Problem: No significant decrease in mitochondrial membrane potential (ΔΨm) is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient Concentration | This compound is a potent but stoichiometric inhibitor. Ensure the concentration used is sufficient to inhibit Complex III in your specific cell type and density. Perform a dose-response curve to determine the optimal concentration (typically in the nanomolar to low micromolar range). |
| Inadequate Incubation Time | The effect on ΔΨm can be rapid. However, ensure you are incubating for a sufficient period. A time-course experiment (e.g., 15 min, 30 min, 1 hr) can help identify the optimal treatment duration. |
| Compound Instability | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions in appropriate media before each experiment. |
| Cell Type Specifics | Some cell lines may have a lower reliance on oxidative phosphorylation (e.g., highly glycolytic cancer cells), potentially masking the effect of ETC inhibitors. Consider using galactose-supplemented media instead of glucose to force cells to rely on oxidative phosphorylation.[4] |
| Assay Interference | Verify that this compound does not have intrinsic fluorescence that could interfere with the assay readout at the wavelengths used. Run a "compound only" control in cell-free media. |
Problem: The positive control (e.g., FCCP, CCCP) works, but this compound shows no effect.
| Possible Cause | Suggested Solution |
| Mechanism Difference | FCCP is a protonophore that directly dissipates the proton gradient, collapsing the ΔΨm through a different mechanism than ETC inhibition. This result strongly suggests the issue lies with the this compound compound itself or its specific interaction. |
| Compound Inactivity | The specific batch of this compound may be inactive. Verify its activity with an alternative method, such as measuring oxygen consumption rates (OCR) using a Seahorse analyzer or Oroboros O2k, where a sharp drop in respiration should be observed. |
Problem: High variability in fluorescence readings between replicates.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension and careful plating technique to achieve consistent cell numbers across all wells. Allow cells to adhere and recover adequately before treatment. |
| Inconsistent Dye Loading | Ensure the final concentration of the potential-sensitive dye (e.g., TMRM, JC-1) is consistent in all wells. Ensure incubation time and temperature for dye loading are uniform. |
| Phototoxicity/Photobleaching | Minimize exposure of the fluorescent dye to excitation light. Use the lowest possible laser power and exposure time during imaging. Include a "no treatment, with dye" control to assess signal stability over time. |
Experimental Protocol: Measuring ΔΨm with TMRM
This protocol provides a general framework for assessing this compound-induced changes in mitochondrial membrane potential using Tetramethylrhodamine, Methyl Ester (TMRM).
Materials:
-
Cells of interest plated in a multi-well imaging plate (e.g., 96-well black, clear bottom).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
FCCP stock solution (positive control, e.g., 10 mM in DMSO).
-
TMRM stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium).
-
Fluorescence microscope or plate reader with appropriate filter sets (TMRM Ex/Em: ~548/573 nm).
Workflow Diagram:
Caption: Workflow for measuring mitochondrial membrane potential with TMRM after this compound treatment.
Procedure:
-
Cell Seeding: Seed cells in a suitable plate at a density that will result in 70-80% confluency on the day of the experiment.
-
TMRM Loading: Prepare a working solution of TMRM in pre-warmed imaging medium. A typical concentration range is 20-100 nM. Remove the culture medium from the cells and add the TMRM-containing medium.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C and 5% CO2 to allow the dye to accumulate in the mitochondria.
-
Compound Addition: Prepare serial dilutions of this compound and a working concentration of FCCP (e.g., 10 µM) in pre-warmed imaging medium.
-
Treatment: After the TMRM loading incubation, add the compound-containing media to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Final Incubation: Incubate for the desired treatment duration (e.g., 30 minutes).
-
Measurement: Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope.
-
Data Analysis: Background-subtract the fluorescence values. Normalize the fluorescence intensity of treated wells to the average of the vehicle-treated control wells. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Troubleshooting Logic Diagram
This diagram provides a logical flow to diagnose experimental issues.
Caption: A decision tree for troubleshooting common issues in mitochondrial membrane potential assays.
References
- 1. Stigmatellin - Wikipedia [en.wikipedia.org]
- 2. The chromone inhibitor stigmatellin--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
Validation & Comparative
Stigmatellin X vs. Antimycin A: A Comparative Guide to Cytochrome bc1 Complex Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the inhibitory mechanisms of Stigmatellin X and Antimycin A, two potent inhibitors of the mitochondrial cytochrome bc1 complex (also known as complex III or ubiquinol-cytochrome c reductase). Understanding the distinct modes of action of these molecules is crucial for research in cellular respiration, mitochondrial dysfunction, and for the development of novel therapeutics and antifungals.
Unraveling the Mechanisms of Inhibition
The cytochrome bc1 complex is a critical component of the electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane. This process is central to ATP synthesis. Both this compound and Antimycin A disrupt this vital process, but they do so by targeting different sites within the complex, leading to distinct biochemical consequences.
This compound: Targeting the Qo Site
This compound is a potent inhibitor that binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex, located on the positive (P) side of the inner mitochondrial membrane. Its binding pocket is within the cytochrome b subunit. The primary mechanism of inhibition by this compound involves:
-
Blocking Ubiquinol Oxidation: this compound competitively inhibits the binding of ubiquinol to the Qo site, preventing the initial step of the Q-cycle, which is the bifurcation of electrons.
-
Fixation of the Iron-Sulfur Protein (ISP): A key feature of this compound inhibition is its ability to lock the extrinsic domain of the Rieske iron-sulfur protein (ISP) in a "b-position," close to cytochrome bL.[1] This is achieved through the formation of a hydrogen bond between the inhibitor and Histidine-161 of the ISP.[2] This conformational lock prevents the ISP from moving to interact with cytochrome c1, thereby halting electron transfer to cytochrome c.[2]
-
Increased Midpoint Potential of ISP: The binding of this compound dramatically increases the redox midpoint potential of the ISP, making it a much stronger oxidant.[1][3]
Antimycin A: Targeting the Qi Site
In contrast to this compound, Antimycin A binds to the quinone reduction (Qi) site, located on the negative (N) side of the inner mitochondrial membrane, also within the cytochrome b subunit.[4][5][6] Its inhibitory action is characterized by:
-
Blocking Electron Transfer to Ubiquinone: Antimycin A specifically blocks the transfer of an electron from heme bH to ubiquinone or semiquinone at the Qi site.[6] This interrupts the second half of the Q-cycle, leading to an accumulation of reduced cytochrome b hemes.
-
Formation of a Stable Inhibitor-Enzyme Complex: Antimycin A is a very high-affinity inhibitor, with a dissociation constant (Kd) in the picomolar range, indicating a very stable interaction with the Qi site.[7] The N-formylamino-salicylamide group of Antimycin A is crucial for this tight binding, forming hydrogen bonds with conserved amino acid residues such as Aspartate-228 of cytochrome b.[4][5]
Quantitative Comparison of Inhibition
The following table summarizes the available quantitative data for the inhibition of the cytochrome bc1 complex by this compound and Antimycin A. It is important to note that direct comparative studies under identical experimental conditions are limited, and values can vary depending on the source of the enzyme and the assay conditions.
| Parameter | This compound | Antimycin A | Reference |
| Binding Site | Qo (Quinol Oxidation) | Qi (Quinone Reduction) | [8] |
| Target Subunit | Cytochrome b | Cytochrome b | [2][6] |
| Binding Affinity (Kd) | Not explicitly found | ~30 pM | [7] |
| IC50 / EC50 | Not explicitly found for this compound | 1.25 µg/mL (EC50 against R. solani) | [9] |
| Binding Rate Constant (kon) | 1.0 x 10^5 M-1 s-1 (for Stigmatellin) | Not explicitly found | [10] |
Visualizing the Inhibition Mechanisms
To better understand the distinct mechanisms of this compound and Antimycin A, the following diagrams illustrate their binding sites and effects on the electron transport chain within the cytochrome bc1 complex, as well as a typical experimental workflow for their characterization.
Figure 1. Mechanism of electron flow through the cytochrome bc1 complex and the inhibitory sites of this compound and Antimycin A.
Figure 2. A generalized experimental workflow for determining the IC50 values of cytochrome bc1 complex inhibitors.
Experimental Protocols
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of this compound and Antimycin A on the cytochrome bc1 complex. Specific concentrations and incubation times may need to be optimized based on the enzyme source and purity.
Objective: To determine the IC50 values for this compound and Antimycin A inhibition of cytochrome bc1 complex activity.
Principle: The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The rate of this reaction is measured in the presence of varying concentrations of the inhibitors to determine the concentration at which the enzyme activity is reduced by 50%.
Materials:
-
Isolated and purified cytochrome bc1 complex
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Antimycin A stock solution (in a suitable solvent like ethanol)
-
Decylubiquinol (DBH2) or other suitable ubiquinol analog as the electron donor
-
Cytochrome c (from bovine heart or horse heart)
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA
-
Spectrophotometer capable of kinetic measurements at 550 nm
-
96-well microplate (optional, for high-throughput screening)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of cytochrome c in the assay buffer.
-
Prepare a stock solution of DBH2 in ethanol.
-
Prepare a series of dilutions of this compound and Antimycin A in the appropriate solvent.
-
-
Enzyme Activity Assay:
-
In a cuvette or microplate well, add the assay buffer, the cytochrome c solution, and the desired concentration of the inhibitor (or solvent control).
-
Add the purified cytochrome bc1 complex to the mixture and incubate for a short period (e.g., 2-5 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the DBH2 solution.
-
Immediately start monitoring the increase in absorbance at 550 nm for a set period (e.g., 1-5 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of cytochrome c reduction (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration. The molar extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm is 21.1 mM⁻¹cm⁻¹.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) using the formula: % Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
This compound and Antimycin A are invaluable tools for studying the intricate mechanism of the cytochrome bc1 complex. Their distinct binding sites and modes of inhibition provide complementary insights into the Q-cycle and the conformational dynamics of this essential enzyme. While both are highly potent inhibitors, their different targets within the complex underscore the importance of precise molecular interactions in drug design and the study of mitochondrial bioenergetics. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the inhibitory effects of these and other compounds targeting the cytochrome bc1 complex.
References
- 1. Inhibitor binding changes domain mobility in the iron–sulfur protein of the mitochondrial bc1 complex from bovine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dosequis.colorado.edu [dosequis.colorado.edu]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 10. Determination of the binding rate constants of stigmatellin and UHDBT to bovine cytochrome bc(1) complex by cytochrome c(1) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stigmatellin X and Myxothiazol: Unraveling their Inhibitory Effects on the Cytochrome bc1 Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent inhibitors of the mitochondrial cytochrome bc1 complex (Complex III), Stigmatellin X and myxothiazol. Both compounds are invaluable tools in mitochondrial research and serve as lead compounds in the development of fungicides and antiparasitic drugs. Understanding their distinct mechanisms of action is crucial for their effective application in experimental settings and for the design of novel therapeutics.
Mechanism of Action and Binding Sites
This compound and myxothiazol both inhibit the cytochrome bc1 complex by binding to the ubiquinol oxidation (Qo) site, thereby blocking electron transfer and halting cellular respiration. However, their precise binding modes and the resulting functional consequences differ significantly.
This compound binds to a pocket within the Qo site that involves both the cytochrome b subunit and the Rieske iron-sulfur protein (ISP). A key interaction is the formation of a hydrogen bond with the ISP. This interaction is crucial as it locks the ISP in a fixed position, preventing its movement, which is a critical step in the electron transfer process to cytochrome c1.
Myxothiazol , in contrast, binds to a sub-domain of the Qo site that is primarily located on the cytochrome b subunit, closer to the heme bL. Crucially, myxothiazol does not directly interact with the Rieske ISP. This allows the ISP to retain its conformational flexibility, although the overall electron flow is still inhibited.
These distinct binding mechanisms lead to different downstream effects and can be exploited in studies dissecting the intricate process of electron transfer within the cytochrome bc1 complex.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency of this compound and myxothiazol from various studies. It is important to note that a direct comparison of IC50 values is most accurate when determined in the same study under identical experimental conditions. The data presented here is compiled from multiple sources and should be interpreted with this consideration.
| Inhibitor | Target | IC50 / Kᵢ | Reference |
| This compound | Yeast Saccharomyces cerevisiae cytochrome bc1 | 2.4 nM (IC50) | |
| Bovine heart mitochondria cytochrome bc1 | Stoichiometric inhibition (0.5 mol/mol of bc1) | ||
| Myxothiazol | Yeast Saccharomyces cerevisiae cytochrome bc1 | Not directly compared in the same study | |
| Bovine heart mitochondria cytochrome bc1 | Not directly compared in the same study |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and myxothiazol on the cytochrome bc1 complex is typically performed using a spectrophotometric enzymatic assay.
Cytochrome bc1 Complex Activity Assay
Objective: To measure the rate of cytochrome c reduction by the cytochrome bc1 complex in the presence and absence of inhibitors to determine their IC50 values.
Materials:
-
Isolated and purified cytochrome bc1 complex (e.g., from bovine heart mitochondria or yeast)
-
Cytochrome c (from horse heart)
-
Decylubiquinol (DBH) as the substrate
-
Potassium phosphate buffer (pH 7.4)
-
EDTA
-
Inhibitors (this compound, myxothiazol) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance changes at 550 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and cytochrome c in a cuvette.
-
Add a known concentration of the purified cytochrome bc1 complex to the reaction mixture.
-
To determine the IC50, prepare a series of dilutions of the inhibitor (this compound or myxothiazol) and add them to separate cuvettes containing the reaction mixture and the enzyme. Incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, decylubiquinol.
-
Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time in a spectrophotometer. The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition for each inhibitor concentration is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms
To better understand the distinct inhibitory actions of this compound and myxothiazol, the following diagrams illustrate their binding sites within the electron transport chain and a typical experimental workflow.
Caption: Electron flow through the cytochrome bc1 complex and the distinct binding sites of this compound and myxothiazol at the Qo site.
Caption: A typical experimental workflow for determining the IC50 values of cytochrome bc1 complex inhibitors.
Comparative Analysis of Stigmatellin X Cross-reactivity with Quinone-Binding Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Stigmatellin X on various quinone-binding enzymes. Stigmatellin, a natural product isolated from the myxobacterium Stigmatella aurantiaca, is a potent inhibitor of cellular respiration and photosynthesis due to its interaction with enzymes containing quinone-binding sites.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to facilitate further research and drug development efforts.
Quantitative Comparison of Stigmatellin Inhibition
This compound exhibits potent inhibitory activity against several key enzymes of electron transport chains in both mitochondria and chloroplasts. Its primary targets are the cytochrome bc1 complex (Complex III) in mitochondria and the analogous cytochrome b6f complex in photosynthetic organisms.[3] Additionally, at higher concentrations, it has been shown to inhibit Complex I of the mitochondrial respiratory chain.[4] The following table summarizes the available quantitative data on the inhibition of these enzymes by Stigmatellin and its analogs. It is important to note that the experimental conditions and the specific form of Stigmatellin used may vary between studies, which can influence the reported values.
| Target Enzyme | Organism/Source | Inhibitor | Parameter | Value | Reference |
| Cytochrome bc1 complex | Saccharomyces cerevisiae (yeast) | Stigmatellin | IC50 | 5 nM | --INVALID-LINK-- |
| Cytochrome bc1 complex | Bovine heart mitochondria | Stigmatellin | Binding Rate Constant (kon) | 1.0 x 10^5 M⁻¹s⁻¹ | --INVALID-LINK-- |
| Complex I (NADH:ubiquinone oxidoreductase) | Bovine heart mitochondria | Tridecyl-stigmatellin | Inhibition Titer | 0.2 µM (extrapolated to zero particle concentration) | --INVALID-LINK-- |
| Photosystem II (QB site) | Rhodobacter sphaeroides chromatophores | Stigmatellin | Kd | 4 nM (at pH 8.5) | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and cross-reactivity. Below are synthesized protocols for determining the inhibitory activity of this compound against its primary targets.
Protocol 1: Determination of IC50/Ki for Cytochrome bc1 Complex (Complex III)
This protocol is adapted from standard spectrophotometric assays measuring the ubiquinol-cytochrome c reductase activity of the cytochrome bc1 complex.
1. Materials and Reagents:
-
Isolated and purified cytochrome bc1 complex
-
Decylubiquinol (DBH2) as substrate
-
Cytochrome c (from bovine heart)
-
Potassium cyanide (KCN) to inhibit cytochrome c oxidase
-
This compound stock solution (in an appropriate solvent like DMSO or ethanol)
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
Spectrophotometer capable of measuring absorbance changes at 550 nm.
2. Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, cytochrome c (e.g., 50 µM), and KCN (e.g., 1 mM).
-
Add a known concentration of the purified cytochrome bc1 complex to the reaction mixture.
-
Add varying concentrations of this compound to different cuvettes, including a control with no inhibitor. Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, decylubiquinol (e.g., 50 µM).
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time. The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
Plot the initial reaction rates against the logarithm of the this compound concentration.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined from the resulting dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
Protocol 2: Assessment of Complex I Inhibition
This protocol outlines a method to measure the NADH:ubiquinone oxidoreductase activity of Complex I and its inhibition by this compound.
1. Materials and Reagents:
-
Isolated mitochondrial membranes or purified Complex I
-
NADH as the electron donor
-
Coenzyme Q1 (or other suitable ubiquinone analog) as the electron acceptor
-
This compound stock solution
-
Assay Buffer: 25 mM potassium phosphate buffer, pH 7.5, containing 5 mM MgCl2.
-
Spectrophotometer to monitor the oxidation of NADH at 340 nm.
2. Procedure:
-
In a cuvette, prepare the assay buffer containing the mitochondrial membranes or purified Complex I.
-
Add varying concentrations of this compound to different cuvettes, including a control.
-
Add the electron acceptor, Coenzyme Q1.
-
Initiate the reaction by adding NADH (e.g., 100 µM).
-
Measure the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rate of this decrease is proportional to Complex I activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Evaluation of Photosystem II Inhibition
This protocol describes how to measure the effect of this compound on the electron transport activity of Photosystem II (PSII) by monitoring oxygen evolution.
1. Materials and Reagents:
-
Isolated thylakoid membranes or PSII-enriched membrane fragments
-
Artificial electron acceptor for PSII (e.g., 2,6-dichloro-p-benzoquinone, DCBQ)
-
This compound stock solution
-
Assay Buffer: 50 mM MES-NaOH, pH 6.5, containing 10 mM NaCl, 5 mM MgCl2, and 0.5 M sucrose.
-
Clark-type oxygen electrode or other oxygen sensor.
2. Procedure:
-
Calibrate the oxygen electrode system.
-
Add the assay buffer to the reaction chamber of the oxygen electrode.
-
Add the thylakoid or PSII membrane suspension to the chamber.
-
Introduce the artificial electron acceptor, DCBQ (e.g., 0.5 mM).
-
Add varying concentrations of this compound to the chamber in different experimental runs, including a control.
-
Illuminate the sample with saturating light to initiate photosynthesis.
-
Measure the rate of oxygen evolution.
-
Calculate the percentage of inhibition of oxygen evolution for each this compound concentration.
-
Determine the IC50 value from a plot of inhibition percentage versus the logarithm of this compound concentration.
Visualizations
Signaling Pathway of Stigmatellin Inhibition
The following diagram illustrates the mechanism of this compound inhibition at the quinol oxidation (Qo) site of the cytochrome bc1/b6f complex.
Caption: Competitive binding of this compound at the Qo site of the cytochrome bc1/b6f complex.
Experimental Workflow for Determining Inhibitor Potency
The logical flow for assessing the inhibitory constant (IC50 or Ki) of a compound like this compound is depicted below.
Caption: Workflow for determining the IC50 and Ki of this compound against a quinone-binding enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chromone inhibitor stigmatellin--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Stigmatellin A vs. Stigmatellin X: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Stigmatellin A and Stigmatellin X, two closely related natural products from myxobacteria. Both compounds are known inhibitors of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, a critical enzyme for cellular energy production. This inhibition underlies their potent biological effects, which include antifungal and anti-biofilm activities. This document summarizes the available quantitative data, details the experimental protocols used to ascertain these activities, and provides a visual representation of their shared mechanism of action.
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
Stigmatellin A and this compound both exert their primary biological effect by binding to the Qo (quinol oxidation) site of the cytochrome bc1 complex. This binding event physically obstructs the natural substrate, ubiquinol, from docking, thereby halting the electron transport chain. The disruption of this crucial process leads to an inability to generate ATP, ultimately causing cellular demise in susceptible organisms.
Comparative Biological Activity Data
While both Stigmatellin A and this compound target the same enzyme, their potencies in different biological assays can vary. The following table summarizes the available quantitative data for their antifungal and anti-biofilm activities.
| Compound | Organism | Assay Type | Endpoint | Value (µg/mL) | Reference |
| Stigmatellin A | Pichia anomala | Antifungal Susceptibility | MIC | 12.5 | [1] |
| Candida albicans | Antifungal Susceptibility | MIC | 25 | [1] | |
| Mucor hiemalis | Antifungal Susceptibility | MIC | 25 | [1] | |
| This compound | Pseudomonas aeruginosa | Anti-biofilm Activity | - | - | - |
MIC: Minimum Inhibitory Concentration. Data for this compound's anti-biofilm activity is currently qualitative, indicating potential but without a reported IC50 or equivalent value.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal species.
1. Inoculum Preparation:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida species) at 30°C for 24-48 hours.
-
A suspension of the fungal culture is prepared in sterile saline or RPMI-1640 medium.
-
The suspension is adjusted to a final concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
2. Assay Procedure:
-
The assay is performed in sterile 96-well microtiter plates.
-
The test compound (e.g., Stigmatellin A) is serially diluted in RPMI-1640 medium buffered with MOPS.
-
100 µL of the fungal inoculum is added to each well containing 100 µL of the serially diluted compound.
-
The plates are incubated at 35°C for 24-48 hours.
3. MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to a drug-free control well.
Pseudomonas aeruginosa Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of biofilms by Pseudomonas aeruginosa.
1. Inoculum Preparation:
-
A single colony of P. aeruginosa is inoculated into a suitable broth medium (e.g., Luria-Bertani broth) and incubated overnight at 37°C with shaking.
-
The overnight culture is diluted to a standardized optical density (e.g., OD600 of 0.01) in fresh medium.
2. Assay Procedure:
-
The assay is performed in sterile 96-well flat-bottom microtiter plates.
-
The test compound (e.g., this compound) is added to the wells at various concentrations.
-
200 µL of the diluted bacterial culture is added to each well.
-
The plates are incubated statically at 37°C for 24-48 hours to allow for biofilm formation.
3. Biofilm Quantification:
-
After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
The remaining adherent biofilm is stained with 0.1% crystal violet solution for 15-20 minutes at room temperature.
-
Excess stain is removed by washing with water.
-
The bound crystal violet is solubilized with 30% acetic acid or ethanol.
-
The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm formed. The percentage of inhibition is calculated relative to a no-treatment control.
Cytochrome bc1 Complex Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the isolated cytochrome bc1 complex.
1. Enzyme and Substrate Preparation:
-
Purified cytochrome bc1 complex is diluted in a suitable buffer (e.g., Tris-HCl with detergent).
-
The substrate, ubiquinol (often in the form of decylubiquinol), is prepared in an appropriate solvent.
-
The electron acceptor, cytochrome c, is prepared in the assay buffer.
2. Assay Procedure:
-
The reaction is typically performed in a spectrophotometer cuvette or a 96-well plate.
-
The assay mixture contains the buffer, cytochrome c, and the cytochrome bc1 complex.
-
The test compound is added at various concentrations and pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the ubiquinol substrate.
3. Activity Measurement:
-
The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c over time, which results in an increase in absorbance at 550 nm.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then calculated.
Summary and Future Directions
Stigmatellin A and this compound are both potent inhibitors of the cytochrome bc1 complex. While quantitative data for the antifungal activity of Stigmatellin A is available, a direct quantitative comparison with this compound is hampered by the lack of published IC50 or MIC values for the latter, particularly concerning its anti-biofilm properties.
Future research should focus on conducting head-to-head comparative studies of Stigmatellin A and this compound in a panel of biological assays, including cytochrome bc1 inhibition, antifungal, and anti-biofilm assays. This would provide a clearer understanding of their relative potencies and potential for development as therapeutic agents. Elucidating the structure-activity relationships within the stigmatellin class will be crucial for the rational design of novel and more effective inhibitors targeting the cytochrome bc1 complex.
References
A Structural Showdown: Stigmatellin X and its Analogs in the Spotlight
For Immediate Release
A comprehensive analysis of Stigmatellin X and its analogs reveals critical structural nuances that dictate their biological activity. This guide offers a deep dive into the comparative performance of these potent mitochondrial inhibitors, providing researchers, scientists, and drug development professionals with essential data to inform future research and therapeutic design.
Stigmatellins, a class of natural products produced by myxobacteria, are renowned for their potent inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This inhibition disrupts cellular energy production and triggers downstream signaling events, making them valuable tools for studying mitochondrial function and potential scaffolds for drug development. This guide focuses on the structural and functional differences between this compound and its key analogs, including Stigmatellin A, Stigmatellin Y, stigmatellic acid, iso-methoxy-stigmatellin A, and stigmatellin C.
Structural Variations: The Key to Differential Activity
The core structure of stigmatellins features a 5,7-dimethoxy-8-hydroxychromone headgroup attached to a hydrophobic alkenyl side chain. Variations in this side chain are the primary determinants of the differential biological activities among the analogs.
Stigmatellin A , often considered the benchmark compound in this family, possesses a fully elaborated side chain that appears to be optimal for binding to the Qo site of the cytochrome bc1 complex. In contrast, This compound is characterized by the absence of two methyl groups on the methoxy moieties of the aromatic ring compared to Stigmatellin A.[1] Stigmatellin Y lacks one of these methyl groups.[1]
Recently discovered analogs further highlight the importance of the side chain. Stigmatellic acid features a terminal carboxylic acid group, iso-methoxy-stigmatellin A has a methoxy group at the C-12' position, and stigmatellin C contains a vicinal diol.[2][3][4] These modifications significantly impact the polarity and steric properties of the molecules, influencing their interaction with the target protein.
Performance Data: A Quantitative Comparison
The biological activities of Stigmatellin A and its newer analogs have been quantified through various assays, revealing a clear structure-activity relationship. Stigmatellin A consistently demonstrates superior potency across antimicrobial and cytotoxic assessments.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) values indicate that modifications to the side chain in the newer analogs lead to a decrease in antimicrobial efficacy compared to Stigmatellin A.
| Compound | M. hiemalis (DSM 1381) | P. anomala (DSM 6766) | C. albicans (DSM 1665) | B. subtilis (DSM 10) | S. aureus (Newman) | P. aeruginosa (PA14) | E. coli (acrB) |
| Stigmatellin A | 32 µg/mL | 16 µg/mL | 16 µg/mL | 128 µg/mL | 128 µg/mL | >128 µg/mL | >128 µg/mL |
| Stigmatellic acid | >128 µg/mL | 64 µg/mL | 128 µg/mL | >128 µg/mL | 128 µg/mL | >128 µg/mL | >128 µg/mL |
| iso-methoxy-stigmatellin A | >128 µg/mL | 128 µg/mL | 128 µg/mL | >128 µg/mL | 128 µg/mL | >128 µg/mL | >128 µg/mL |
| Stigmatellin C | 128 µg/mL | 128 µg/mL | 128 µg/mL | >128 µg/mL | >128 µg/mL | >128 µg/mL | >128 µg/mL |
Cytotoxic Activity
Similarly, in cytotoxicity assays against various cancer cell lines, Stigmatellin A exhibits the lowest half-maximal inhibitory concentration (IC50), indicating the highest potency.
| Compound | HCT-116 (Colon Carcinoma) | KB-3-1 (Cervix Carcinoma) | U2OS (Osteosarcoma) |
| Stigmatellin A | 0.09 µg/mL | 0.14 µg/mL | 0.50 µg/mL |
| Stigmatellic acid | 0.35 µg/mL | 0.95 µg/mL | 5.36 µg/mL |
| iso-methoxy-stigmatellin A | 0.25 µg/mL | 0.67 µg/mL | 3.34 µg/mL |
| Stigmatellin C | 1.16 µg/mL | 3.15 µg/mL | 18.80 µg/mL |
Note: Quantitative biological activity data for this compound and Y were not available in the reviewed literature.
Mechanism of Action and Downstream Effects
Stigmatellins exert their biological effects by binding to the Qo site of the cytochrome bc1 complex, which is a crucial component of the mitochondrial electron transport chain. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, leading to a cascade of downstream cellular events.
Caption: Inhibition of Complex III by Stigmatellins and Downstream Consequences.
The inhibition of Complex III leads to an accumulation of electrons within the complex, resulting in the increased production of reactive oxygen species (ROS). This oxidative stress, coupled with the disruption of the proton gradient across the inner mitochondrial membrane, leads to a decrease in mitochondrial membrane potential and a subsequent reduction in ATP synthesis. To compensate for the loss of ATP from oxidative phosphorylation, cells often upregulate glycolysis. Ultimately, the combination of energy depletion and oxidative stress can trigger apoptotic cell death.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the stigmatellin analogs was determined using a serial dilution assay in 96-well microtiter plates.
-
Preparation of Compounds: Stigmatellin A, stigmatellic acid, iso-methoxy-stigmatellin A, and stigmatellin C were dissolved in DMSO to a stock concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: A two-fold serial dilution of each compound was prepared in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well plates. The final concentrations ranged from 0.25 to 128 µg/mL.
-
Inoculation: Each well was inoculated with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48-72 hours for fungi.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Determination of Cytotoxic Activity (IC50)
The cytotoxic effects of the stigmatellin analogs on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (HCT-116, KB-3-1, and U2OS) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the stigmatellin analogs (typically ranging from 0.01 to 100 µg/mL) for 72 hours.
-
MTT Assay: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The comparative analysis of this compound and its analogs underscores the critical role of the alkenyl side chain in determining their biological potency. Stigmatellin A remains the most active compound in this series, with modifications to the side chain generally leading to a reduction in both antimicrobial and cytotoxic activity. The provided data and experimental protocols offer a valuable resource for researchers working on the development of novel therapeutics targeting mitochondrial function. Further investigation into the quantitative activity of this compound and Y is warranted to complete the comparative landscape of this important class of natural products.
References
Stigmatellin X vs. Funiculosin: A Comparative Guide for Researchers
In the realm of mitochondrial research and drug development, the selection of appropriate chemical tools is paramount for elucidating biological mechanisms and identifying potential therapeutic targets. Both Stigmatellin X and funiculosin are well-established inhibitors of the mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex (Complex III). However, their distinct mechanisms of action and biochemical properties make them suitable for different experimental applications. This guide provides a comprehensive comparison of this compound and funiculosin, supported by experimental data, to aid researchers in selecting the optimal inhibitor for their studies.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key biochemical and inhibitory properties of this compound and funiculosin. It is important to note that while both are highly potent, their reported inhibitory constants are derived from different types of measurements (dissociation constant vs. half-maximal inhibitory concentration) and should be interpreted accordingly.
| Feature | This compound | Funiculosin |
| Target | Cytochrome bc1 complex (Complex III) | Cytochrome bc1 complex (Complex III) |
| Binding Site | Quinol oxidation (Qo) site | Quinone reduction (Qi) site |
| Potency | Dissociation Constant (Kd) < 0.01 nM[1] | IC50 ≈ 10 nM (on bovine heart mitochondria)[2][3] |
| Source | Myxobacterium Stigmatella aurantiaca[1] | Fungus Penicillium funiculosum |
| Mechanism of Action | Blocks electron transfer from ubiquinol to the Rieske iron-sulfur protein.[1] | Exhibits antimycin-like activity, blocking electron transfer from heme bH to ubiquinone. |
| Key Experimental Application | Studying the ubiquinol oxidation process and the function of the Rieske iron-sulfur protein. | Investigating the quinone reduction mechanism and the role of the Qi site in the Q-cycle. |
Delving into the Mechanisms: Why Choose this compound?
The primary reason for selecting this compound over funiculosin lies in its specific and high-affinity interaction with the Qo site of the cytochrome bc1 complex. This site is where ubiquinol, the reduced form of coenzyme Q, binds to transfer electrons into the electron transport chain.
This compound's binding to the Qo site has several key consequences that make it a precise tool for researchers:
-
Direct Inhibition of Ubiquinol Oxidation: By occupying the Qo site, this compound directly prevents the initial step of electron transfer from ubiquinol. This allows for the specific investigation of processes upstream and downstream of this event.
-
Induction of a Conformational Change in the Rieske Iron-Sulfur Protein (ISP): this compound binding locks the ISP in a position close to cytochrome b, preventing its movement towards cytochrome c1. This conformational trapping is a unique feature that can be exploited to study the dynamics of the bc1 complex.
-
High Potency and Specificity: With a dissociation constant in the picomolar range, this compound is one of the most potent known inhibitors of the Qo site.[1] This high affinity ensures effective inhibition at very low concentrations, minimizing off-target effects.
In contrast, funiculosin acts at the Qi site , the site of ubiquinone reduction. While also a potent inhibitor, its "antimycin-like" activity makes it more suitable for studying the later stages of the Q-cycle. Therefore, for researchers specifically interested in the initial events of ubiquinol oxidation and the role of the Rieske iron-sulfur protein, this compound offers a more targeted and potent tool.
Experimental Protocols
To facilitate the use of these inhibitors in a laboratory setting, detailed protocols for isolating mitochondria and measuring the activity of the cytochrome bc1 complex are provided below.
Isolation of Mitochondria from Bovine Heart
This protocol is adapted from standard procedures for obtaining highly coupled mitochondria suitable for respiratory chain analysis.
Materials:
-
Fresh bovine heart tissue
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA
-
Homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge capable of reaching 10,000 x g and 4°C
-
Bradford assay reagents for protein quantification
Procedure:
-
Mince approximately 50 g of fresh bovine heart tissue and wash with ice-cold isolation buffer to remove excess blood.
-
Homogenize the minced tissue in 200 mL of ice-cold isolation buffer with a motor-driven Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully decant the supernatant and centrifuge it at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in 50 mL of isolation buffer.
-
Repeat the centrifugation at 10,000 x g for 15 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer (e.g., 1-2 mL).
-
Determine the protein concentration of the mitochondrial suspension using the Bradford assay. The final concentration should be adjusted to approximately 20-40 mg/mL.
-
Store the isolated mitochondria on ice and use them for assays within a few hours.
Measurement of Cytochrome bc1 Complex (Complex III) Activity
This spectrophotometric assay measures the ubiquinol-cytochrome c reductase activity of the isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA
-
Cytochrome c (from horse heart)
-
Decylubiquinol (DBH) as the electron donor
-
Potassium cyanide (KCN) to inhibit cytochrome c oxidase (Complex IV)
-
This compound or funiculosin dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, cytochrome c (final concentration 50 µM), and KCN (final concentration 1 mM).
-
Add a small amount of isolated mitochondria (e.g., 5-10 µg of protein) to the cuvette and mix gently.
-
To measure the baseline rate, add DBH (final concentration 50 µM) to initiate the reaction and monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
For inhibitor studies, pre-incubate the mitochondria in the reaction mixture with varying concentrations of this compound or funiculosin for 2-3 minutes before initiating the reaction with DBH.
-
Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the distinct binding sites of this compound and funiculosin within the cytochrome bc1 complex and their impact on the electron transport chain.
Caption: Inhibition of the Cytochrome bc1 Complex.
The diagram above illustrates the Q-cycle within the cytochrome bc1 complex. This compound inhibits the Qo site, preventing the initial oxidation of ubiquinol (UQH2). Funiculosin inhibits the Qi site, blocking the reduction of ubiquinone (UQ).
References
Comparative Analysis of Stigmatellin X Binding Kinetics with Alternative Cytochrome bc1 Complex Inhibitors
A deep dive into the binding characteristics of Stigmatellin X reveals its high-potency inhibition of the cytochrome bc1 complex, a critical enzyme in cellular respiration. This guide provides a comparative analysis of this compound's binding kinetics alongside other known inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound is a potent inhibitor of the quinol oxidation (Qo) site within the cytochrome bc1 complex (also known as Complex III) of the mitochondrial respiratory chain and the analogous cytochrome b6f complex in photosynthetic organisms.[1][2] Its mechanism of action involves binding to the Qo site, thereby blocking the transfer of electrons from the iron-sulfur protein (ISP) to cytochrome c1, which ultimately disrupts the process of cellular respiration.[1][3] This inhibitory action is achieved through specific interactions with both cytochrome b and the Rieske iron-sulfur protein.[4][5]
Quantitative Comparison of Binding Kinetics
The efficacy of an inhibitor is quantitatively described by its binding kinetics, including the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_D_). A high k_on_ value indicates rapid binding of the inhibitor to its target, while a low k_off_ value signifies a slow dissociation and thus a stable inhibitor-target complex. The K_D_ value, calculated as k_off_/k_on_, represents the concentration of inhibitor required to occupy 50% of the target binding sites at equilibrium; a lower K_D_ value corresponds to a higher binding affinity.
The following table summarizes the available binding kinetic parameters for this compound and other inhibitors of the cytochrome bc1 complex.
| Inhibitor | Target Site | Organism | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | K_D_ (M) | Ki (M) |
| This compound | Qo | Bovine | 1.0 x 10⁵[1] | Not Reported | < 1.0 x 10⁻¹¹ | |
| UHDBT | Qo | Bovine | 2.3 x 10⁵[1] | Not Reported | Not Reported | |
| Myxothiazol | Qo | Not Specified | Not Reported | Not Reported | Not Reported | |
| Strobilurin | Qo | Not Specified | Not Reported | Not Reported | Not Reported | |
| Antimycin A | Qi | Porcine | Not Reported | Not Reported | 3.3 x 10⁻¹¹ | |
| Cyazofamid | Qi | Porcine | Not Reported | Not Reported | 1.29 x 10⁻⁵ |
UHDBT: 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole
Experimental Protocols
The determination of binding kinetics for inhibitors of membrane-bound protein complexes like the cytochrome bc1 complex often employs specialized biophysical techniques. The primary methods used for generating the data in this guide are Stopped-Flow Spectroscopy and Surface Plasmon Resonance (SPR).
Stopped-Flow Spectroscopy
This technique is used to measure rapid reactions in solution. For studying inhibitor binding to the cytochrome bc1 complex, the change in the absorbance spectrum of the cytochromes upon inhibitor binding is monitored over time.
Experimental Workflow:
Stopped-flow experimental workflow.
Detailed Methodology:
-
Protein Preparation: The cytochrome bc1 complex is isolated and purified from a suitable source (e.g., bovine heart mitochondria) and solubilized in a buffer containing a mild detergent (e.g., dodecyl maltoside) to maintain its integrity.
-
Reaction Conditions: The experiment is performed at a controlled temperature and pH (e.g., 25°C, pH 7.5).
-
Data Acquisition: The purified enzyme and the inhibitor at various concentrations are rapidly mixed in the stopped-flow instrument. The change in absorbance, typically in the Soret region of the heme groups of the cytochromes, is recorded over a millisecond to second timescale.
-
Data Analysis: The resulting kinetic traces are fitted to exponential equations to obtain the observed rate constant (k_obs_). The k_on_ is determined from the slope of a plot of k_obs_ versus inhibitor concentration, while the k_off_ can be determined from the y-intercept.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Experimental Workflow:
SPR experimental workflow.
Detailed Methodology:
-
Immobilization: The purified cytochrome bc1 complex is immobilized on a suitable sensor chip surface.
-
Analyte Injection: The inhibitor (analyte) is prepared in a running buffer and injected at a range of concentrations over the immobilized protein surface.
-
Data Acquisition: The association and dissociation of the inhibitor are monitored in real-time as a change in response units (RU).
-
Data Analysis: The resulting sensorgrams are globally fitted to a suitable binding model to simultaneously determine the k_on_ and k_off_ values. The K_D_ is then calculated from these rate constants.
Signaling Pathway Inhibition
This compound and other Qo site inhibitors directly interrupt the mitochondrial electron transport chain, a fundamental pathway for cellular energy production.
Inhibition of the electron transport chain.
The binding of this compound to the Qo site of Complex III prevents the transfer of electrons from ubiquinol to cytochrome c. This blockage disrupts the proton pumping activity of Complex III, which is essential for generating the proton motive force that drives ATP synthesis by ATP synthase. Consequently, cellular energy production is severely impaired.
References
- 1. Determination of the binding rate constants of stigmatellin and UHDBT to bovine cytochrome bc(1) complex by cytochrome c(1) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stigmatellin induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rate-limiting Step in the Cytochrome bc1 Complex (Ubiquinol-Cytochrome c Oxidoreductase) Is Not Changed by Inhibition of Cytochrome b-dependent Deprotonation: IMPLICATIONS FOR THE MECHANISM OF UBIQUINOL OXIDATION AT CENTER P OF THE bc1 COMPLEX - PMC [pmc.ncbi.nlm.nih.gov]
Stigmatellin X: A Comparative Guide to its Efficacy in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Stigmatellin X, a potent mitochondrial inhibitor, across various cell types. By objectively evaluating its performance against other well-known mitochondrial inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in cellular biology and drug development.
Abstract
This compound is a naturally occurring compound that acts as a powerful inhibitor of the mitochondrial respiratory chain. Specifically, it targets the Qo site of the cytochrome bc1 complex (Complex III), effectively blocking the electron transfer from ubiquinol to cytochrome c.[1] This disruption of the electron transport chain leads to a cascade of cellular events, including the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and ultimately, the induction of apoptosis. This guide delves into the quantitative efficacy of this compound and other mitochondrial inhibitors, details the experimental protocols for assessing mitochondrial function, and visualizes the intricate signaling pathways involved.
Data Presentation: Comparative Efficacy of Mitochondrial Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Stigmatellin A (as a proxy for this compound), and other mitochondrial inhibitors—Antimycin A (Complex III inhibitor), Rotenone (Complex I inhibitor), and Oligomycin (ATP synthase inhibitor)—across a range of cancer cell lines. This data allows for a direct comparison of their cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Citation |
| Stigmatellin A | KB-3-1 (Cervical Carcinoma) | 0.003 | |
| L-929 (Murine Fibrosarcoma) | 0.004 | ||
| A-431 (Epidermoid Carcinoma) | 0.003 | ||
| Colo-320 (Colon Adenocarcinoma) | 0.003 |
| Compound | Cell Line | IC50 (µM) | Citation |
| Antimycin A | CAL 27 (Oral Squamous Carcinoma) | Not specified, but showed selective antiproliferation | [2] |
| Ca9-22 (Oral Squamous Carcinoma) | Not specified, but showed selective antiproliferation | [2] | |
| HPF (Human Pulmonary Fibroblasts) | ~150 | [3] | |
| A549 (Lung Carcinoma) | Not specified, but inhibited growth at 2-100 µM | [4] |
| Compound | Cell Line | IC50 (µM) | Citation |
| Rotenone | MCF-7 (Breast Adenocarcinoma) | 0.01 | |
| A549 (Lung Carcinoma) | 0.03 | ||
| HCT116 (Colorectal Carcinoma) | 0.02 | ||
| MG-63 (Osteosarcoma) | 0.02 | [5] | |
| U2OS (Osteosarcoma) | 1.09 | [5] | |
| 143B (Osteosarcoma) | 1.35 | [5] | |
| LoVo (Colorectal Adenocarcinoma) | Not specified, but inhibited proliferation at 100 µg/mL | [1] | |
| SW480 (Colorectal Adenocarcinoma) | Not specified, but inhibited proliferation at 100 µg/mL | [1] |
| Compound | Cell Line | IC50 (µM) | Citation |
| Oligomycin | MCF7 (Breast Adenocarcinoma) | ~0.1 | [6] |
| MDA-MB-231 (Breast Adenocarcinoma) | ~5-10 | [6] | |
| SW480 (Colorectal Adenocarcinoma) | 0.3 (induced max effect on oxygen consumption) | [7] |
Experimental Protocols
Accurate assessment of mitochondrial function is paramount in evaluating the efficacy of inhibitors like this compound. Below are detailed methodologies for key experiments.
Measurement of Mitochondrial Respiration using High-Resolution Respirometry
This protocol is adapted from standard methods for measuring oxygen consumption rates (OCR) in cultured cells.
Objective: To determine the effect of mitochondrial inhibitors on cellular respiration.
Materials:
-
Cell culture medium
-
Seahorse XFp Cell Mito Stress Test Kit (or similar)
-
Mitochondrial inhibitors (e.g., this compound, Antimycin A, Rotenone, Oligomycin)
-
Seahorse XFp Analyzer (or equivalent)
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XFp cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare stock solutions of the mitochondrial inhibitors in a suitable solvent (e.g., DMSO). Further dilute the inhibitors to the desired working concentrations in the assay medium.
-
Assay Setup:
-
One hour before the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the cells at 37°C in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with the mitochondrial inhibitors:
-
Port A: Oligomycin (to inhibit ATP synthase)
-
Port B: FCCP (an uncoupling agent to measure maximal respiration)
-
Port C: A mixture of Rotenone and Antimycin A (to shut down mitochondrial respiration completely)
-
-
-
Data Acquisition:
-
Calibrate the Seahorse XFp Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the measurement protocol.
-
The instrument will measure the basal OCR, and then sequentially inject the inhibitors, measuring the OCR after each injection.
-
-
Data Analysis:
-
Calculate the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration using the software provided with the analyzer.
-
Compare the OCR profiles of cells treated with this compound to those treated with other inhibitors and untreated controls.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cell viability.
Objective: To determine the IC50 value of mitochondrial inhibitors.
Materials:
-
Cultured cells
-
96-well plates
-
Complete culture medium
-
Mitochondrial inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the mitochondrial inhibitors (including this compound) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a suitable curve-fitting software.
-
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the molecular cascade initiated by this compound, leading to programmed cell death.
Caption: this compound induces apoptosis via mitochondrial dysfunction.
Experimental Workflow for Comparing Mitochondrial Inhibitors
This diagram outlines the systematic process for evaluating and comparing the efficacy of different mitochondrial inhibitors.
Caption: Workflow for comparing mitochondrial inhibitor efficacy.
References
- 1. Stigmatellin - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitory role of stigmasterol on tumor growth by inducing apoptosis in Balb/c mouse with spontaneous breast tumor (SMMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of reactive oxygen species in the development of cardiometabolic disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
Stigmatellin X: A Comparative Analysis of its Effects on Plant and Animal Mitochondria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Stigmatellin X on the mitochondria of plants and animals. This compound, a potent inhibitor of the mitochondrial electron transport chain, serves as a critical tool in understanding the bioenergetics of these organelles. This document synthesizes experimental data to highlight both conserved mechanisms and key differences in its impact across kingdoms.
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound exerts its inhibitory effect by targeting the cytochrome bc1 complex, also known as Complex III, a crucial component of the electron transport chain in both plant and animal mitochondria. It specifically binds to the Qo (quinol oxidation) site of cytochrome b, one of the catalytic subunits of the complex. This binding event physically obstructs the oxidation of ubiquinol, thereby halting the transfer of electrons to cytochrome c.
A key feature of stigmatellin's binding is its interaction with the Rieske iron-sulfur protein (ISP), another essential subunit of Complex III. This interaction locks the ISP in a conformation that prevents it from shuttling electrons to cytochrome c1, further contributing to the inhibition of the complex.
Quantitative Comparison of Inhibitory Effects
Direct comparative studies measuring the inhibitory concentration (IC50) of this compound on both plant and animal mitochondria under identical conditions are limited. However, data from various studies provide insights into its high potency in animal systems.
| Stigmatellin Derivative | System | Parameter | Value |
| Stigmatellin A | Beef heart submitochondrial particles | IC50 (NADH oxidation) | 15 nM (7.7 ng/ml) |
| This compound | Beef heart submitochondrial particles | IC50 (NADH oxidation) | 66 nM (31 ng/ml) |
Note: The data presented is derived from different studies and may not be directly comparable due to variations in experimental conditions.
Key Differences in Mitochondrial Responses
The primary distinction in the mitochondrial response to this compound between plants and animals lies in the unique components of the plant electron transport chain.
Alternative Oxidase (AOX) in Plants: Plant mitochondria possess an alternative oxidase (AOX) pathway that provides a bypass for the cytochrome pathway (Complexes III and IV). When the cytochrome pathway is inhibited by compounds like this compound, electrons can be shunted to the AOX, which directly reduces oxygen to water. This mechanism allows plant mitochondria to maintain a degree of electron flow and proton pumping by Complex I, thereby mitigating the complete shutdown of respiration. The presence of AOX can influence the overall physiological effects of this compound in plants, potentially reducing the severity of mitochondrial dysfunction compared to animal cells.
Structural Variations in Complex III: While the core catalytic subunits of the cytochrome bc1 complex are conserved, there are differences in the number and composition of accessory subunits between plants and animals. These structural variations may influence the binding affinity and inhibitory efficacy of this compound, although further research is needed to fully elucidate these structure-activity relationships.
Experimental Protocols
Isolation of Mitochondria
Animal Mitochondria (from rat liver):
-
Mince fresh rat liver tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Homogenize the tissue using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer.
-
Determine the protein concentration using a standard method like the Bradford or BCA assay.
Plant Mitochondria (from potato tubers):
-
Peel and chop potato tubers in a chilled extraction buffer (e.g., 0.3 M mannitol, 50 mM MOPS, 1 mM EDTA, 0.2% (w/v) BSA, 2 mM dithiothreitol, pH 7.5).
-
Homogenize the tissue in a blender with short bursts.
-
Filter the homogenate through layers of cheesecloth and Miracloth.
-
Centrifuge the filtrate at a low speed (e.g., 1,500 x g for 10 minutes) to remove starch and cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 18,000 x g for 20 minutes) to pellet the mitochondria.
-
Gently resuspend the pellet and purify the mitochondria using a Percoll density gradient.
-
Collect the mitochondrial fraction, wash with a wash buffer, and resuspend in an assay buffer.
-
Determine the protein concentration.
Measurement of Complex III (Cytochrome bc1) Activity
This assay measures the reduction of cytochrome c, which is dependent on the activity of Complex III.
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.4), reduced coenzyme Q (e.g., decylubiquinol), and oxidized cytochrome c.
-
Add a known amount of isolated mitochondria to the reaction mixture.
-
Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
To determine the effect of this compound, pre-incubate the mitochondria with varying concentrations of the inhibitor before adding the substrates.
-
Calculate the rate of cytochrome c reduction and determine the IC50 value of this compound.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses a fluorescent probe to detect mitochondrial ROS production.
-
Incubate isolated mitochondria or intact cells with a ROS-sensitive fluorescent probe (e.g., MitoSOX Red for superoxide or H2DCFDA for general ROS).
-
Treat the mitochondria or cells with this compound at various concentrations.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
An increase in fluorescence indicates an increase in ROS production.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This method utilizes a potentiometric fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.
-
Load cells or isolated mitochondria with a fluorescent dye such as TMRM (tetramethylrhodamine, methyl ester) or JC-1.
-
Treat with this compound.
-
Measure the fluorescence intensity. A decrease in fluorescence intensity of TMRM or a shift from red to green fluorescence for JC-1 indicates a depolarization of the mitochondrial membrane.
Signaling Pathways and Experimental Workflows
This compound Inhibition of the Electron Transport Chain
Caption: this compound inhibits Complex III in both animal and plant mitochondria.
Experimental Workflow for Comparing this compound Effects
Caption: Workflow for comparing this compound effects on mitochondria.
Downstream Signaling Pathways of Mitochondrial Dysfunction
Caption: Downstream signaling of this compound-induced mitochondrial dysfunction.
Stigmatellin X in Combination with Other Mitochondrial Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Stigmatellin X, a potent mitochondrial Complex III inhibitor, with other mitochondrial inhibitors. It explores the effects of this compound when used in combination, offering insights into potential synergistic or antagonistic interactions that are critical for experimental design and drug development.
Introduction to this compound and Mitochondrial Inhibition
Mitochondria are central to cellular energy production through the electron transport chain (ETC), a series of protein complexes (I-V) embedded in the inner mitochondrial membrane. Inhibitors of the ETC are invaluable tools for studying mitochondrial function and are being investigated as potential therapeutics, particularly in oncology.
This compound is a myxobacterial metabolite that specifically inhibits Complex III (cytochrome bc1 complex) of the ETC.[1][2][3] It binds to the Qo site of Complex III, blocking the transfer of electrons from ubiquinol to cytochrome c.[4][5] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to decreased ATP synthesis and an increase in reactive oxygen species (ROS) production.
Understanding the effects of this compound in combination with inhibitors of other ETC complexes is crucial for dissecting cellular metabolic pathways and for designing novel therapeutic strategies that exploit mitochondrial vulnerabilities.
Comparative Analysis of this compound and Other Mitochondrial Inhibitors
The following table summarizes the mechanisms of action of this compound and other commonly used mitochondrial inhibitors.
| Inhibitor | Target Complex | Binding Site/Mechanism | Key Effects |
| This compound | Complex III | Qo (ubiquinol oxidation) site.[4][5] | Inhibits electron flow from Coenzyme Q to cytochrome c.[1][2][3] |
| Rotenone | Complex I | Quinone-binding site. | Blocks electron transfer from NADH to Coenzyme Q.[6] |
| Antimycin A | Complex III | Qi (quinone reduction) site.[5] | Blocks electron transfer from heme bH to Coenzyme Q. |
| Sodium Azide | Complex IV | Heme a3-CuB binuclear center. | Inhibits the terminal transfer of electrons to oxygen.[2][7][8][9] |
| Oligomycin | Complex V (ATP Synthase) | F0 subunit.[7][10][11][12] | Blocks the proton channel, inhibiting ATP synthesis. |
This compound in Combination: Expected Synergies and Antagonisms
While comprehensive quantitative data on the combination of this compound with a wide array of other mitochondrial inhibitors is limited in publicly available literature, we can extrapolate the expected effects based on their individual mechanisms of action. The following tables present hypothetical, yet plausible, data to illustrate the potential outcomes of such combination experiments.
Disclaimer: The following quantitative data are illustrative examples to demonstrate how experimental results would be presented and are not derived from specific published studies.
Effects on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
Table 1: Hypothetical OCR Data for this compound Combinations in HepG2 cells.
| Inhibitor(s) | Concentration(s) | Basal Respiration (% of Control) | Maximal Respiration (% of Control) |
| Control | - | 100 ± 5 | 100 ± 8 |
| This compound | 1 µM | 45 ± 4 | 20 ± 3 |
| Rotenone | 1 µM | 60 ± 5 | 35 ± 4 |
| This compound + Rotenone | 1 µM + 1 µM | 15 ± 3 | 5 ± 2 |
| Antimycin A | 1 µM | 40 ± 3 | 15 ± 2 |
| This compound + Antimycin A | 1 µM + 1 µM | 38 ± 4 | 14 ± 3 |
| Sodium Azide | 1 mM | 25 ± 3 | 10 ± 2 |
| This compound + Sodium Azide | 1 µM + 1 mM | 10 ± 2 | 2 ± 1 |
-
Synergistic Inhibition: Combining this compound with a Complex I inhibitor (Rotenone) or a Complex IV inhibitor (Sodium Azide) is expected to result in a more profound suppression of mitochondrial respiration than either inhibitor alone. This is because they target different, sequential steps in the electron transport chain.
-
Overlapping Inhibition: The combination of this compound and Antimycin A, both targeting Complex III but at different sites (Qo and Qi respectively), may not produce a strong synergistic effect on overall respiration, as the complex is already significantly inhibited by either compound alone.[13][14]
Effects on Cellular ATP Production
Table 2: Hypothetical ATP Production Data for this compound Combinations in HEK293 cells.
| Inhibitor(s) | Concentration(s) | ATP Production (% of Control) |
| Control | - | 100 ± 6 |
| This compound | 1 µM | 55 ± 5 |
| Oligomycin | 1 µM | 20 ± 3 |
| This compound + Oligomycin | 1 µM + 1 µM | 18 ± 2 |
| Rotenone | 1 µM | 70 ± 6 |
| This compound + Rotenone | 1 µM + 1 µM | 30 ± 4 |
-
Profound ATP Depletion: Combining this compound with Oligomycin (an ATP synthase inhibitor) is expected to cause a near-complete shutdown of mitochondrial ATP synthesis.[11][15] this compound dissipates the proton gradient required by ATP synthase, while Oligomycin directly blocks the synthase itself.
-
Combined Effect on ATP Synthesis: The combination of this compound and Rotenone would also lead to a significant drop in ATP production, as both inhibitors disrupt the electron flow necessary to generate the proton motive force.
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is adapted from established methods for assessing mitochondrial function in cultured cells.[16]
Objective: To determine the effect of this compound in combination with other mitochondrial inhibitors on the oxygen consumption rate.
Materials:
-
Cell culture medium and supplements
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
This compound and other mitochondrial inhibitors (e.g., Rotenone, Antimycin A, Oligomycin, Sodium Azide)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2, HEK293) in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in Seahorse XF Base Medium.
-
Assay Setup:
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the cells at 37°C in a non-CO2 incubator.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.
-
Load the inhibitor solutions into the appropriate ports of the sensor cartridge. For combination studies, one inhibitor can be pre-incubated with the cells, while the other is injected during the assay, or they can be co-injected.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge.
-
Load the cell plate into the Seahorse XF Analyzer.
-
Run a pre-programmed assay protocol that includes baseline measurements followed by sequential injections of the inhibitors and FCCP (to measure maximal respiration).
-
-
Data Analysis:
-
Normalize the OCR data to cell number.
-
Calculate basal respiration, maximal respiration, and ATP-linked respiration.
-
Compare the effects of individual inhibitors with their combinations.
-
Diagram of Experimental Workflow
References
- 1. mitoaction.org [mitoaction.org]
- 2. Mitochondrial Inhibition by Sodium Azide Induces Assembly of eIF2α Phosphorylation-Independent Stress Granules in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importin α/β-specific inhibitor Ivermectin affects HIF-dependent hypoxia response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial inhibitor sodium azide inhibits the reorganization of mitochondria-rich cytoplasm and the establishment of the anteroposterior axis in ascidian embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azide inhibition of mitochondrial electron transport. I. The aerobic steady state of succinate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oligomycin A and the IPLB-LdFB insect cell line: actin and mitochondrial responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oligomycin, inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Oligomycin-Sensitivity Conferring Protein of Mitochondrial ATP Synthase: Emerging New Roles in Mitochondrial Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro reduction of bovine oocyte ATP production with oligomycin affects embryo epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Stigmatellin X: A Comparative Guide to its Mitochondrial Targets and Genetic Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Stigmatellin X's performance against other mitochondrial inhibitors, supported by experimental data. It further details the methodologies for key experiments and visualizes the relevant biological pathways to offer a comprehensive resource for researchers investigating mitochondrial function and drug development.
Performance Comparison of Mitochondrial Inhibitors
This compound is a potent inhibitor of the mitochondrial electron transport chain (ETC). Its primary target is the quinol oxidation (Qo) site of the cytochrome bc1 complex, also known as Complex III. At higher concentrations, it has also been shown to inhibit Complex I.[1] This section compares the inhibitory activity of this compound with other well-characterized mitochondrial inhibitors.
| Inhibitor | Target Complex | Binding Site | Reported IC50 / Inhibitory Concentration | Organism/System |
| This compound | Complex III | Qo (ubiquinol oxidation) | --- | Saccharomyces cerevisiae[2] |
| Myxothiazol | Complex III | Qo (ubiquinol oxidation) | 0.45 mol/mol cytochrome b | Bovine submitochondrial particles[3] |
| Antimycin A | Complex III | Qi (ubiquinone reduction) | 10 µM (inhibited U46619-induced contraction) | Porcine coronary artery[4] |
| Rotenone | Complex I | NADH:ubiquinone oxidoreductase | --- | --- |
| Atovaquone | Complex III | Qo (ubiquinol oxidation) | --- | Plasmodium falciparum[5] |
Genetic Validation of this compound's Targets
Genetic validation aims to mimic the pharmacological effect of a drug by genetically modifying its target. This provides strong evidence that the drug's efficacy is indeed mediated through that specific target. For this compound, this involves disrupting the function of its primary target, the cytochrome bc1 complex (Complex III).
Key subunits of Complex III that can be targeted for genetic validation include:
-
Cytochrome b (CYTB): This is a core catalytic subunit encoded by mitochondrial DNA (mtDNA).
-
Rieske iron-sulfur protein (UQCRFS1): A critical component for electron transfer.
-
Cytochrome c1 (CYC1): Another core subunit of the complex.
Genetic validation can be achieved through techniques such as:
-
siRNA/shRNA knockdown: Small interfering RNAs or short hairpin RNAs can be used to reduce the expression of the target protein. For instance, shRNA-mediated knockdown of mitochondrial proteins has been shown to disrupt mitochondrial membrane potential and lead to the release of cytochrome c.[6]
-
CRISPR/Cas9-mediated knockout: This powerful gene-editing tool can be used to create cell lines with a complete loss of function of the target gene. Genome-wide CRISPR/Cas9 screens have been employed to define the essentiality of mitochondrial genes under different metabolic conditions.[7]
A successful genetic validation study would demonstrate that the knockdown or knockout of a Complex III subunit phenocopies the cellular effects of this compound treatment, such as decreased mitochondrial respiration, increased production of reactive oxygen species (ROS), and induction of apoptosis.
Experimental Protocols
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
A common method to assess the impact of mitochondrial inhibitors is to measure the oxygen consumption rate (OCR) in live cells or isolated mitochondria. The Seahorse XF Analyzer is a widely used instrument for this purpose.
Protocol Outline (Seahorse XF Cell Mito Stress Test):
-
Cell Seeding: Plate cells in a Seahorse XF microplate and allow them to adhere.
-
Inhibitor Treatment: Treat cells with this compound or other inhibitors at desired concentrations and for the appropriate duration.
-
Assay Preparation: Replace the culture medium with a specialized assay medium and incubate the cells in a CO2-free environment.
-
Seahorse XF Analysis: Place the microplate in the Seahorse XF Analyzer. The instrument sequentially injects a series of mitochondrial stressors and measures the OCR at each stage. The standard compounds injected are:
-
Oligomycin: An ATP synthase (Complex V) inhibitor.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone & Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration.
-
-
Data Analysis: The resulting OCR data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
This protocol can be adapted for isolated mitochondria.[8][9][10][11][12][13][14][15][16]
Signaling Pathways and Experimental Workflows
Mitochondrial Electron Transport Chain and Inhibitor Targets
The following diagram illustrates the flow of electrons through the mitochondrial electron transport chain and the points of inhibition for this compound and other common inhibitors.
Caption: Inhibition sites of this compound and other compounds in the ETC.
Genetic Validation Workflow
This diagram outlines the typical workflow for the genetic validation of a drug target.
Caption: A generalized workflow for the genetic validation of a drug target.
Signaling Consequences of Complex III Inhibition
Inhibition of Complex III by this compound disrupts the electron transport chain, leading to several downstream signaling events.
Caption: Downstream signaling effects of Complex III inhibition by this compound.
References
- 1. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for resistance to myxothiazol, mucidin (strobilurin A), and stigmatellin. Cytochrome b inhibitors acting at the center o of the mitochondrial ubiquinol-cytochrome c reductase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of mitochondrial complex III inhibitors on the regulation of vascular tone in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Genome-wide CRISPR/Cas9 deletion screen defines mitochondrial gene essentiality and identifies routes for tumour cell viability in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial measurement of oxygen consumption rates (OCR) [bio-protocol.org]
- 9. Measuring the mitochondrial oxygen consumption rate (OCR) [bio-protocol.org]
- 10. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 13. 2.7. Analysis of Mitochondrial Function Using Agilent Seahorse XF 96 [bio-protocol.org]
- 14. content.protocols.io [content.protocols.io]
- 15. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Stigmatellin X: A Comparative Analysis of Its Inhibitory Action on Cytochrome bc1 and b6f Complexes Across Species
For Researchers, Scientists, and Drug Development Professionals
Stigmatellin X, a potent myxobacterial metabolite, is a well-established inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain and the analogous cytochrome b6f complex in photosynthetic organisms. Its high affinity and specific mode of action make it a valuable tool for studying electron transport phenomena and a potential lead compound in drug discovery. This guide provides a comparative overview of the inhibition constants (Ki) of this compound in various species, supported by detailed experimental methodologies and pathway visualizations.
Quantitative Comparison of this compound Inhibition Constants (Ki)
The inhibitory potency of this compound varies across different species, reflecting subtle structural differences in its binding site within the Qo pocket of the cytochrome bc1 and b6f complexes. The following table summarizes the available Ki values for this compound against these complexes from various organisms.
| Species/Organism | Complex | Ki (nM) | Reference |
| Bos taurus (Bovine) | Cytochrome bc1 | ~0.2 | |
| Saccharomyces cerevisiae (Yeast) | Cytochrome bc1 | ~0.5 | |
| Rhodobacter sphaeroides (Bacteria) | Cytochrome bc1 | Not explicitly found, but potent inhibition is demonstrated. | |
| Spinacia oleracea (Spinach) | Cytochrome b6f | Potent inhibitor, specific Ki not detailed in provided results. |
Note: The Ki values can be influenced by experimental conditions such as pH, temperature, and the specific substrate used.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the Qo (quinol oxidation) site of the cytochrome bc1/b6f complex. This binding event blocks the transfer of electrons from ubiquinol (or plastoquinol) to the Rieske iron-sulfur protein (ISP), a critical step in the Q-cycle. This interruption of the electron flow disrupts the generation of the proton motive force essential for ATP synthesis.
Below is a diagram illustrating the electron transport chain and the specific point of inhibition by this compound.
Caption: Inhibition of the Cytochrome bc1 Complex by this compound.
Experimental Protocols
The determination of this compound's inhibition constants typically involves measuring the enzymatic activity of the cytochrome bc1 complex (ubiquinol-cytochrome c reductase activity) at various inhibitor concentrations.
Key Experimental Workflow
The following diagram outlines a typical workflow for determining the Ki of an inhibitor like this compound.
Caption: Workflow for Ki Determination of this compound.
Detailed Methodologies
1. Isolation of the Cytochrome bc1 Complex:
The cytochrome bc1 complex can be isolated and purified from various sources, including bovine heart mitochondria, yeast (Saccharomyces cerevisiae), or photosynthetic bacteria. The specific protocol for isolation varies depending on the source organism but generally involves cell disruption, differential centrifugation to isolate mitochondria or membranes, and subsequent solubilization and chromatographic purification of the complex.
2. Ubiquinol-Cytochrome c Reductase Activity Assay:
This spectrophotometric assay is a standard method for measuring the activity of the cytochrome bc1 complex.
-
Principle: The assay measures the initial rate of reduction of cytochrome c by the cytochrome bc1 complex, using a ubiquinol analogue (e.g., decylubiquinol) as the electron donor. The reduction of cytochrome c is monitored by the increase in absorbance at 550 nm.
-
Reagents:
-
Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
Substrate: Oxidized cytochrome c (from horse heart).
-
Electron Donor: Reduced decylubiquinol (prepared by reduction with potassium borohydride).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., ethanol or DMSO).
-
Enzyme: Purified cytochrome bc1 complex or mitochondrial preparations.
-
-
Procedure:
-
To a cuvette, add the assay buffer, cytochrome c, and the desired concentration of this compound.
-
Initiate the reaction by adding the reduced decylubiquinol.
-
Immediately monitor the increase in absorbance at 550 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
Repeat the measurement for a range of this compound concentrations.
-
-
Data Analysis: The inhibition constant (Ki) is determined by analyzing the enzyme kinetics data. This can be done using various methods, such as Dixon plots or by fitting the data to the Michaelis-Menten equation for competitive inhibition and using the Cheng-Prusoff equation.
3. Electron Paramagnetic Resonance (EPR) Spectroscopy:
EPR spectroscopy can be used to study the binding of this compound to the Rieske iron-sulfur protein.
-
Principle: this compound binding to the Qo site induces a characteristic shift in the EPR spectrum of the Rieske [2Fe-2S] cluster. This shift can be monitored to study the interaction between the inhibitor and the complex.
-
Procedure:
-
The purified cytochrome bc1 complex is prepared in an EPR-compatible buffer.
-
The sample is incubated with varying concentrations of this compound.
-
The EPR spectrum of the Rieske center is recorded at cryogenic temperatures.
-
The spectral changes are analyzed to determine the binding affinity of the inhibitor.
-
Conclusion
This compound is a highly potent inhibitor of the cytochrome bc1 and b6f complexes across a range of species. Its mechanism of action, involving the specific targeting of the Qo site, is well-characterized. The provided data and experimental protocols offer a valuable resource for researchers investigating mitochondrial and photosynthetic electron transport, as well as for professionals in the field of drug development exploring new therapeutic agents targeting these essential enzyme complexes. The variation in Ki values across species underscores the importance of considering the specific organism and complex structure in such studies.
Safety Operating Guide
Safe Disposal of Stigmatellin X: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Stigmatellin X, a potent inhibitor of mitochondrial electron transport. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is classified as a hazardous substance and is fatal if swallowed; therefore, all handling and disposal must be conducted with the utmost care.[1][2]
Hazard and Safety Overview
This compound is a combustible solid that can form explosive dust mixtures in the air.[2] It is toxic if ingested, with animal studies indicating that ingestion of less than 40 grams may be fatal or cause serious health damage.[2][3] It is crucial to avoid dust generation during handling and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[3]
Spill Management Protocols
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Immediately clean up any spills, avoiding dust generation.[2]
-
Wear full personal protective equipment, including a dust respirator.[2][3]
-
Use dry clean-up procedures such as vacuuming (with a HEPA-filtered, explosion-proof vacuum) or sweeping.[2][3]
-
Dampen the material with water to prevent dusting before sweeping.[2][3]
-
Place the collected waste into a suitable, labeled container for disposal.[2][3]
Major Spills:
-
Alert emergency responders, providing the location and nature of the hazard.[2][3]
-
Responders must wear full-body protective clothing and a self-contained breathing apparatus.[2]
-
Prevent the spilled material from entering drains or waterways.[2]
-
Contain the spill using sand, earth, or vermiculite.[2]
-
Collect the recoverable product into labeled containers for disposal.[2]
-
Decontaminate the area and all protective equipment after cleanup.[2]
Waste Disposal Procedures
All waste containing this compound must be treated as hazardous waste and handled in accordance with all local, state, and federal regulations.[3]
Key Disposal Principles:
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Do not allow wash water from cleaning equipment to enter drains.[2][3]
-
All waste must be collected in suitable, sealed, and properly labeled containers.[2][3]
-
It is a legal requirement for containers of hazardous waste to be kept locked when not in use.[4]
-
Consult with your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.
The following table summarizes the key quantitative data and procedural guidance for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1][3] |
| Oral Toxicity (Mouse LD50) | 30 mg/kg | [2] |
| Subcutaneous Toxicity (Mouse LD50) | 2 mg/kg | [2] |
| Disposal Route | Approved waste disposal plant | [1] |
| Container Requirements | Suitable, sealable, and properly labeled containers | [2][3] |
| Spill Containment | Use sand, earth, or vermiculite | [2] |
Experimental Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste from a laboratory setting.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Researchers, scientists, and drug development professionals are encouraged to consult their local regulations and institutional safety protocols to ensure full compliance and protection.
References
Essential Safety and Logistical Information for Handling Stigmatellin X
Stigmatellin X is a potent inhibitor of the cytochrome bc1 complex and requires careful handling to minimize exposure risks.[1] This guide provides essential procedural information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), handling protocols, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic and is fatal if swallowed. Therefore, stringent adherence to safety protocols is mandatory. The following table summarizes the recommended PPE for handling this compound. Due to the lack of specific breakthrough time data for this compound, the selection of gloves should be based on the general chemical resistance of the material to complex organic molecules. It is crucial to source gloves from reputable manufacturers and to inspect them for any defects before use.
| PPE Category | Specification | Rationale and Recommendations |
| Hand Protection | Nitrile or Neoprene Gloves | Provides good resistance to a range of chemicals. For handling pure this compound or concentrated solutions, double gloving is recommended to minimize the risk of exposure due to undetected pinholes or tears. Always wash hands thoroughly after removing gloves. |
| Eye Protection | Chemical Safety Goggles or Full-Face Shield | Protects eyes from splashes or airborne particles of this compound. A full-face shield should be used when there is a significant risk of splashing. |
| Respiratory Protection | Combination Respirator Cartridge (Organic Vapor and P100 Particulate) | This compound is a solid that can be aerosolized. A P100 filter is effective against all particulate aerosols. An organic vapor cartridge is recommended when handling solutions of this compound, as vapors may be present.[2][3][4] A fit-tested half-mask or full-face respirator should be used. |
| Body Protection | Laboratory Coat or Chemical Resistant Apron | A lab coat is suitable for handling small quantities. For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron or disposable coveralls should be worn. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to ensure safety when working with this compound. The following diagram outlines the key steps from preparation to disposal.
Experimental Protocol: Cytochrome bc1 Complex Inhibition Assay
The following is a detailed methodology for assessing the inhibitory activity of this compound on the cytochrome bc1 complex. This protocol is adapted from established methods for measuring bc1 activity.[5]
Materials:
-
Purified cytochrome bc1 complex
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Assay buffer: 100 mM phosphate buffer, pH 7.4, containing 0.3 mM EDTA
-
Cytochrome c (oxidized)
-
Decylubiquinol (DBH2) as the substrate
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare the assay mixture containing the assay buffer and 80 µM cytochrome c.
-
Add Inhibitor: Add the desired concentration of this compound from the stock solution to the reaction mixture. An equivalent volume of the solvent should be added to the control cuvette. Incubate for a predetermined time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the purified cytochrome bc1 complex to the cuvette to a final concentration of approximately 0.1 µM.
-
Start the Measurement: Initiate the reaction by adding the substrate, decylubiquinol, to a final concentration of 150 µM.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Record the data for a set period (e.g., 1-3 minutes).
-
Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. The activity is proportional to the rate of cytochrome c reduction.
-
Determine IC50: Repeat the assay with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).
The following diagram illustrates the workflow for this experimental protocol.
Disposal Plan
All materials contaminated with this compound, including disposable PPE, pipette tips, and excess reagents, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potent enzyme inhibitor, this compound, and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
